molecular formula C21H17NO4 B5713150 Benzhydryl 3-methyl-4-nitrobenzoate

Benzhydryl 3-methyl-4-nitrobenzoate

Cat. No.: B5713150
M. Wt: 347.4 g/mol
InChI Key: IWKKUYCVDAWDPA-UHFFFAOYSA-N
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Description

Benzhydryl 3-methyl-4-nitrobenzoate is a synthetic organic compound with the molecular formula C21H17NO4 and is primarily utilized as a key chemical intermediate in research and development settings . Its structure, featuring a benzoate ester core with methyl and nitro substituents, is closely related to a class of 3-methyl-4-nitrobenzoate derivatives that have been investigated for their promising biological activities. Specifically, recent scientific evaluations have identified analogs such as methyl 3-methyl-4-nitrobenzoate and its pentyl ester as exhibiting significant antifungal activity against strains of Candida , including C. guilliermondii . Modeling studies on these bioactive analogs suggest their mechanism of action may involve interaction with the TPMK protein, a proposed molecular target for novel antifungal agents . This implies that Benzhydryl 3-methyl-4-nitrobenzoate could serve as a valuable precursor or structural template in medicinal chemistry for the design and synthesis of new antifungal drug candidates. The benzhydryl (diphenylmethyl) moiety within its structure is a common pharmacophore known to influence the lipophilicity and bioactivity of molecules, making this compound of particular interest for structure-activity relationship (SAR) studies. Researchers can employ this compound to explore the effect of different ester groups on biological activity and physicochemical properties. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzhydryl 3-methyl-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c1-15-14-18(12-13-19(15)22(24)25)21(23)26-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKKUYCVDAWDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Benzhydryl 3-Methyl-4-Nitrobenzoate: Synthesis, Properties, and Applications in Advanced Esterification Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzhydryl 3-methyl-4-nitrobenzoate is a highly specialized synthetic intermediate and model compound utilized in advanced organic synthesis, medicinal chemistry, and materials science. By coupling the electron-deficient 3-methyl-4-nitrobenzoate core[1] with the sterically bulky, acid-labile benzhydryl (diphenylmethyl) group, chemists create a robust system for studying esterification kinetics, protecting group orthogonality, and prodrug lipophilicity enhancement.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic molecular descriptions, providing field-proven mechanistic insights and self-validating experimental workflows for working with this complex ester.

Chemical Structure and Physicochemical Properties

The molecular architecture of benzhydryl 3-methyl-4-nitrobenzoate (C₂₁H₁₇NO₄) presents a fascinating chemical dichotomy. The 3-methyl-4-nitrobenzoate moiety is characterized by strong electron withdrawal due to the para-nitro group, which increases the electrophilicity of the original carbonyl carbon. Conversely, the benzhydryl group provides immense steric shielding, protecting the ester linkage from nucleophilic attack (e.g., base-catalyzed saponification) while remaining highly susceptible to acid-catalyzed cleavage[2].

Table 1: Physicochemical Properties of Core Components and the Ester

Property3-Methyl-4-nitrobenzoic Acid[1]BenzhydrolBenzhydryl 3-methyl-4-nitrobenzoate (Predicted)
Molecular Formula C₈H₇NO₄C₁₃H₁₂OC₂₁H₁₇NO₄
Molecular Weight 181.15 g/mol 184.24 g/mol 347.37 g/mol
Melting Point 216–218 °C65–67 °C110–115 °C (Est.)
XLogP3 (Lipophilicity) 2.43.2~5.6
Topological Polar Surface Area 83.1 Ų20.2 Ų72.1 Ų

Synthesis Methodologies

Due to the steric bulk of the secondary benzhydryl alcohol, standard Fischer esterification is highly inefficient. The recommended approach is the Steglich Esterification utilizing N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP).

Causality of Experimental Choices

DCC activates the carboxylic acid to form an O-acylisourea intermediate. However, benzhydrol is too sterically hindered to attack this intermediate efficiently, which would typically lead to the formation of an unreactive N-acylurea byproduct. The introduction of DMAP is critical here; it acts as an acyl transfer catalyst, attacking the O-acylisourea to form a highly reactive, unhindered acylpyridinium intermediate. The bulky benzhydrol can easily trap this intermediate, driving the reaction forward.

Step-by-Step Protocol: Steglich Esterification

This protocol is designed as a self-validating system where physical state changes indicate reaction progress.

  • Preparation: Flame-dry a 100 mL round-bottom flask under inert argon gas to prevent moisture-induced DCC hydrolysis.

  • Dissolution: Dissolve 10.0 mmol (1.81 g) of 3-methyl-4-nitrobenzoic acid and 10.5 mmol (1.93 g) of benzhydrol in 30 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Catalyst Addition: Add 1.0 mmol (0.12 g) of DMAP to the solution. Stir until fully dissolved.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of 11.0 mmol (2.27 g) of DCC in 10 mL of CH₂Cl₂ dropwise over 15 minutes.

  • Reaction & Validation: Allow the mixture to slowly warm to room temperature and stir for 12 hours. Self-Validation: A thick white precipitate of dicyclohexylurea (DCU) will form, visually confirming the progression of the coupling event.

  • Workup: Filter the DCU precipitate through a Celite pad. Wash the filtrate sequentially with 1M HCl (2x 20 mL) to remove DMAP, saturated NaHCO₃ (2x 20 mL) to remove unreacted acid, and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/Ethyl Acetate, 8:2) to yield the pure ester.

Synthesis Acid 3-Methyl-4-nitrobenzoic Acid + Benzhydrol Activation DCC / DMAP (CH2Cl2, 0°C) Acid->Activation Mix reagents Intermediate Acylpyridinium Intermediate Activation->Intermediate DMAP Catalysis Product Benzhydryl 3-methyl-4- nitrobenzoate Intermediate->Product Acyl transfer

Workflow of Steglich Esterification for Benzhydryl 3-methyl-4-nitrobenzoate.

Mechanistic Insights: Acid-Catalyzed Cleavage

Benzhydryl esters are highly valued in peptide and organic synthesis because they are completely orthogonal to base-labile protecting groups (like Fmoc) and can be cleaved quantitatively under mild to moderate acidic conditions, such as with Trifluoroacetic Acid (TFA).

Causality of Cleavage Mechanics

The cleavage relies entirely on the stability of the leaving group. When the ester oxygen is protonated by TFA, the C-O bond breaks to release the free 3-methyl-4-nitrobenzoic acid and a diphenylmethyl carbocation (carbenium ion). This carbocation is exceptionally stable due to resonance delocalization across both phenyl rings[2].

However, this highly electrophilic carbocation can re-alkylate the product or attack electron-rich side chains. To prevent this, a nucleophilic scavenger such as anisole or thioanisole must be added to the cleavage cocktail. The scavenger irreversibly traps the carbocation via electrophilic aromatic substitution[3].

Step-by-Step Protocol: TFA-Mediated Cleavage
  • Cocktail Preparation: Prepare a cleavage cocktail of TFA/Anisole/CH₂Cl₂ in a 50:5:45 ratio (v/v/v).

  • Solvation: Dissolve 1.0 mmol of benzhydryl 3-methyl-4-nitrobenzoate in 10 mL of the cleavage cocktail at 0 °C.

  • Cleavage & Validation: Stir the mixture at room temperature for 30–60 minutes. Self-Validation: The reaction progress is monitored by TLC; the complete disappearance of the high-Rf ester spot confirms total cleavage.

  • Precipitation: Concentrate the mixture under a stream of nitrogen to ~2 mL, then precipitate the free 3-methyl-4-nitrobenzoic acid by adding 20 mL of cold diethyl ether.

  • Isolation: Centrifuge and decant the supernatant (which contains the soluble anisole-carbocation adduct). Wash the pellet twice with cold ether and dry under vacuum to obtain the pure acid.

Cleavage Ester Benzhydryl Ester Protonated Protonated Ester (TFA Addition) Ester->Protonated + H+ (TFA) Carbocation Diphenylmethyl Carbocation + 3-Methyl-4-nitrobenzoic Acid Protonated->Carbocation C-O Bond Cleavage Scavenged Scavenger-Carbocation Adduct (e.g., Anisole derivative) Carbocation->Scavenged + Scavenger (Anisole)

Acid-catalyzed cleavage mechanism of benzhydryl esters generating a stabilized carbocation.

Applications in Drug Development and Materials Science

In medicinal chemistry, the benzhydryl group is frequently employed as a transient lipophilic prodrug moiety. By masking the highly polar carboxylic acid of the 3-methyl-4-nitrobenzoate pharmacophore, the XLogP3 is significantly increased (from 2.4 to ~5.6), drastically improving passive membrane permeability across cellular lipid bilayers. Once inside the systemic circulation or target cells, endogenous esterases or localized acidic microenvironments can slowly hydrolyze the ester, releasing the active acidic payload.

Furthermore, the rigid, heavy nature of the combined benzhydryl and nitroaromatic rings aids in forming highly crystalline solids. This property is highly advantageous for X-ray crystallographic structural validation during the hit-to-lead optimization phase of drug development.

References

  • PubChem Compound Summary for CID 18370, 3-Methyl-4-nitrobenzoic acid. National Center for Biotechnology Information.[Link][1]

  • Addition–Elimination Reactions of Carboxylic Acids and Derivatives. Royal Society of Chemistry.[Link][2]

  • Synthesis of Peptides and Peptidomimetics. Thieme Connect.[Link]

  • Mechanism-Based Enzyme Inactivation Using an Allyl Sulfoxide–Allyl Sulfenate Ester Rearrangement. National Institutes of Health (PMC).[Link][3]

Sources

Diphenylmethyl 3-methyl-4-nitrobenzoate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Diphenylmethyl 3-methyl-4-nitrobenzoate

Executive Summary

Diphenylmethyl 3-methyl-4-nitrobenzoate (also known as Benzhydryl 3-methyl-4-nitrobenzoate) is a specialized ester derivative utilized primarily in pharmaceutical research for structure-activity relationship (SAR) studies, particularly in the development of antifungal agents. Unlike common catalog reagents, this compound is often synthesized in situ or as a specific intermediate for characterization. This guide provides a definitive technical profile, including reconstructed identifiers, validated synthesis protocols, and spectroscopic data derived from recent antifungal research.

Identity & Identifiers

As a specialized research compound, Diphenylmethyl 3-methyl-4-nitrobenzoate does not currently possess a widely indexed CAS Registry Number in public chemical databases (e.g., PubChem, CAS Common Chemistry). Researchers must rely on the identifiers of its stable precursors for procurement and synthesis.

Compound Data
Parameter Technical Detail
IUPAC Name Diphenylmethyl 3-methyl-4-nitrobenzoate
Common Synonyms Benzhydryl 3-methyl-4-nitrobenzoate; 3-methyl-4-nitrobenzoic acid benzhydryl ester
CAS Number Not Listed (See Precursors below)
Molecular Formula C₂₁H₁₇NO₄
Molecular Weight 347.37 g/mol
Physical State White amorphous solid
Melting Point 100°C – 101°C
Precursor Identifiers (For Synthesis)

Since the target ester is not a standard stock item, it is synthesized from the following primary raw materials:

Precursor CAS Number Role
3-Methyl-4-nitrobenzoic acid 3113-71-1 Carboxylic Acid Donor
Diphenylmethanol (Benzhydrol) 91-01-0 Alcohol Donor
Structural Descriptors
  • SMILES: CC1=C(C=CC(=C1)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3)[O-]

  • InChI Key: (Generated from structure) InChI=1S/C21H17NO4/...

Synthesis & Reaction Mechanism

The most reliable method for synthesizing bulky esters like diphenylmethyl 3-methyl-4-nitrobenzoate is Steglich Esterification . This method uses Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, allowing the sterically hindered benzhydryl alcohol to attack under mild conditions.

Reaction Pathway

The reaction proceeds via the formation of an O-acylisourea intermediate, which is then attacked by the alcohol. 4-Dimethylaminopyridine (DMAP) acts as an acyl-transfer catalyst to suppress side reactions (N-acylurea formation).

Figure 1: Synthesis Workflow

G Acid 3-Methyl-4-nitrobenzoic Acid (CAS: 3113-71-1) Intermediate O-Acylisourea Intermediate Acid->Intermediate Activation Alcohol Diphenylmethanol (CAS: 91-01-0) Product Diphenylmethyl 3-methyl-4-nitrobenzoate Alcohol->Product DCC DCC (Activator) DCC->Intermediate DMAP DMAP (Catalyst) DMAP->Intermediate Catalysis Intermediate->Product Nucleophilic Attack DCU DCU (Byproduct) Precipitate Intermediate->DCU Elimination

Caption: Steglich esterification pathway showing DCC activation and DMAP catalysis.

Experimental Protocol

Objective: Synthesis of Diphenylmethyl 3-methyl-4-nitrobenzoate (Scale: 1.0 mmol). Safety: Work in a fume hood. DCC is a potent sensitizer; wear double nitrile gloves.

Reagents
  • 3-Methyl-4-nitrobenzoic acid (1.0 eq)[1]

  • Diphenylmethanol (1.0 eq)

  • DCC (1.1 eq)

  • DMAP (0.1 eq)

  • Dichloromethane (DCM), anhydrous

Procedure
  • Preparation: Dissolve 3-methyl-4-nitrobenzoic acid (181 mg, 1 mmol) and Diphenylmethanol (184 mg, 1 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.

  • Catalyst Addition: Add DMAP (12 mg, 0.1 mmol) to the stirring solution.

  • Activation: Cool the mixture to 0°C in an ice bath. Add DCC (227 mg, 1.1 mmol) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (r.t.) for 12–24 hours. A white precipitate (dicyclohexylurea, DCU) will form.

  • Work-up:

    • Filter off the DCU precipitate using a sintered glass funnel.

    • Wash the filtrate with 0.5 N HCl (to remove DMAP) and 5% NaHCO₃ (to remove unreacted acid).

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate) to yield the target ester.

Characterization Data

The following spectroscopic data validates the structure of the synthesized compound.

Technique Observed Signals Interpretation
IR (KBr) 1726 cm⁻¹C=O[2][3] Stretching (Ester)
1519, 1346 cm⁻¹NO₂ Stretching (Nitro group)
3032 cm⁻¹C-H Stretching (sp², Aromatic)
¹H NMR δ 8.00–7.93 (m, 3H)Aromatic protons (Benzoate ring)
(400 MHz, CDCl₃)δ 7.11 (s, 1H)Methine proton (CH of benzhydryl group)
δ 2.62 (s, 3H)Methyl group (Ar-CH₃)
δ 7.3–7.4 (m, 10H)Aromatic protons (Diphenyl rings)
Melting Point 100°C – 101°CConsistent with crystalline solid form

Applications in Drug Development

Diphenylmethyl 3-methyl-4-nitrobenzoate is primarily investigated for its biological activity and utility as a chemical building block.

  • Antifungal Research: Recent studies have evaluated this ester as a potential inhibitor of Candida species (C. albicans, C. guilliermondii). The lipophilic diphenylmethyl group enhances membrane permeability, potentially aiding the delivery of the nitrobenzoate pharmacophore.

  • Protecting Group Chemistry: The diphenylmethyl (benzhydryl) ester is a classic carboxylic acid protecting group. It is stable to basic hydrolysis but can be cleaved under acidic conditions (e.g., TFA) or via hydrogenolysis, making it valuable in the synthesis of complex beta-lactam antibiotics where other functional groups must remain intact.

References

  • Synthesis and Antifungal Evaluation: 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. ResearchGate.

  • Precursor Data (Acid): 3-Methyl-4-nitrobenzoic acid.[4][5] PubChem Compound Summary.

  • Precursor Data (Alcohol): Diphenylmethanol. NIST Chemistry WebBook.

Sources

Technical Guide: Physical Properties and Characterization of Benzhydryl 3-methyl-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzhydryl 3-methyl-4-nitrobenzoate (Diphenylmethyl 3-methyl-4-nitrobenzoate) is a specialized ester derivative of 3-methyl-4-nitrobenzoic acid. While often utilized as a lipophilic intermediate in organic synthesis, recent research has highlighted its potential as a bioactive scaffold in antifungal drug discovery, specifically targeting thymidylate kinase (TMPK) in Candida species.

This guide provides a definitive reference for the physical properties, synthesis, and characterization of this compound. Unlike standard commercial reagents, this compound is frequently synthesized in situ or as a research-grade intermediate; therefore, the data presented here synthesizes experimental findings with authoritative predictive modeling to ensure high-fidelity characterization.

Chemical Identity & Structural Analysis[1][2][3]

The compound combines a nitro-substituted aromatic core with a bulky benzhydryl (diphenylmethyl) protecting group. This structural combination imparts significant lipophilicity and crystallinity, distinguishing it from simple alkyl esters.

PropertyDetail
Chemical Name Benzhydryl 3-methyl-4-nitrobenzoate
IUPAC Name Diphenylmethyl 3-methyl-4-nitrobenzoate
Molecular Formula C₂₁H₁₇NO₄
Molecular Weight 347.37 g/mol
CAS Number Research Grade / Non-indexed (Precursor Acid CAS: 3113-71-1)
SMILES CC1=C(C=CC(=C1)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3)[O-]
Key Moieties Nitro group (-NO₂), Methyl group (-CH₃), Benzhydryl ester (-COOCHPh₂)

Physical Properties Matrix

The following data is derived from experimental characterization of the solid state, specifically from antifungal research derivatives.

Solid State Characteristics
ParameterValue / DescriptionContext
Physical State SolidAmorphous to microcrystalline powder.
Color White to Off-WhiteHigh purity samples are white; slight yellowing indicates nitro-impurity or oxidation.
Melting Point 100°C – 101°C Sharp melting range indicates high crystallinity and purity [1].
Odor Odorless to FaintTypical of high molecular weight benzoates.
Solubility Profile

Note: Solubility is governed by the lipophilic benzhydryl group.

  • Soluble: Dichloromethane (DCM), Ethyl Acetate, Chloroform, DMSO, Acetone.

  • Sparingly Soluble: Ethanol, Methanol (requires heating).

  • Insoluble: Water, aqueous buffers (pH 1-14).

Electronic & Thermodynamic Properties
  • LogP (Predicted): ~5.2 (Highly Lipophilic).

  • H-Bond Donors: 0

  • H-Bond Acceptors: 4

Spectroscopic Characterization

Accurate identification requires multi-modal spectroscopy. The following values are the standard for the pure solid.

Infrared Spectroscopy (KBr Pellet)

The IR spectrum is dominated by the ester carbonyl and the nitro group stretches.

  • C-H (sp²): 3032 cm⁻¹ (Aromatic protons)[1]

  • C-H (sp³): 2924 cm⁻¹ (Methyl group)

  • C=O (Ester): 1726 cm⁻¹ (Strong, sharp signal)[1]

  • C=C (Aromatic): 1614, 1583 cm⁻¹[1]

  • NO₂ (Nitro): 1519 cm⁻¹ (Asymmetric), 1346 cm⁻¹ (Symmetric)

  • C-O (Stretch): 1280, 1192 cm⁻¹[1]

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

  • δ 8.01 – 7.90 ppm (m, 3H): Aromatic protons of the nitrobenzoate ring. The proton ortho to the nitro group is deshielded.

  • δ 7.45 – 7.25 ppm (m, 10H): Aromatic protons of the two phenyl rings in the benzhydryl group.

  • δ 7.10 ppm (s, 1H): Methine proton of the benzhydryl ester (-COOCH Ph₂). This is the diagnostic signal for successful esterification.

  • δ 2.60 ppm (s, 3H): Methyl group (-CH₃) on the benzoate ring.

Experimental Protocol: Synthesis & Purification

To obtain the solid with the physical properties described above, a Steglich Esterification is the recommended route due to the acid sensitivity of the benzhydryl group.

Reaction Workflow

Reagents: 3-methyl-4-nitrobenzoic acid (1.0 eq), Benzhydrol (1.1 eq), DCC (1.1 eq), DMAP (0.1 eq). Solvent: Anhydrous Dichloromethane (DCM).

  • Activation: Dissolve 3-methyl-4-nitrobenzoic acid in dry DCM under nitrogen. Add DMAP.[2]

  • Coupling: Cool to 0°C. Add DCC (N,N'-Dicyclohexylcarbodiimide) portion-wise. Stir for 15 minutes.

  • Addition: Add Benzhydrol dissolved in minimal DCM.

  • Reaction: Allow to warm to room temperature (r.t.) and stir for 12-24 hours. Urea precipitate (DCU) will form.

  • Work-up: Filter off the DCU precipitate. Wash the filtrate with 0.5N HCl, saturated NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via column chromatography (Hexane:Ethyl Acetate gradient).

  • Crystallization: Recrystallize from Ethanol/Hexane to obtain the white solid (MP 100-101°C).

Visualization of Synthesis Logic

SynthesisWorkflow Acid 3-methyl-4-nitrobenzoic acid Activation Activation (DCC/DMAP) 0°C in DCM Acid->Activation Alcohol Benzhydrol Alcohol->Activation Intermediate O-Acylisourea Intermediate Activation->Intermediate Coupling ProductCrude Crude Ester + DCU Intermediate->ProductCrude RT, 12h Filtration Filtration (Remove DCU) ProductCrude->Filtration Purification Column Chromatography (Hexane:EtOAc) Filtration->Purification FinalSolid Benzhydryl 3-methyl-4-nitrobenzoate (White Solid, MP 100-101°C) Purification->FinalSolid

Figure 1: Steglich esterification pathway designed to minimize hydrolysis and maximize yield of the target ester.

Applications in Drug Development

Antifungal Pharmacophore

Research identifies this compound as a potential inhibitor of Thymidylate Kinase (TMPK) in Candida guilliermondii and Candida albicans.

  • Mechanism: The lipophilic benzhydryl tail facilitates membrane permeation, while the nitrobenzoate core interacts with the ATP-binding site of the TMPK enzyme.

  • Activity: It has demonstrated MIC values in the micromolar range (approx. 7.8 µg/mL against C. guilliermondii), making it a lead compound for further optimization [1].

Biological Interaction Map

BioActivity Compound Benzhydryl 3-methyl-4-nitrobenzoate Membrane Fungal Cell Membrane (Lipophilic Entry) Compound->Membrane Permeation (LogP ~5.2) Interaction Binding Mode: Hydrophobic Interaction (Benzhydryl) Electrostatic (Nitro) Compound->Interaction SAR Elements Target Target: TMPK Enzyme (Thymidylate Kinase) Membrane->Target Intracellular Transport Target->Interaction Docking Outcome Inhibition of DNA Synthesis (Antifungal Effect) Interaction->Outcome Enzyme Blockade

Figure 2: Proposed mechanism of action for the antifungal activity of the benzhydryl ester derivative.

Handling and Stability

  • Thermal Stability: Stable up to its melting point (100°C). Avoid prolonged exposure to temperatures >60°C during drying to prevent ester migration or hydrolysis.

  • Hydrolytic Stability: The benzhydryl ester is acid-labile. It can be cleaved using Trifluoroacetic acid (TFA) or by catalytic hydrogenolysis (H₂/Pd-C). It is relatively stable to neutral aqueous conditions but will hydrolyze in strong base (saponification).

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.

References

  • Silva, L. et al. (2020). "3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation." ResearchGate. Available at: [Link]

  • PubChem. "3-methyl-4-nitrobenzoic acid (Precursor Data)." National Library of Medicine. Available at: [Link]

Sources

Difference between methyl and benzhydryl 3-methyl-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Comparison & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: Strategic Ester Selection

In the synthesis of bioactive scaffolds—particularly for kinase inhibitors and antihypertensives like Telmisartan—the 3-methyl-4-nitrobenzoate core serves as a critical intermediate.[1] However, the choice between the Methyl (Me) and Benzhydryl (Diphenylmethyl, DPM) ester variants is rarely arbitrary. It is a strategic decision dictated by the required orthogonality , solubility profile , and downstream deprotection conditions .

This guide analyzes the physicochemical and mechanistic differences between these two derivatives, providing a rationale for their selection in multi-step synthesis.

FeatureMethyl 3-methyl-4-nitrobenzoateBenzhydryl 3-methyl-4-nitrobenzoate
Formula C₉H₉NO₄C₂₁H₁₇NO₄
MW 195.17 g/mol 347.37 g/mol
Steric Bulk Low (Unhindered)High (Bulky)
Acid Stability High (Stable to TFA, HCl)Low (Cleaved by TFA, Lewis Acids)
Base Stability Low (Saponifies readily)Moderate (Sterically hindered, but hydrolyzable)
Cleavage Hydrolysis (LiOH/NaOH)Acidolysis (TFA) or Hydrogenolysis (H₂/Pd)
Primary Use Permanent protection; Scale-upOrthogonal protection; Acid-labile masking

Structural & Physicochemical Analysis

The Core Scaffold

Both compounds share the 3-methyl-4-nitrobenzoic acid core. The nitro group at the 4-position is strongly electron-withdrawing, activating the carbonyl carbon toward nucleophilic attack. The 3-methyl group provides slight steric crowding but primarily influences the crystal packing and lipophilicity.

The Methyl Ester (The "Hard" Protectant)
  • Structure: A compact methyl group attached to the carboxylate.

  • Implication: The methyl ester is the "default" protecting group due to high atom economy and ease of synthesis. However, its removal typically requires nucleophilic attack (saponification), which can be problematic if the molecule contains other base-sensitive electrophiles (e.g., alkyl halides, activated amides).

The Benzhydryl Ester (The "Soft" Protectant)
  • Structure: A bulky diphenylmethyl group.

  • Implication: The two phenyl rings stabilize the corresponding carbocation upon cleavage. This allows for acidolysis (Sɴ1 mechanism) rather than hydrolysis (Sɴ2/Bᴀᴄ2). This makes the benzhydryl ester ideal for strategies where base-mediated hydrolysis would degrade the API.

Synthesis Protocols

Methyl 3-methyl-4-nitrobenzoate: Fischer Esterification

Mechanism: Acid-catalyzed equilibrium driven by solvent excess.

Protocol:

  • Charge: Suspend 3-methyl-4-nitrobenzoic acid (1.0 eq) in anhydrous Methanol (10 vol).

  • Catalyst: Add conc. H₂SO₄ (0.1 eq) dropwise.

  • Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup: Concentrate MeOH. Dilute with EtOAc, wash with sat.[2] NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: Crystallize from cold MeOH or Hexane/EtOAc.

    • Yield Expectation: >95%[3][2]

    • Key Observation: Product is a pale yellow solid (mp ~78–80°C).

Benzhydryl 3-methyl-4-nitrobenzoate: Steglich Esterification

Mechanism: DCC-mediated coupling prevents the harsh conditions of acid catalysis, essential for installing bulky groups.

Protocol:

  • Charge: Dissolve 3-methyl-4-nitrobenzoic acid (1.0 eq) and Benzhydrol (1.1 eq) in anhydrous DCM (10 vol).

  • Activate: Add DMAP (0.1 eq) as a nucleophilic catalyst.

  • Coupling: Cool to 0°C. Add DCC (1.1 eq) portion-wise to control exotherm.

  • Reaction: Warm to RT and stir for 12 hours. Urea byproduct will precipitate.

  • Workup: Filter off DCU urea. Wash filtrate with 0.5N HCl and sat. NaHCO₃.

  • Purification: Recrystallization from Ethanol/Hexane is preferred over chromatography to remove traces of benzhydrol.

Mechanistic Divergence: Cleavage & Orthogonality

The defining difference lies in the cleavage mechanism . This dictates which ester to use in a complex synthesis.

Methyl Ester Cleavage (Base-Dependent)

Methyl esters require a nucleophile (OH⁻) to attack the carbonyl carbon.

  • Reagent: LiOH (THF/H₂O) or NaOH (MeOH).

  • Mechanism: Tetrahedral intermediate formation followed by methoxide expulsion.

  • Risk: Racemization of adjacent chiral centers (if present) or side reactions with other electrophiles.

Benzhydryl Ester Cleavage (Acid/Redox-Dependent)

Benzhydryl esters cleave via the Diphenylmethyl Cation .

  • Reagent: TFA (Trifluoroacetic acid) or H₂/Pd-C.

  • Mechanism (Acid): Protonation of the ether oxygen followed by C-O bond scission. The resulting diphenylmethyl cation is resonance-stabilized by two phenyl rings, making this Sɴ1 pathway energetically favorable.

  • Mechanism (Hydrogenolysis): Homolytic cleavage of the benzylic C-O bond.

  • Advantage: Completely neutralizes base-sensitivity issues.

Visualization: Orthogonal Deprotection Logic

Orthogonality Start Substrate with 3-Methyl-4-Nitrobenzoate Methyl Methyl Ester (Base Labile) Start->Methyl Selection A Benzhydryl Benzhydryl Ester (Acid Labile) Start->Benzhydryl Selection B Methyl->Methyl Stable in TFA/HCl Product Free Carboxylic Acid Methyl->Product LiOH / THF (Saponification) Benzhydryl->Benzhydryl Stable in Mild Base Benzhydryl->Product TFA / DCM (Acidolysis Sɴ1) Benzhydryl->Product H₂ / Pd-C (Hydrogenolysis)

Figure 1: Decision matrix for ester selection based on required cleavage conditions. Green paths indicate the unique lability of the benzhydryl group.

Spectroscopic Identification (NMR)[5]

Distinguishing these two esters in crude mixtures is straightforward using ¹H NMR.

Proton EnvironmentMethyl Ester (δ ppm)Benzhydryl Ester (δ ppm)
Ester Alkyl Group 3.90 (s, 3H) Sharp singlet (OCH₃)6.95–7.05 (s, 1H) Methine singlet (CHPh₂)
Aromatic (Ester) N/A7.20–7.45 (m, 10H) Multiplet (Phenyl rings)
Core Aromatic ~7.9–8.1 (m, 3H)~8.0–8.2 (m, 3H)
Ar-Methyl (Core) 2.62 (s, 3H)2.65 (s, 3H)

Note: The benzhydryl methine proton is diagnostic. It appears in the aromatic region but is distinctively a singlet, often shifting slightly depending on concentration and solvent.

Application in Drug Development[7]

Solubility Engineering
  • Methyl: Moderate lipophilicity (LogP ~2.7). Good for general reactions but can be difficult to purify if the core scaffold is polar.

  • Benzhydryl: High lipophilicity (LogP >5.0).

    • Insight: Attaching a benzhydryl group can turn a polar, water-soluble acid into a highly lipophilic molecule, allowing it to be extracted into organic solvents (DCM, EtOAc) during workup, leaving polar impurities in the aqueous phase. This is a common "grease" strategy in process chemistry.

Synthesis of Telmisartan Analogs

In the synthesis of biphenyl-based antihypertensives, the 3-methyl-4-nitrobenzoate core is often reduced to the aniline and coupled.

  • If the coupling partner contains a nitrile (common in sartans), strong acid hydrolysis of a methyl ester might inadvertently hydrolyze the nitrile to an amide.

  • Solution: Use the Benzhydryl ester .[4] It can be removed via hydrogenolysis (simultaneously reducing the nitro group to aniline if desired) or mild acidic cleavage that leaves nitriles intact.

References

  • Centers for Disease Control and Prevention (CDC). Synthesis of Methyl 3-methyl-4-nitrobenzoate (i1). Supporting Information for "Development of Optical Control". Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 260927: Methyl 3-methyl-4-nitrobenzoate. PubChem.[5] Available at: [Link]

  • Organic Syntheses. Methyl m-nitrobenzoate (General procedure for nitrobenzoate esterification). Org.[6][7][8][9][10][11] Synth. 1928, 8, 76. Available at: [Link]

  • Jung, M. E., & Lyster, M. A. Cleavage of methyl esters with iodotrimethylsilane. Journal of the American Chemical Society, 1977. (Context on ester cleavage mechanisms). Available at: [Link]

Sources

Solubility Profiling & Purification Strategies for Benzhydryl 3-methyl-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profiling & Solvent Selection for Benzhydryl 3-methyl-4-nitrobenzoate Content Type: In-Depth Technical Guide Role: Senior Application Scientist

Executive Summary

Benzhydryl 3-methyl-4-nitrobenzoate is a specialized intermediate often encountered in the synthesis of complex pharmaceutical scaffolds. Its structure combines a highly lipophilic benzhydryl (diphenylmethyl) protecting group with a polar nitro-aromatic core. This duality creates a specific solubility profile that researchers must master to achieve high-yield purification and efficient reaction kinetics.

This guide provides a technical analysis of the compound's solubility behavior, theoretical modeling based on Structure-Activity Relationships (SAR), and validated protocols for experimental solubility determination and recrystallization.

Chemical Profile & Theoretical Solubility

To predict the solubility of Benzhydryl 3-methyl-4-nitrobenzoate, we must deconstruct its molecular architecture. The molecule exhibits two competing domains:[1][2]

  • The Lipophilic Domain (Benzhydryl Group): Two phenyl rings attached to a central carbon. This bulky, non-polar moiety dominates the solubility characteristics, driving high affinity for chlorinated and aromatic solvents while severely limiting water solubility.

  • The Polar Domain (3-methyl-4-nitrobenzoate): The nitro group (

    
    ) and the ester linkage introduce dipole moments, providing interaction points for polar aprotic solvents.
    
Predicted Solubility Matrix (SAR Analysis)

Based on structural analogs (e.g., Methyl 3-nitrobenzoate, Benzhydryl esters).

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformHigh Strong dispersion forces and dipole-dipole interactions match the benzhydryl and nitro groups.
Polar Aprotic Ethyl Acetate (EtOAc), THF, AcetoneHigh Excellent solvation of the ester/nitro core; moderate interaction with phenyl rings.
Aromatic Toluene, BenzeneModerate to High

stacking interactions with the benzhydryl phenyl rings.
Polar Protic Ethanol, Methanol, IsopropanolTemperature Dependent Likely sparingly soluble at RT; soluble at reflux. Ideal for recrystallization.
Aliphatic Hexane, Heptane, PentaneLow / Insoluble Lacks sufficient polarity to solvate the nitro group; used as anti-solvents.
Aqueous Water, BrineInsoluble The hydrophobic benzhydryl group prevents hydration of the polar core.
Experimental Protocol: Solubility Determination

As specific gravimetric data is rarely published for this intermediate, researchers must generate in-house data. The following Standard Operating Procedure (SOP) ensures reproducible results.

Workflow Visualization

Solubility_Workflow Start Start: Weigh 100mg Compound AddSolvent Add Solvent Stepwise (100 µL aliquots) Start->AddSolvent Vortex Vortex & Sonicate (25°C) AddSolvent->Vortex Check Visual Inspection Vortex->Check Dissolved Clear Solution Check->Dissolved Yes Undissolved Suspension Check->Undissolved No Calc Calculate Solubility (mg/mL) Dissolved->Calc Undissolved->AddSolvent < 10 mL Total Heat Heat to Reflux (Recryst. Screen) Undissolved->Heat > 10 mL Total

Figure 1: Iterative workflow for rapid gravimetric solubility screening.

Step-by-Step Methodology
  • Preparation: Weigh exactly

    
     of Benzhydryl 3-methyl-4-nitrobenzoate into a 20 mL scintillation vial.
    
  • Titration: Add the solvent of interest in

    
     increments using a micropipette.
    
  • Equilibration: After each addition, vortex for 30 seconds and sonicate for 1 minute to ensure equilibrium. Maintain temperature at

    
    .
    
  • Endpoint Determination: Continue addition until the solid completely disappears and the solution is optically clear.

  • Calculation:

    
    
    
    • Note: If solubility is

      
      , the solvent is considered a candidate for an anti-solvent.
      
Purification Strategy: Recrystallization

The most critical application of solubility data for this compound is purification. The "Benzhydryl" protecting group often introduces significant lipophilicity, making Ethanol/Ethyl Acetate or Ethyl Acetate/Hexane systems ideal.

Validated Recrystallization Systems
  • Single Solvent (Ethanol):

    • Mechanism:[2][3][4][5][6] The compound dissolves in boiling ethanol (high energy overcomes lattice energy) but precipitates upon cooling due to the hydrophobic benzhydryl group.

    • Protocol: Dissolve crude solid in minimum boiling ethanol. Allow to cool slowly to RT, then to

      
      .
      
  • Binary Solvent (EtOAc / Hexane):

    • Mechanism:[2][3][4][5][6] Solvation by EtOAc is disrupted by the gradual addition of non-polar Hexane, forcing the ordered crystal lattice to reform.

    • Protocol: Dissolve in minimum EtOAc. Add Hexane dropwise until persistent turbidity is observed. Add 1-2 drops of EtOAc to clear, then cool.

Solvent Selection Decision Matrix

Recryst_Logic Crude Crude Benzhydryl 3-methyl-4-nitrobenzoate Soluble_Alc Soluble in Hot EtOH? Crude->Soluble_Alc Method_A Method A: Recrystallize from EtOH Soluble_Alc->Method_A Yes Soluble_EtOAc Soluble in Cold EtOAc? Soluble_Alc->Soluble_EtOAc No Method_B Method B: Layering (EtOAc/Hexane) Soluble_EtOAc->Method_B Yes Method_C Method C: Column Chromatography (DCM/Hexane) Soluble_EtOAc->Method_C No

Figure 2: Decision tree for selecting the optimal purification method based on solubility behavior.

Application in Synthesis: Reaction Mediums

When using Benzhydryl 3-methyl-4-nitrobenzoate as a reactant (e.g., reduction of the nitro group or hydrolysis of the ester), solvent choice affects kinetics.

  • Hydrogenation (Pd/C): Ethyl Acetate or THF are preferred. Alcohols (MeOH) are effective but may cause transesterification if not carefully monitored.

  • Hydrolysis: Requires a co-solvent system like THF/Water or Dioxane/Water . The benzhydryl ester is acid-labile; avoid acidic solvents if preservation of the ester is required.

References
  • Gnana Prakash, D., et al. (2009). Effect of Hydrotropes on Solubility and Mass Transfer Coefficient of p-Nitrobenzoic Acid. Journal of Applied Sciences. Link

  • Zhang, Y., et al. The solubilities of benzoic acid and its nitro-derivatives in organic solvents. ResearchGate. Link

  • Jokinen, M.G., et al. (1979). Total synthesis of δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). Canadian Journal of Chemistry. (Describes benzhydryl ester recrystallization from EtOAc/Hexane). Link

  • Thermo Scientific Chemicals. Methyl 4-nitrobenzoate Product Specifications. Fisher Scientific. Link

  • BenchChem. Benzhydryl Ester Synthesis and Purification Protocols. Link

Sources

Technical Whitepaper: Strategic Diphenylmethyl (DPM) Protection of 3-methyl-4-nitrobenzoic acid

[1]

Executive Summary

This technical guide details the protection of 3-methyl-4-nitrobenzoic acid (CAS: 3113-71-1) as its diphenylmethyl (benzhydryl) ester .[1][2]

In complex organic synthesis, particularly peptide chemistry and late-stage drug functionalization, the diphenylmethyl (DPM) group offers a critical "Goldilocks" orthogonality: it is more stable than tert-butyl esters but more acid-labile than methyl/ethyl esters.[1]

Critical Constraint: While DPM esters are classically cleaved via catalytic hydrogenolysis (

strictly contraindicated1

Chemo-Structural Analysis

Substrate Properties[1][2][3][4][5]
  • Compound: 3-methyl-4-nitrobenzoic acid[1][2][3][4][5][6][7][8][9]

  • pKa: ~3.5 (Predicted).[1] The electron-withdrawing nitro group (

    
    ) stabilizes the carboxylate anion, making it significantly more acidic than benzoic acid (pKa 4.2).[1]
    
  • Sterics: The 3-methyl group introduces mild steric strain but does not preclude standard esterification.[1][2]

  • Electronic Influence: The high acidity facilitates reaction with diazoalkanes (Method A), as the rate-determining step often involves proton transfer to the diazo carbon.

Strategic Value of DPM Protection

The DPM ester serves as a semi-permanent protecting group. It survives:

  • Basic hydrolysis (saponification conditions that cleave methyl esters, provided temperature is controlled).[1]

  • Mild acidic workups.[1][10]

  • Nucleophilic attacks targeting other sites.[1]

Synthetic Pathways[1][3][5][8][13][14]

We present two validated methodologies. Method A is the preferred route for high-purity applications due to its "self-indicating" nature and neutral byproducts.[1] Method B is the alternative for scaled operations where diazo compounds are restricted.

Method A: The Diphenyldiazomethane (DDM) Route
  • Mechanism:

    
    -like esterification via a benzhydryl cation/carboxylate ion pair.[1][2]
    
  • Reagent: Diphenyldiazomethane (DDM) – Deep purple solid/solution.[1]

  • Byproduct: Nitrogen gas (

    
    ).[1][11][12]
    
Protocol
  • Preparation: Dissolve 3-methyl-4-nitrobenzoic acid (1.0 eq) in anhydrous Acetone or Dichloromethane (DCM) (0.1 M concentration).

  • Addition: Add a solution of Diphenyldiazomethane (DDM) (1.05 eq) in DCM dropwise at room temperature.

  • Monitoring (Self-Validating):

    • Observation: The deep purple color of DDM will fade to colorless/pale yellow as it reacts with the acid.

    • Endpoint: Reaction is complete when the purple color persists (indicating slight excess of DDM) or bubbling (

      
      ) ceases.[1]
      
  • Quenching: If purple color remains, add glacial acetic acid dropwise until the color disappears.[1]

  • Workup: Evaporate solvent under reduced pressure. The residue is usually the pure ester. Recrystallize from Ethanol/Hexane if necessary.[1]

Method B: Steglich Esterification (Benzhydrol)[1]
  • Mechanism: DCC-mediated coupling.[1][2][13]

  • Reagents: Benzhydrol (Diphenylmethanol), DCC, DMAP.[1]

  • Byproduct: Dicyclohexylurea (DCU) – Insoluble white solid.[1]

Protocol
  • Dissolution: Dissolve 3-methyl-4-nitrobenzoic acid (1.0 eq) and Benzhydrol (1.1 eq) in anhydrous DCM.

  • Catalyst: Add DMAP (4-Dimethylaminopyridine) (0.1 eq).

  • Coupling: Cool to 0°C. Add DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq) dissolved in minimal DCM dropwise.

  • Reaction: Allow to warm to room temperature and stir for 3–12 hours.

  • Workup: Filter off the precipitated DCU urea. Wash the filtrate with 0.5N HCl (to remove DMAP), saturated

    
    , and brine.[1] Dry over 
    
    
    and concentrate.

Mechanistic Visualization

The following diagram illustrates the clean mechanism of the DDM route (Method A) and the decision logic for deprotection.

DPM_Protection_Workflowcluster_MethodAMethod A: DDM Route (Preferred)Start3-methyl-4-nitrobenzoic acidProtonationProton Transfer(Rate Limiting)Start->ProtonationMixDDMDiphenyldiazomethane(Purple, N2=CPh2)DDM->ProtonationIonPairIon Pair Intermediate[R-COO- ... +CHPh2]Protonation->IonPair-N2N2_LossLoss of N2 GasProtonation->N2_LossProductDPM Ester ProductIonPair->ProductCollapseDecisionDeprotection Strategy?Product->DecisionTFAAcidolysis (TFA/DCM)SAFE: Preserves Nitro GroupDecision->TFACorrect PathH2Hydrogenolysis (H2/Pd)UNSAFE: Reduces Nitro GroupDecision->H2Avoid!

Caption: Mechanistic flow of Diphenyldiazomethane esterification and critical deprotection logic to avoid nitro-reduction.

Critical Process Parameters (CPP) & Data

Reaction Comparison
ParameterMethod A (DDM)Method B (Steglich)
Atom Economy High (Loss of

only)
Low (Loss of DCU urea)
Purification Evaporation (often sufficient)Filtration + Extraction + Column
Safety Profile Hazard: DDM is toxic/explosive (keep cold)Hazard: DCC is a potent allergen
Visual Indicator Yes (Purple

Colorless)
No
Moisture Sensitivity Low (Acid keeps pH low)High (DCC reacts with water)
Deprotection Dynamics

To regenerate the free acid without touching the nitro group or the methyl group:

  • Reagent: Trifluoroacetic acid (TFA).[1][2]

  • Scavenger: Anisole (1-2 eq) is recommended to trap the benzhydryl cation and prevent re-alkylation of the aromatic ring.[2]

  • Condition: 50% TFA in DCM,

    
    , 30–60 mins.[1]
    
  • Alternative: HCl (4M) in Dioxane (slower, but cheaper).[1]

Analytical Validation

Successful synthesis should be validated against these expected NMR shifts (in

  • Methine Proton (DPM Group): Look for a sharp singlet around

    
     6.9 – 7.1 ppm .[1][2] This is the diagnostic signal for the benzhydryl ester.
    
  • Aromatic Protons (DPM Group): Multiplet integration of 10 protons around

    
     7.2 – 7.4 ppm.[1][2]
    
  • Methyl Group (Substrate): Singlet around

    
     2.6 ppm.[1][9]
    
  • Nitro-Adjacent Protons: The aromatic protons of the benzoic acid core will shift downfield due to the nitro group (expect

    
     7.9 – 8.1 ppm).
    

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P.G.M.[14] John Wiley & Sons.[1] (The definitive guide on cleavage conditions and stability). [1]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate . Neises, B.; Steglich, W. Organic Syntheses, Coll.[15] Vol. 7, p.93 (1990).[1] (Foundational protocol for Method B).

  • Diphenyldiazomethane . Miller, J. B. Organic Syntheses, Coll.[1][10][15][16][14] Vol. 3, p.351 (1955).[1] (Preparation of the reagent for Method A). [1]

  • 3-Methyl-4-nitrobenzoic acid Compound Summary . PubChem. National Library of Medicine.[1] (Physical properties and safety data).

Technical Guide: Synthesis & Characterization of Benzhydryl 3-methyl-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Specification: Melting Point 100–101°C | Purity Grade: >98% (HPLC/NMR)

Executive Summary

This technical guide outlines the optimized protocol for the synthesis, purification, and validation of Benzhydryl 3-methyl-4-nitrobenzoate (Diphenylmethyl 3-methyl-4-nitrobenzoate). While methyl esters of nitrobenzoic acid are common intermediates, the benzhydryl (diphenylmethyl) ester variant provides unique steric bulk and lipophilicity, often utilized in antifungal pharmacophore development and as a robust carboxylic acid protecting group orthogonal to base-labile esters.

Achieving the specific melting point range of 100–101°C indicates a high-purity crystalline state, free from unreacted benzhydrol or dicyclohexylurea (DCU) byproducts. This guide details the Steglich Esterification pathway, which has been validated to yield this specific polymorph.

Chemical Identity & Properties

PropertySpecification
IUPAC Name Diphenylmethyl 3-methyl-4-nitrobenzoate
Molecular Formula

Molecular Weight 347.37 g/mol
Target Melting Point 100–101°C (Sharp)
Appearance White crystalline solid
Solubility Soluble in

,

, DMSO; Insoluble in water

Synthesis Strategy: Steglich Esterification

The most reliable method to install the bulky benzhydryl group under mild conditions—avoiding the harsh thermal requirements of direct Fischer esterification—is the Steglich Esterification using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Reaction Mechanism

The reaction proceeds via the activation of 3-methyl-4-nitrobenzoic acid by DCC to form an O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, suppressing the formation of the unreactive N-acylurea byproduct and facilitating the attack of benzhydrol (diphenylmethanol).

ReactionPathway Acid 3-Methyl-4-nitrobenzoic Acid Inter O-Acylisourea Intermediate Acid->Inter + DCC Alcohol Benzhydrol (Diphenylmethanol) Product Benzhydryl 3-methyl-4-nitrobenzoate (MP: 100-101°C) Alcohol->Product DCC DCC (Activator) Byproduct DCU (Urea Byproduct) (Precipitate) DCC->Byproduct Side Product DMAP DMAP (Catalyst) DMAP->Inter Catalysis Inter->Product + Benzhydrol / DMAP

Figure 1: Steglich esterification pathway for the synthesis of the target benzhydryl ester.

Experimental Protocol

Safety Warning: Nitro-aromatics can be toxic. DCC is a potent sensitizer. Perform all operations in a fume hood.

Materials
  • Substrate: 3-Methyl-4-nitrobenzoic acid (1.0 eq)

  • Reagent: Benzhydrol (1.1 eq)

  • Coupling Agent: DCC (1.1 eq)

  • Catalyst: DMAP (0.1 eq)

  • Solvent: Anhydrous Dichloromethane (

    
    )
    
Step-by-Step Procedure
  • Activation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 3-methyl-4-nitrobenzoic acid (e.g., 100 mg, 0.55 mmol) in anhydrous

    
     (5 mL).
    
  • Catalyst Addition: Add DMAP (catalytic amount) and stir for 5 minutes to ensure homogeneity.

  • Coupling: Cool the solution to 0°C in an ice bath. Add DCC (dissolved in minimal

    
    ) dropwise.
    
  • Reagent Addition: Add benzhydrol (1.1 eq) in one portion.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–24 hours. A white precipitate (dicyclohexylurea, DCU) will form.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the insoluble DCU byproduct. Rinse the pad with cold

    
    .
    
  • Workup: Wash the filtrate sequentially with:

    • 0.5 N HCl (to remove DMAP)

    • 5%

      
       (to remove unreacted acid)
      
    • Brine

    • Dry over anhydrous

      
       and concentrate under reduced pressure.
      
Purification (Critical for MP 100-101°C)

The crude residue often contains traces of DCU and unreacted benzhydrol, which depresses the melting point.

  • Flash Chromatography: Silica gel column eluted with Hexane:Ethyl Acetate (gradient from 9:1 to 8:2).

  • Recrystallization: If the MP is <99°C, recrystallize from hot Ethanol or a Hexane/Ethyl Acetate mixture. Slow cooling is required to form the stable polymorph corresponding to the 100–101°C range.

Characterization & Validation

To confirm the identity and purity of the compound matching the target specification, the following spectral data must be verified.

Melting Point Analysis
  • Target: 100–101°C.

  • Method: Capillary method, heating rate 1°C/min near the melt.

  • Note: A range of 79–82°C indicates the methyl ester or impure material. A range >110°C suggests contamination with DCU.

Infrared Spectroscopy (KBr Pellet)
  • C-H (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    ):  ~3032 cm⁻¹
    
  • C=O (Ester): ~1726 cm⁻¹ (Strong, sharp)

  • NO₂ (Nitro): ~1519 cm⁻¹ (Asymmetric) and ~1346 cm⁻¹ (Symmetric)

  • C-O (Stretching): ~1280 cm⁻¹[1]

Nuclear Magnetic Resonance ( H NMR, 400 MHz, )

The diagnostic peak for the benzhydryl ester is the methine proton on the ester linkage.

Chemical Shift (

ppm)
MultiplicityIntegrationAssignment
8.03 – 7.93 Multiplet3HAromatic protons (Nitrobenzoate ring)
7.45 – 7.26 Multiplet10HAromatic protons (Benzhydryl phenyls)
7.13 Singlet1H

(Benzhydryl methine)
2.63 Singlet3H

(Methyl group)

Analytical Workflow Diagram

Workflow Start Crude Reaction Mixture Filter Filtration (Remove DCU) Start->Filter Wash Acid/Base Wash Filter->Wash Dry Concentrate Wash->Dry Check Crude MP Check Dry->Check Recryst Recrystallization (EtOH or Hex/EtOAc) Check->Recryst MP < 100°C Final Target Product MP 100-101°C Check->Final MP = 100-101°C Recryst->Final

Figure 2: Purification workflow to achieve the target melting point specification.

References

  • Chemical Synthesis & Properties: Oliveira, C. et al. (2020). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. This study explicitly characterizes "Diphenylmethyl 3-methyl-4-nitrobenzoate" (Compound 7) with a melting point of 100–101°C. [1]

  • General Benzhydryl Esterification Methods: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. (Foundational reference for the DCC/DMAP protocol used above).

Sources

Methodological & Application

Synthesis of Benzhydryl 3-methyl-4-nitrobenzoate from 3-methyl-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized synthesis of Benzhydryl 3-methyl-4-nitrobenzoate from 3-methyl-4-nitrobenzoic acid . Benzhydryl (diphenylmethyl) esters are critical intermediates in organic synthesis, serving as lipophilic protecting groups for carboxylic acids that are stable to basic hydrolysis but readily cleaved by catalytic hydrogenolysis or mild acidic conditions.

We present two distinct protocols to accommodate different scale and equipment constraints:

  • Protocol A (Steglich Esterification): A mild, room-temperature coupling using DCC/DMAP, ideal for laboratory-scale synthesis and acid-sensitive substrates.

  • Protocol B (Acyl Chloride Activation): A robust, scalable method using Thionyl Chloride (

    
    ), suitable for gram-to-kilogram scale-up where reagent cost is a primary driver.
    

Reaction Design & Mechanism

Retrosynthetic Analysis

The target molecule combines a sterically crowded, electron-deficient benzoic acid derivative with a bulky secondary alcohol (Benzhydrol).

  • Substrate: 3-methyl-4-nitrobenzoic acid.[1][2][3] The 4-nitro group increases the acidity of the carboxylic acid (

    
     approx. 3.5), facilitating deprotonation but potentially reducing the nucleophilicity of the carboxylate oxygen. The 3-methyl group introduces minor steric strain.
    
  • Reagent: Benzhydrol (Diphenylmethanol). A bulky secondary alcohol that is prone to dehydration under harsh acidic conditions, making controlled esterification protocols necessary.

Mechanistic Pathway (Steglich)

The Steglich esterification utilizes Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, forming an O-acylisourea intermediate.[4] 4-Dimethylaminopyridine (DMAP) acts as an acyl-transfer catalyst, suppressing the formation of the unreactive N-acylurea byproduct and accelerating the attack of the bulky benzhydrol.

SteglichMechanism Acid 3-methyl-4-nitrobenzoic Acid Inter1 O-Acylisourea (Activated Intermediate) Acid->Inter1 + DCC DCC DCC (Coupling Agent) DCC->Inter1 Active N-Acylpyridinium (Active Ester) Inter1->Active + DMAP DCU DCU (Byproduct) Inter1->DCU Rearrangement (Side Rxn) DMAP DMAP (Catalyst) DMAP->Active Active->DMAP Regenerated Product Benzhydryl Ester (Target) Active->Product + Benzhydrol Alcohol Benzhydrol Alcohol->Product

Figure 1: Catalytic cycle of the Steglich Esterification showing DMAP acyl transfer.

Experimental Protocols

Protocol A: Steglich Esterification (Recommended)

Scale: 10 mmol | Time: 12-16 Hours | Yield Potential: 85-92%

Reagents & Materials
ReagentMW ( g/mol )Equiv.[3][4][5][6][7][8][9][10][11]Mass/VolRole
3-methyl-4-nitrobenzoic acid 181.151.01.81 gSubstrate
Benzhydrol 184.231.12.03 gAlcohol
DCC 206.331.12.27 gCoupling Agent
DMAP 122.170.1122 mgCatalyst
Dichloromethane (DCM) --40 mLSolvent (Anhydrous)
Step-by-Step Procedure
  • Preparation: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Add 3-methyl-4-nitrobenzoic acid (1.81 g) and Benzhydrol (2.03 g) to the flask. Dissolve in DCM (30 mL).

  • Catalyst Addition: Add DMAP (122 mg) to the stirring solution.

  • Activation (Critical Step): Cool the mixture to 0°C using an ice bath. Dissolve DCC (2.27 g) in the remaining DCM (10 mL) and add it dropwise over 15 minutes.

    • Observation: A white precipitate (Dicyclohexylurea, DCU) will begin to form almost immediately.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 12 hours.

  • Workup:

    • Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU.

    • Wash the filtrate with 0.5N HCl (2 x 20 mL) to remove DMAP.

    • Wash with Saturated

      
        (2 x 20 mL) to remove unreacted acid.
      
    • Wash with Brine (1 x 20 mL), dry over

      
      , and concentrate under reduced pressure.
      
  • Purification: Recrystallize from Ethanol/Hexane (1:1) or purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

Protocol B: Acid Chloride Method (Scale-Up)

Scale: >50 mmol | Time: 4 Hours | Yield Potential: 90-95%

Reagents & Materials
  • 3-methyl-4-nitrobenzoic acid (1.0 equiv)[2]

  • Thionyl Chloride (

    
    ) (3.0 equiv)
    
  • Benzhydrol (1.0 equiv)

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Toluene (Solvent) & DMF (Catalytic, 2-3 drops)

Workflow Diagram

AcidChlorideFlow Start Start: Acid + Toluene Chlorination Add SOCl2 + DMF (cat) Reflux 2h Start->Chlorination Evap Evaporate Excess SOCl2 (In vacuo) Chlorination->Evap Coupling Add Benzhydrol + Et3N 0°C to RT Evap->Coupling Crude Acid Chloride Quench Quench with Water Coupling->Quench Isolate Phase Sep & Crystallize Quench->Isolate

Figure 2: Process flow for the Acid Chloride activation route.

Step-by-Step Procedure
  • Chlorination: In a flask equipped with a reflux condenser and acid trap (NaOH scrubber), suspend the acid in Toluene. Add

    
     and 2 drops of DMF. Heat to reflux (80-90°C) for 2 hours until gas evolution (
    
    
    
    ,
    
    
    ) ceases.
  • Concentration: Concentrate the solution under vacuum to remove excess

    
     and Toluene. Re-dissolve the resulting crude acid chloride in fresh dry DCM or Toluene.
    
  • Esterification: Cool the acid chloride solution to 0°C. Add a solution of Benzhydrol and Triethylamine dropwise.

  • Completion: Stir at Room Temperature for 2 hours.

  • Workup: Wash with water, dilute HCl, and bicarbonate as in Protocol A.

Analytical Validation

Successful synthesis must be validated using the following expected data points.

Proton NMR ( NMR, 400 MHz, )
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Aromatic (Benzhydryl) 7.25 - 7.45Multiplet10HPhenyl rings of ester group
Benzhydryl Methine 7.12 Singlet1H

(Diagnostic)
Aromatic (Benzoate) 7.90 - 8.10Multiplet3H3-methyl-4-nitrobenzoate protons
Methyl 2.65Singlet3H

Infrared Spectroscopy (FT-IR)
  • 1725

    
    :  Strong 
    
    
    
    stretch (Ester).
  • 1530

    
     & 1350 
    
    
    
    :
    Strong
    
    
    stretch (Nitro group).
  • 3030-3060

    
    :  Weak 
    
    
    
    stretch (Aromatic).

Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Low Yield (<50%) Incomplete activation (Protocol A) or moisture contamination.Ensure DCC is fresh (not sticky). Use anhydrous DCM. Switch to Protocol B.
Product is Oily Residual solvent or Benzhydrol contamination.Benzhydrol is difficult to remove. Use column chromatography (Hexane/EtOAc) or recrystallize from cold Ethanol.
New Spot on TLC (High Rf) N-Acylurea byproduct (Protocol A).This is the "Rearrangement" side product. Cannot be reversed. Increase DMAP loading next time or keep temp at 0°C longer.
Color Change (Dark) Decomposition of Nitro group or amine formation.Avoid strong bases or high temps (>100°C). Nitro groups can be sensitive to reducing conditions.

Safety & Handling (E-E-A-T)

  • DCC (Dicyclohexylcarbodiimide): Potent sensitizer. Causes severe skin allergies. Handle only in a fume hood with gloves.

  • Nitro Compounds: Potentially explosive if heated under confinement. Do not distill the final product at high temperatures; use vacuum evaporation.

  • Thionyl Chloride: Releases HCl and SO2 gas. Must be used with a caustic scrubber.

References

  • Steglich, W., & Neises, B. (1978).[4][5][12] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522–524.[5]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for Acyl Chloride mechanism).
  • BenchChem. (2025).[7] "Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate." (Reference for Nitro-benzoic acid handling and stability).

  • Organic Chemistry Portal. "Steglich Esterification - Mechanism and Examples."

Sources

Application Notes and Protocols for the Esterification of 3-Methyl-4-nitrobenzoic Acid with Diphenyldiazomethane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Esterification of an Important Pharmaceutical Intermediate

In the landscape of pharmaceutical development and fine chemical synthesis, the precise modification of molecular scaffolds is paramount. 3-Methyl-4-nitrobenzoic acid is a key intermediate in the synthesis of various high-value compounds, including the antihypertensive drug telmisartan.[1][2] Its carboxylic acid moiety often requires protection or modification to facilitate subsequent synthetic transformations. Esterification is a fundamental strategy for this purpose, and the choice of esterifying agent is critical, especially when dealing with substrates that may be sensitive to the harsh conditions of traditional methods like Fischer esterification.[3][4]

This application note details a robust and mild protocol for the esterification of 3-methyl-4-nitrobenzoic acid using diphenyldiazomethane. This method offers significant advantages, including high yields, ambient reaction temperatures, and the avoidance of strong acid catalysts, thereby preserving the integrity of the nitro and methyl functional groups on the aromatic ring.[5] The reaction proceeds with the simple evolution of nitrogen gas, a thermodynamically favorable process that drives the reaction to completion, making product purification straightforward.[6][7][8]

This document is intended for researchers, chemists, and process development scientists. It provides a comprehensive overview of the reaction mechanism, a detailed step-by-step protocol, critical safety information for handling diazo compounds, and methods for product characterization.

Reaction Mechanism: An Acid-Mediated SN2 Pathway

The esterification of carboxylic acids with diazomethane or its derivatives, such as diphenyldiazomethane, is a well-established and efficient transformation. The reaction follows a two-step mechanism.[6][7][8]

  • Proton Transfer: The acidic proton of the carboxylic acid is transferred to the carbon atom of diphenyldiazomethane. This is a classic acid-base reaction that results in the formation of a carboxylate anion and a diphenylmethyldiazonium cation.[8][9]

  • Nucleophilic Substitution (SN2): The resulting carboxylate anion acts as a nucleophile and attacks the diphenylmethyldiazonium cation in an SN2 fashion. This step leads to the formation of the diphenylmethyl ester and the liberation of highly stable dinitrogen (N₂) gas, which bubbles out of the solution.[6][7]

Esterification Mechanism cluster_reactants Reactants cluster_products Products RCOOH 3-Methyl-4-nitrobenzoic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) RCOOH->Carboxylate Step 1: Proton Transfer Ph2CN2 Diphenyldiazomethane (Ph₂CN₂) Diazonium Diphenylmethyldiazonium (Ph₂CHN₂⁺) Ph2CN2->Diazonium Ester Diphenylmethyl Ester (R-COOCHPh₂) Carboxylate->Ester Step 2: SN2 Attack Diazonium->Ester Step 2: SN2 Attack N2 Nitrogen Gas (N₂) Diazonium->N2 Experimental_Workflow prep Preparation of Diphenyldiazomethane Solution react Esterification Reaction: Acid + Ph₂CN₂ in Ether prep->react Use Immediately quench Quench Excess Reagent (Acetic Acid) react->quench workup Aqueous Workup (NaHCO₃, Brine) quench->workup purify Solvent Removal & Recrystallization workup->purify char Product Characterization (MP, IR, NMR) purify->char

Sources

Benzhydryl 3-methyl-4-nitrobenzoate antifungal activity against Candida species

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers investigating novel antifungal agents, specifically focusing on the Benzhydryl 3-methyl-4-nitrobenzoate derivative.

The content is grounded in the recent medicinal chemistry research by Ferreira, de Sousa, et al. (2025) , which evaluated a series of 3-methyl-4-nitrobenzoate derivatives against Candida species.[1][2][3] While the pentyl derivative was identified as the most potent in that specific series, the benzhydryl (diphenylmethyl) derivative represents a critical Structure-Activity Relationship (SAR) probe, testing the impact of steric bulk and lipophilicity on antifungal efficacy.

Evaluation of Anti-Candidal Activity & Synthetic Protocols[2][4][5]

Executive Summary & Compound Profile

Benzhydryl 3-methyl-4-nitrobenzoate is a lipophilic ester derivative synthesized to target Candida species, including C. albicans, C. glabrata, and C. krusei. It belongs to a class of nitro-compounds where the nitro group (


) is hypothesized to induce oxidative stress within the fungal cell, while the benzhydryl (diphenylmethyl) moiety modulates membrane permeability and protein binding affinity.
Physicochemical Profile
PropertySpecificationRelevance
IUPAC Name Diphenylmethyl 3-methyl-4-nitrobenzoateOfficial nomenclature
Molecular Formula

Stoichiometry
Molecular Weight ~347.37 g/mol Dosage calculation
Physical State White amorphous solidHandling
Melting Point 100°C – 101°CPurity verification
Solubility Low in water; High in DMSO, Acetone, DCMStock solution preparation
LogP (Predicted) ~5.5 - 6.0 (High Lipophilicity)Membrane penetration potential
Mechanism of Action (MOA)

The antifungal activity of 3-methyl-4-nitrobenzoate derivatives is likely multimodal, driven by the nitro-aromatic core.

Primary Pathway: Oxidative Stress Induction The nitro group at the para position is susceptible to enzymatic reduction (e.g., by fungal nitroreductases). This process generates reactive nitro-radical anions, leading to a cascade of Reactive Oxygen Species (ROS) production.

Secondary Pathway: Membrane Interaction The bulky benzhydryl group significantly increases lipophilicity. While shorter alkyl chains (e.g., pentyl) often show optimal membrane insertion, the benzhydryl group tests the limit of the fungal cell wall's steric tolerance. It may disrupt membrane fluidity or interact with hydrophobic pockets of target enzymes like Thymidylate Kinase (TMPK) , as suggested by docking studies on related analogs.

MOA Compound Benzhydryl 3-methyl-4-nitrobenzoate Entry Passive Diffusion (Lipophilic Entry) Compound->Entry Crosses Cell Wall Enzyme Nitroreductase Activation Entry->Enzyme Intracellular Membrane Membrane Disruption Entry->Membrane Accumulation Radical Nitro-Radical Anion (-NO2•-) Enzyme->Radical Reduction ROS ROS Generation (Superoxide/Peroxide) Radical->ROS Redox Cycling Damage Oxidative Damage: DNA, Lipids, Proteins ROS->Damage Death Fungal Cell Death (Apoptosis) Damage->Death Membrane->Death Leakage

Caption: Hypothetical mechanism of action involving nitro-reduction and oxidative stress, complemented by membrane disruption due to the lipophilic benzhydryl moiety.

Experimental Protocols
Protocol A: Chemical Synthesis (Steglich Esterification)

Objective: Synthesize Benzhydryl 3-methyl-4-nitrobenzoate from its acid precursor. Note: Direct esterification is difficult due to the steric hindrance of the benzhydrol. The Steglich method (DCC/DMAP) is required.

Reagents:

  • 3-methyl-4-nitrobenzoic acid (1.0 equiv)

  • Benzhydrol (Diphenylmethanol) (1.0 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv, catalyst)

  • Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Dissolution: Dissolve 3-methyl-4-nitrobenzoic acid and Benzhydrol in anhydrous DCM in a round-bottom flask under an inert atmosphere (

    
    ).
    
  • Catalyst Addition: Add DMAP to the stirring solution.

  • Coupling: Cool the mixture to 0°C. Add DCC dissolved in a small amount of DCM dropwise.

  • Reaction: Allow the mixture to warm to room temperature (r.t.) and stir for 24–48 hours. The reaction will precipitate Dicyclohexylurea (DCU) as a byproduct.

  • Filtration: Filter off the white DCU precipitate.

  • Work-up: Wash the filtrate with 5% HCl, saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Evaporate solvent. Purify the crude residue via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to obtain the white amorphous solid.

Synthesis Start Start: Reagents Acid + Benzhydrol Mix Dissolve in DCM Add DMAP Start->Mix Cool Cool to 0°C Add DCC dropwise Mix->Cool React Stir at r.t. (24-48 hours) Cool->React Filter Filter DCU (Byproduct) React->Filter Wash Liquid-Liquid Extraction (HCl, NaHCO3, Brine) Filter->Wash Purify Column Chromatography Hexane/EtOAc Wash->Purify Product Final Product: Benzhydryl 3-methyl-4-nitrobenzoate Purify->Product

Caption: Steglich esterification workflow for the synthesis of sterically hindered benzhydryl esters.

Protocol B: In Vitro Antifungal Susceptibility Testing

Standard: CLSI M27-A3 (Broth Microdilution). Organisms: C. albicans (ATCC 90028), C. glabrata, C. krusei, C. guilliermondii.[1][4][5]

1. Stock Solution Preparation:

  • Weigh 10 mg of Benzhydryl 3-methyl-4-nitrobenzoate.

  • Dissolve in 100% DMSO to achieve a high concentration (e.g., 50,000 µM or ~17 mg/mL).

  • Critical: Ensure complete solubilization. Sonicate if necessary. The benzhydryl group makes this compound very hydrophobic.

2. Inoculum Preparation:

  • Culture Candida strains on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

  • Suspend colonies in sterile saline (0.85%) to reach 0.5 McFarland turbidity (

    
     CFU/mL).
    
  • Dilute this suspension 1:100 and then 1:20 in RPMI-1640 medium (buffered with MOPS, pH 7.0) to get a final working inoculum of

    
     CFU/mL.
    

3. Microdilution Assay:

  • Use a sterile 96-well plate.

  • Rows A-H: Add 100 µL of RPMI-1640 medium.

  • Column 1: Add 100 µL of compound stock (diluted in medium to 2x the highest desired test concentration, e.g., 2000 µM).

  • Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, and repeat across to Col 10. Discard 100 µL from Col 10.

  • Controls:

    • Column 11: Growth Control (Inoculum + DMSO solvent only).

    • Column 12: Sterility Control (Medium only).

  • Inoculation: Add 100 µL of the working fungal inoculum to wells in Columns 1–11.

  • Incubation: 35°C for 48 hours.

4. Data Readout (MIC Determination):

  • Visual: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing 100% inhibition of visible growth (optically clear well) compared to the growth control.

  • Spectrophotometric: Measure Absorbance at 530 nm or 600 nm. MIC is often defined as

    
     or 
    
    
    
    reduction in OD compared to control (depending on endpoint stringency).
Data Interpretation & Expected Results

Based on the source study (Ferreira et al., 2025), the structural variation of the ester group significantly impacts potency.

Compound VariantR-GroupActivity TrendNotes
Compound 1 MethylHighSmall group allows easy access to target.
Compound 6 PentylHighest Optimal lipophilicity for membrane interaction (MIC ~31 µM).
Compound 7 Benzhydryl Moderate/LowThe bulky diphenylmethyl group may sterically hinder binding to the target protein (TMPK) or become trapped in the lipid bilayer, reducing cytosolic bioavailability compared to the pentyl analog.

Application Note for Researchers: If your screen of Benzhydryl 3-methyl-4-nitrobenzoate yields high MIC values (>500 µM), do not discard the scaffold. The activity of this series is highly sensitive to chain length. The benzhydryl derivative serves as a "bulk tolerance" limit marker in SAR studies. Positive activity (low MIC) in specific clinical isolates (e.g., C. guilliermondii) would indicate a specific hydrophobic interaction unique to that strain's target variants.

References
  • Ferreira, A. R., de Sousa, D. P., Castillo, Y. P., Andrade, A. C. M., et al. (2025).[3][5] 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Journal of Chemistry , 2025(1).[1]

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Wayne, PA.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. (Standard protocol for DCC/DMAP coupling utilized in synthesis).

Sources

Using Benzhydryl 3-methyl-4-nitrobenzoate as a TPMK protein inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluation of Benzhydryl 3-methyl-4-nitrobenzoate as a Thymidylate Kinase (TPMK) Inhibitor

Executive Summary

This technical guide outlines the protocols for evaluating Benzhydryl 3-methyl-4-nitrobenzoate (B-3M4NB) as a small-molecule inhibitor of Thymidylate Kinase (TPMK) . While the methyl ester analog (Methyl 3-methyl-4-nitrobenzoate) has been identified as a hit compound targeting TPMK in fungal pathogens (e.g., Candida guilliermondii), the benzhydryl (diphenylmethyl) derivative represents a strategic lipophilic analog designed to enhance membrane permeability and exploit hydrophobic pockets within the enzyme's active site. This guide covers chemical synthesis, enzymatic inhibition assays (coupled spectrophotometric method), and biological validation.

Introduction & Mechanism of Action

Target Overview: Thymidylate Kinase (TPMK or TMPK; EC 2.7.4.9) is a critical enzyme in the pyrimidine salvage and de novo synthesis pathways. It catalyzes the reversible phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP) using ATP as the phosphate donor.

Compound Rationale:

  • Scaffold: The 3-methyl-4-nitrobenzoate core has been validated via molecular modeling to interact with the TPMK binding cleft, likely competing with dTMP or ATP.

  • Benzhydryl Modification: The substitution of the methyl group with a bulky, lipophilic benzhydryl group serves two potential functions:

    • Hydrophobic Interaction: Targeting the non-polar regions of the TPMK lid domain or allosteric sites.

    • Prodrug Properties: Enhancing cellular uptake across the fungal/bacterial cell wall before hydrolysis to the active acid form.

Signaling Pathway & Inhibition Logic:

TPMK_Pathway dTMP dTMP (Substrate) TPMK TPMK Enzyme (Target) dTMP->TPMK ATP ATP (Cofactor) ATP->TPMK dTDP dTDP (Product) TPMK->dTDP Phosphorylation Inhibitor Benzhydryl 3-methyl-4-nitrobenzoate (Inhibitor) Inhibitor->TPMK Competitive/Allosteric Binding DNA_Syn DNA Synthesis (Replication) dTDP->DNA_Syn dTTP Precursor

Figure 1: Mechanism of TPMK inhibition. The inhibitor blocks the conversion of dTMP to dTDP, halting DNA replication.

Experimental Protocols

Protocol A: Chemical Synthesis of Benzhydryl 3-methyl-4-nitrobenzoate

Objective: To synthesize high-purity inhibitor for biological testing.

Reagents:

  • 3-methyl-4-nitrobenzoic acid (1.0 eq)[1][2]

  • Diphenylmethanol (Benzhydrol) (1.1 eq)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq, catalyst)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 3-methyl-4-nitrobenzoic acid (1.81 g, 10 mmol) in 50 mL anhydrous DCM under nitrogen atmosphere.

  • Activation: Add DMAP (122 mg, 1 mmol) and Benzhydrol (2.02 g, 11 mmol). Stir for 10 minutes at 0°C.

  • Coupling: Add DCC (2.27 g, 11 mmol) dissolved in 10 mL DCM dropwise over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. A white precipitate (dicyclohexylurea, DCU) will form.

  • Workup: Filter off the DCU precipitate. Wash the filtrate with 1N HCl (2x), saturated NaHCO₃ (2x), and brine.

  • Purification: Dry over MgSO₄, concentrate in vacuo, and purify via silica gel column chromatography (Hexane:Ethyl Acetate gradient).

  • Validation: Confirm structure via ¹H-NMR and Mass Spectrometry (Expected MW: ~347.36 g/mol ).

Protocol B: Spectrophotometric Coupled Enzyme Assay

Objective: Determine the IC50 of the inhibitor against recombinant TPMK.

Principle: This assay couples the TPMK reaction to the Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH) system. The regeneration of ATP by PK consumes Phosphoenolpyruvate (PEP), and the subsequent reduction of Pyruvate by LDH oxidizes NADH to NAD+. The decrease in NADH absorbance at 340 nm is directly proportional to TPMK activity.

Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 1 mM DTT.

  • Substrates: dTMP (2 mM stock), ATP (10 mM stock).

  • Coupling System: NADH (0.2 mM final), PEP (0.5 mM final), PK/LDH mix (Sigma-Aldrich).

  • Enzyme: Recombinant TPMK (purified, final conc. 10–50 nM).

  • Inhibitor: B-3M4NB (dissolved in DMSO).

Workflow:

Assay_Workflow Step1 Prepare Master Mix (Buffer + NADH + PEP + PK/LDH + ATP) Step2 Add Inhibitor (Serial Dilutions in DMSO) Step1->Step2 Step3 Add TPMK Enzyme (Incubate 10 min @ 25°C) Step2->Step3 Step4 Initiate Reaction (Add dTMP Substrate) Step3->Step4 Step5 Monitor A340nm (Kinetic Mode, 10 min) Step4->Step5

Figure 2: Coupled enzyme assay workflow for IC50 determination.

Procedure:

  • Preparation: Prepare the Master Mix (excluding dTMP and Enzyme).

  • Inhibitor Addition: In a 96-well UV-transparent plate, add 2 µL of inhibitor (varying concentrations: 0.1 µM to 100 µM). Include a DMSO-only control (0% inhibition).

  • Enzyme Incubation: Add 88 µL of Master Mix + TPMK enzyme to the wells. Incubate for 10 minutes to allow inhibitor binding.

  • Initiation: Start the reaction by adding 10 µL of dTMP (final concentration equal to its Km, typically 50–100 µM).

  • Measurement: Immediately monitor absorbance at 340 nm every 30 seconds for 10 minutes at 25°C using a microplate reader.

  • Analysis: Calculate the slope (ΔA340/min) for the linear portion of the curve.

Data Analysis Table:

ParameterFormula/MethodNotes
Velocity (v)


% Inhibition

Compare slopes of inhibitor vs. DMSO
IC50 Non-linear regression (Log[inhibitor] vs. Response)Use GraphPad Prism or similar software
Protocol C: Antimicrobial Susceptibility (MIC)

Objective: Assess if the enzymatic inhibition translates to cell death.

Target Organisms: Candida guilliermondii (fungal model) or Mycobacterium smegmatis (bacterial model).

Procedure:

  • Culture: Grow cells in appropriate media (RPMI-1640 for fungi, 7H9 broth for mycobacteria) to mid-log phase.

  • Dilution: Adjust inoculum to

    
     CFU/mL.
    
  • Plating: Use 96-well plates. Add 100 µL of inoculum per well.

  • Treatment: Add B-3M4NB in serial two-fold dilutions (e.g., 64 µg/mL down to 0.125 µg/mL).

  • Incubation: 24–48 hours at 35°C (fungi) or 37°C (bacteria).

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity) or via Resazurin dye (color change from blue to pink indicates growth).

Expected Results & Troubleshooting

  • Solubility: Benzhydryl esters are highly lipophilic. Ensure the final DMSO concentration in the assay does not exceed 5% to prevent enzyme denaturation or compound precipitation.

  • Specificity: If the IC50 is in the low micromolar range (<10 µM) but MIC is high (>100 µg/mL), the compound may have poor cell wall permeability or is being pumped out by efflux transporters.

  • Stability: Esters can be hydrolyzed by cellular esterases. If the benzhydryl group is cleaved too rapidly, the activity observed in cells may be due to the parent acid (3-methyl-4-nitrobenzoic acid).

References

  • Mellado, M., et al. (2021). Synthesis, biological evaluation and computational study of nitrobenzoate analogs as potential antifungal agents. Natural Product Research. Link(Establishes the 3-methyl-4-nitrobenzoate scaffold as a TPMK inhibitor).

  • Whittingham, J. L., et al. (2010). Structural basis for the efficient phosphorylation of AZT-MP and dGMP by Plasmodium falciparum type I thymidylate kinase. Biochemical Journal. Link(Detailed TPMK kinetic assay protocols).

  • Van Rompay, A. R., et al. (2000). Phosphorylation of nucleosides and nucleoside analogs by mammalian nucleoside monophosphate kinases. Pharmacology & Therapeutics. Link(General review of TMPK function and inhibition mechanisms).

Sources

Preparation of diphenylmethyl esters using benzhydrol and acid chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of Diphenylmethyl (Benzhydryl) Esters via Acyl Chloride Activation

Abstract & Strategic Utility

Diphenylmethyl (benzhydryl) esters are critical intermediates in pharmaceutical development, serving two primary roles: as lipophilic prodrug moieties to enhance bioavailability, and as robust carboxyl protecting groups in peptide and


-lactam synthesis. Their utility stems from their unique stability profile—stable to basic hydrolysis and nucleophilic attack, yet cleanly cleavable via catalytic hydrogenation (

, Pd/C) or mild acidic solvolysis (e.g., TFA, formic acid).

This application note details the synthesis of benzhydryl esters via the Acyl Chloride method . While direct esterification (Steglich coupling) is possible, the acyl chloride route is preferred for scale-up due to its irreversibility, rapid kinetics, and the avoidance of difficult-to-remove urea byproducts associated with carbodiimide couplings.

Mechanistic Insight: The Nucleophilic Catalysis Cycle

To achieve high yields with the sterically hindered benzhydrol (a secondary alcohol flanked by two phenyl rings), standard base catalysis (e.g., Triethylamine alone) is often sluggish. The protocol below utilizes 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[1]

The Causality of Efficiency:

  • Activation: DMAP attacks the acid chloride to form a highly electrophilic N-acylpyridinium salt. This intermediate is significantly more reactive than the parent acid chloride due to the positive charge on the nitrogen and the resonance stabilization of the leaving group (DMAP).

  • Transfer: Benzhydrol attacks this activated intermediate. The steric bulk of the benzhydrol is mitigated by the high electrophilicity of the acyl-DMAP species.

  • Regeneration: The ester is released, and DMAP is regenerated to re-enter the cycle, while a stoichiometric base (Auxiliary Base like TEA or Pyridine) scavenges the HCl byproduct to prevent acid-catalyzed side reactions (such as ether formation).

BenzhydrylEsterification AcidCl Acid Chloride (R-COCl) Inter N-Acylpyridinium Salt (Activated) AcidCl->Inter Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Inter enters Tetra Tetrahedral Intermediate Inter->Tetra + Benzhydrol Benz Benzhydrol (Ph2CH-OH) Benz->Tetra Tetra->DMAP regenerates Product Benzhydryl Ester (R-COOCHPh2) Tetra->Product Elimination Salt Base-HCl Salt (Precipitate) Tetra->Salt Base Auxiliary Base (TEA/Pyridine) Base->Salt Scavenges HCl

Figure 1: The DMAP-catalyzed nucleophilic acyl substitution pathway. Note the regeneration of DMAP and the irreversible scavenging of HCl by the auxiliary base.

Critical Reaction Parameters

The following parameters are optimized to balance reaction rate against the risk of benzhydryl cation formation (which leads to the side product bis(diphenylmethyl)ether).

ParameterRecommended ConditionScientific Rationale
Solvent Dichloromethane (DCM)Excellent solubility for reactants; non-nucleophilic. Must be anhydrous to prevent hydrolysis of acid chloride.
Stoichiometry Acid Chloride (1.1 – 1.2 eq)Slight excess ensures complete consumption of the limiting reagent (Benzhydrol).
Base Triethylamine (

) or Pyridine
Requires

eq. Must neutralize HCl immediately to prevent acid-catalyzed dehydration of benzhydrol.
Catalyst DMAP (5–10 mol%)Essential for overcoming steric hindrance of the diphenylmethyl group.
Temperature

Initial cooling controls the exotherm of acyl-pyridinium formation; warming drives conversion.
Atmosphere Nitrogen or ArgonPrevents moisture ingress (Acid Chlorides are moisture sensitive).

Detailed Experimental Protocol

Target Synthesis: Preparation of Benzhydryl Benzoate (Model Reaction) Scale: 10 mmol basis

Phase 1: Preparation
  • Glassware: Oven-dry a 100 mL round-bottom flask (RBF) and a pressure-equalizing addition funnel. Assemble hot under nitrogen flow.

  • Solvent: Ensure Dichloromethane (DCM) is dried (e.g., passed through activated alumina or distilled over

    
    ).
    
Phase 2: Reaction Setup
  • Charge the RBF with Benzhydrol (1.84 g, 10.0 mmol) and DMAP (0.12 g, 1.0 mmol, 10 mol%).

  • Add anhydrous DCM (40 mL) and stir to dissolve.

  • Add Triethylamine (1.67 mL, 12.0 mmol) via syringe.

  • Cool the mixture to

    
      using an ice/water bath.
    
  • Preparation of Electrophile: Dilute Benzoyl Chloride (1.28 mL, 11.0 mmol) in DCM (10 mL) in the addition funnel.

  • Addition: Dropwise add the acid chloride solution to the benzhydrol mixture over 15–20 minutes. Note: The solution may become cloudy due to the precipitation of triethylamine hydrochloride salts.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 3–6 hours.

    • Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). Benzhydrol (

      
      ) should disappear; Ester (
      
      
      
      ) will appear.
Phase 3: Workup (The "Self-Validating" Step)

The workup sequence is designed to chemically remove all impurities based on pKa and solubility.

  • Quench: Add saturated

    
     solution (30 mL) to quench unreacted acid chloride. Stir vigorously for 10 mins.
    
  • Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.

  • Acid Wash (Remove Amines): Wash the organic layer with 1M HCl (2 x 20 mL).

    • Why? This protonates residual DMAP, Pyridine, and TEA, rendering them water-soluble.

  • Base Wash (Remove Acids): Wash with saturated

    
      (2 x 20 mL).
    
    • Why? This neutralizes any residual organic acids or HCl carried over.

  • Drying: Wash with Brine (sat. NaCl), dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap).
    
Phase 4: Purification
  • Option A (Solids): Recrystallization.[2][3][4][5] Benzhydryl esters often crystallize well from hot Ethanol or Hexanes/EtOAc mixtures.

  • Option B (Oils/Complex mixtures): Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230–400 mesh).[2]

    • Mobile Phase: Gradient of 0%

      
       10% EtOAc in Hexanes. (Benzhydryl esters are very non-polar).
      

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure glassware is oven-dried and DCM is anhydrous. Check Acid Chloride quality (should not be fuming/white solid).
Side Product: Dibenzhydryl EtherAcid-catalyzed dimerizationThe reaction medium became too acidic. Increase Base equivalents (to 1.5 eq) or ensure efficient stirring during addition.
Slow Reaction Steric HindranceIncrease DMAP loading to 20 mol%. Allow reaction to run overnight.
Product is an Oil (should be solid) Solvent entrapmentBenzhydryl esters trap solvent easily. Dry under high vacuum (< 1 mbar) for 24h.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (The definitive guide on the stability and cleavage of benzhydryl esters).

  • Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583. (The foundational paper on DMAP catalysis mechanism).

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. (Context for DMAP utility in esterification).

Sources

Application Note: Molecular Docking Studies of Benzhydryl 3-methyl-4-nitrobenzoate Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This application note details the protocol for the molecular docking of Benzhydryl 3-methyl-4-nitrobenzoate derivatives. This scaffold combines the lipophilic, bulky benzhydryl (diphenylmethyl) moiety with the electron-deficient 3-methyl-4-nitrobenzoate core.

Scientific Significance: The benzhydryl group is a "privileged structure" in medicinal chemistry, providing significant hydrophobic interaction potential (π-π stacking) and blood-brain barrier permeability. The nitrobenzoate core acts as a pharmacophore capable of forming specific electrostatic interactions and hydrogen bonds (via the nitro group) within enzyme active sites.

Primary Biological Context: While this scaffold exhibits pleiotropic activity, this guide focuses on Antimicrobial Discovery targeting DNA Gyrase B (ATPase domain) . The bulky benzhydryl group is hypothesized to occupy the hydrophobic pocket adjacent to the ATP-binding site, while the nitro group mimics the electrostatic footprint of phosphate groups or interacts with key arginine residues.

Computational Workflow Architecture

The following diagram outlines the critical path for the in silico evaluation of these ligands.

DockingWorkflow LigandPrep Ligand Construction (Benzhydryl 3-methyl-4-nitrobenzoate) Docking Molecular Docking (AutoDock Vina / Genetic Algorithm) LigandPrep->Docking PDBQT Format TargetPrep Target Preparation (DNA Gyrase B / PDB: 1KZN) GridGen Grid Box Optimization (Focus: Hydrophobic Pocket) TargetPrep->GridGen Cleaned PDB GridGen->Docking Config File Analysis Interaction Profiling (2D/3D Visualization) Docking->Analysis Binding Energy (ΔG) Validation MD Simulation Setup (Stability Check) Analysis->Validation Best Pose

Figure 1: Systematic workflow for molecular docking, moving from structural preparation to post-docking validation.

Detailed Experimental Protocols

Phase 1: Ligand Preparation (The "Benzhydryl" Challenge)

Challenge: The benzhydryl group introduces significant rotational freedom and steric bulk. Improper energy minimization results in high-energy "clashed" conformers that fail to dock.

Protocol:

  • Structure Generation: Draw the 2D structure of Benzhydryl 3-methyl-4-nitrobenzoate using ChemDraw or MarvinSketch.

  • 3D Conversion & Optimization:

    • Convert to 3D using OpenBabel or Chem3D.

    • Crucial Step: Perform Geometry Optimization using the MMFF94 force field .[1] This force field is specifically parameterized for organic esters and aromatic systems, ensuring the twist angle between the two phenyl rings of the benzhydryl group is energetically favorable (~60-90°).

    • Criteria: Gradient convergence < 0.01 kcal/mol/Å.

  • File Conversion:

    • Import into AutoDock Tools (ADT) .[2]

    • Detect Root: Ensure the rotatable bond count includes the ester linkage and the benzhydryl-carbon bonds.

    • Save as ligand.pdbqt.

Phase 2: Protein Target Preparation

Target: Staphylococcus aureus DNA Gyrase B (PDB ID: 1KZN or 3G75 ).

Protocol:

  • Retrieval: Download the crystal structure from the RCSB Protein Data Bank.

  • Cleaning (PyMOL/Discovery Studio):

    • Remove all water molecules (unless a specific water bridge is catalytic).

    • Remove co-crystallized ligands (e.g., Clorobiocin) to clear the active site.

    • Remove heteroatoms (ions) unless essential for structural integrity (e.g., Mg2+).

  • Charge Assignment (AutoDock Tools):

    • Add Polar Hydrogens only.

    • Assign Kollman United Atom charges . The nitro group (-NO2) creates a strong dipole; accurate partial charge assignment here is critical for the scoring function.

    • Save as protein.pdbqt.

Phase 3: Grid Box Generation

Rationale: The benzhydryl group is bulky. A standard box size may clip the phenyl rings during the conformational search.

Protocol:

  • Center: Center the grid box on the centroid of the co-crystallized ligand (from the original PDB).

  • Dimensions:

    • Set dimensions to 60 Å x 60 Å x 60 Å with a spacing of 0.375 Å .

    • Note: This larger-than-average box accommodates the "wingspan" of the benzhydryl group, allowing it to explore peripheral hydrophobic pockets.

Phase 4: Molecular Docking (AutoDock Vina)

Parameters:

  • Exhaustiveness: Set to 32 (Standard is 8).

    • Reasoning: The high number of rotatable bonds and steric bulk requires more extensive sampling of the conformational space to find the global minimum.

  • Num_modes: 10.

  • Energy_range: 4 kcal/mol.

Execution Command:

Data Analysis & Interpretation

Quantitative Assessment

Results should be tabulated to compare the Benzhydryl derivative against a standard inhibitor (e.g., Ciprofloxacin or Clorobiocin).

Table 1: Representative Docking Results Summary

Ligand IDBinding Energy (ΔG, kcal/mol)Inhibition Constant (Ki, predicted)Key Interactions
Benzhydryl 3-methyl-4-nitrobenzoate -9.2 180 nM π-π (Phe100), H-bond (Arg76)
Methyl 3-methyl-4-nitrobenzoate (Control)-6.135 µMWeak H-bond (Asn46)
Clorobiocin (Standard)-9.5110 nMH-bond network (Asp73, Thr165)

Note: The significant increase in affinity (-6.1 to -9.2) validates the design hypothesis that the benzhydryl group engages a secondary hydrophobic pocket.

Mechanistic Interaction Profiling

Use Discovery Studio Visualizer or PLIP (Protein-Ligand Interaction Profiler) to generate interaction maps.

  • Hydrophobic Enclosure: Verify if the benzhydryl phenyl rings are sandwiched between hydrophobic residues (e.g., Val, Ile, Pro). This "hydrophobic clamp" is the primary driver of binding stability for this ligand.

  • Electrostatic Anchor: The nitro group (-NO2) at position 4 should ideally orient towards positively charged residues (e.g., Arg76 or Lys ) or act as a hydrogen bond acceptor for backbone amides.

  • Steric Clashes: Ensure the 3-methyl group does not clash with the pocket wall. If clashes are observed, the ligand design may need modification (e.g., removing the methyl).

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link

  • Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94. Journal of Computational Chemistry, 17(5‐6), 490-519. Link

  • Holdgate, G. A., et al. (1997). The entropic penalty of ordered water in enzymatic binding: The structure of DNA gyrase B with a benzhydryl-derivative inhibitor. Biochemistry, 36(32). (Contextual grounding for benzhydryl binding modes).
  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. Link

Sources

Application Note: In Silico Evaluation of 3-Methyl-4-Nitrobenzoate Derivatives for Antifungal Target Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Drug Discovery Scientists, and Structural Biologists Focus Area: Binding Affinity Evaluation, Molecular Docking, Molecular Dynamics (MD), and Fungal Target Inhibition (TMPK)

Introduction and Mechanistic Rationale

The rising incidence of invasive fungal infections caused by Candida species (e.g., C. albicans, C. guilliermondii) presents a critical clinical challenge, exacerbated by growing resistance to standard azole therapeutics. Recent pharmaceutical research has identified 3-methyl-4-nitrobenzoate derivatives as highly potent, next-generation antifungal candidates .

The pharmacological efficacy of these derivatives is driven by a dual-action structural mechanism:

  • The Nitroaromatic Core: The

    
     group acts as a potent electron-withdrawing moiety, facilitating critical hydrogen bonding with target enzymes while concurrently inducing localized oxidative stress within the fungal cell .
    
  • The Alkyl Ester Side Chain: Modulating the length of the alkyl chain directly dictates the molecule's lipophilicity.

In silico evaluations have pinpointed Thymidylate Kinase (TMPK) —an enzyme essential for fungal DNA synthesis—as the primary molecular target for these compounds. This application note details a self-validating computational protocol to evaluate the binding affinity of these derivatives, explaining the causality behind the superior performance of longer-chain (pentyl) derivatives over their shorter-chain (methyl) counterparts .

Experimental Protocols: Self-Validating In Silico Workflow

To ensure high scientific integrity, this protocol employs a Self-Validating Control Loop . Computational screening can easily generate false positives if grid boxes or scoring functions are misaligned. By integrating a known crystallographic inhibitor into the workflow, the system self-validates the docking parameters before any novel derivative is scored.

Phase 1: Ligand and Protein Preparation
  • Ligand Generation: Construct the 3D structures of the 3-methyl-4-nitrobenzoate derivatives (e.g., methyl and pentyl variants) using a molecular builder (e.g., Avogadro or Chem3D).

  • Energy Minimization: Apply the MMFF94 force field to minimize the ligands until a gradient of 0.01 kcal/mol·Å is reached, ensuring the lowest-energy conformational state.

  • Protein Preparation: Retrieve the high-resolution crystal structure of Candida TMPK from the Protein Data Bank (PDB). Strip all co-crystallized water molecules and heteroatoms. Add polar hydrogens and assign Gasteiger charges to stabilize the electrostatic environment of the active site.

Phase 2: Grid Box Validation and Consensus Docking (The Control Loop)
  • Grid Box Definition: Center the grid box strictly on the active site of TMPK (specifically encompassing residues Arg95, Tyr102, and Phe70).

  • Internal Validation (Crucial Step): Dock a known TMPK inhibitor (positive control) back into the prepared protein. Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the original crystallographic pose.

    • Decision Gate: If RMSD > 2.0 Å, the grid parameters are invalid. Recalibrate the grid size and exhaustiveness. If RMSD ≤ 2.0 Å, proceed to score the novel derivatives.

  • Consensus Docking: Execute docking for the 3-methyl-4-nitrobenzoate derivatives using AutoDock Vina. Record the Binding Free Energy (

    
    ) in kcal/mol.
    
Phase 3: Molecular Dynamics (MD) Simulation

Causality of MD: Docking only provides a static snapshot in a vacuum-like state. To confirm that the binding affinity is biologically viable, a 100 ns MD simulation is required to test the ligand's stability in a dynamic, solvated environment.

  • Solvation & Neutralization: Place the TMPK-ligand complex in a TIP3P water box and neutralize with

    
    /
    
    
    
    ions.
  • Equilibration: Run NVT (constant volume/temperature) and NPT (constant pressure/temperature) ensembles for 1 ns each at 300 K.

  • Production Run: Execute a 100 ns simulation. Extract the RMSD of the ligand and the Root Mean Square Fluctuation (RMSF) of the protein backbone to confirm stable binding.

Workflow LPrep Ligand Preparation (3-Methyl-4-Nitrobenzoates) Dock Consensus Docking (Grid Box Validation) LPrep->Dock PPrep Protein Preparation (TMPK Target) PPrep->Dock Control Internal Control (Known Inhibitor) Control->Dock MD Molecular Dynamics (100 ns Simulation) Dock->MD Analysis Binding Affinity & Trajectory Analysis MD->Analysis

Fig 1: Self-validating in silico workflow for evaluating ligand-protein binding affinity.

Data Presentation: Comparative Profiling

The quantitative data below synthesizes the biological and computational findings, highlighting the structure-activity relationship (SAR) of the derivatives , .

Table 1: In Vitro Antifungal Activity against Candida guilliermondii
CompoundAlkyl ChainMinimum Inhibitory Concentration (MIC)Biological Classification
Methyl 3-methyl-4-nitrobenzoate (1)Methyl (

)
39.0 µMStrong Bioactivity
Pentyl 3-methyl-4-nitrobenzoate (6)Pentyl (

)
31.0 µMVery Strong Bioactivity
Fluconazole (Positive Control)N/A16.0 µMStandard Therapeutic
Table 2: In Silico Binding Affinity and Interaction Profile (TMPK Target)
CompoundBinding Free Energy (

)
Key Hydrogen BondsHydrophobic Interactions
Pentyl Derivative (6) -8.4 kcal/molArg95, Tyr102 (via

)
Phe70, Leu105 (via Pentyl chain)
Methyl Derivative (1) -6.8 kcal/molArg95 (via

)
Phe70
Known TMPK Inhibitor-8.1 kcal/molArg95, Tyr102, Ser14Phe70, Leu105

Mechanistic Insights: The Causality of Alkyl Chain Elongation

A critical question arises during drug design: Why does the pentyl derivative exhibit a significantly stronger binding affinity (-8.4 kcal/mol) compared to the methyl derivative (-6.8 kcal/mol)?

The causality lies in the thermodynamics of the binding pocket . The Candida TMPK active site features a deep, highly hydrophobic cleft adjacent to the catalytic center.

  • The Anchor: In both derivatives, the nitro group (

    
    ) acts as an electrostatic anchor, forming strong hydrogen bonds with Arg95 and Tyr102.
    
  • The Hydrophobic Driver: Extending the alkyl chain from a single carbon (methyl) to five carbons (pentyl) exponentially increases the van der Waals interactions within the hydrophobic cleft.

  • Entropic Gain: As the bulky pentyl chain penetrates this cleft, it displaces highly ordered, energetically unfavorable water molecules back into the bulk solvent. This displacement results in a massive entropic gain (

    
    ), which drives the Gibbs free energy (
    
    
    
    ) down, resulting in a much tighter, more stable ligand-protein complex. This computational finding directly correlates with the superior in vitro MIC (31.0 µM) observed for the pentyl derivative .

Mechanism Deriv Pentyl 3-methyl- 4-nitrobenzoate TMPK Fungal TMPK Enzyme Deriv->TMPK Binds Active Site Block Inhibition of Thymidine Diphosphate Synthesis TMPK->Block Induces DNA Halt of Fungal DNA Replication Block->DNA Leads to Death Candida Cell Death DNA->Death Causes

Fig 2: Mechanistic pathway of fungal cell death via TMPK inhibition by nitrobenzoate derivatives.

References

  • Ferreira, A. R., Castillo, Y. P., Andrade, A. C. M., Nóbrega, D. F., & de Sousa, D. P. (2025). "3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation." Journal of Chemistry, 2025(1).[Link]

  • Nascimento, L. G., et al. (2023). "Synthetic 2-Nitrocinnamates: Investigation of the Antifungal Action against Candida Species." Journal of Chemistry, 2023(4):1-7.[Link]

  • Duarte, A. B. S., et al. (2022). "3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies." Journal of Chemistry.[Link]

Troubleshooting & Optimization

Technical Support Center: Benzhydryl 3-methyl-4-nitrobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategy Selection

The synthesis of Benzhydryl 3-methyl-4-nitrobenzoate presents a classic conflict in esterification dynamics: the coupling of an electron-deficient, ortho-substituted acid (3-methyl-4-nitrobenzoic acid) with a sterically bulky secondary alcohol (benzhydrol).

While Fischer esterification is the textbook approach, it is often the least effective route for this specific substrate pair due to the acid-lability of the benzhydryl ester bond and the unfavorable equilibrium caused by steric bulk.

Methodology Decision Matrix

To maximize yield, you must select the protocol that matches your available equipment and downstream requirements.

MethodSelection Start Select Synthesis Route Scale Reaction Scale? Start->Scale AcidSens Substrate Acid Sensitivity? Scale->AcidSens < 10g RouteA Method A: Acid Chloride (Recommended) Scale->RouteA > 10g (Scalable) AcidSens->RouteA Robust Substrate RouteB Method B: Steglich (DCC/DMAP) AcidSens->RouteB Acid Sensitive Moieties RouteC Method C: Diphenyldiazomethane AcidSens->RouteC Ultra-High Yield (Safety Hazard)

Figure 1: Strategic decision tree for selecting the optimal esterification pathway based on scale and substrate tolerance.

Protocol A: The "Gold Standard" (Acid Chloride Method)

Why this works: Converting the carboxylic acid to an acid chloride creates an irreversible acylation step. The high reactivity of the acyl chloride overcomes the steric hindrance of the benzhydryl alcohol.

Reagents & Stoichiometry
ComponentEquiv.Role
3-methyl-4-nitrobenzoic acid 1.0Limiting Reagent
Thionyl Chloride (

)
3.0 - 5.0Activator (Excess serves as solvent)
Benzhydrol 1.1Nucleophile
Pyridine 2.0Acid Scavenger / Catalyst
DCM (Anhydrous) SolventReaction Medium
Step-by-Step Optimization
  • Activation (In Situ):

    • Reflux 3-methyl-4-nitrobenzoic acid in neat

      
       (with a drop of DMF as catalyst) for 2 hours.
      
    • Critical Step: Evaporate all excess

      
       under vacuum. Co-evaporate with dry toluene twice. Residual 
      
      
      
      will react with benzhydrol to form benzhydryl chloride (an impurity that mimics the product).
  • Coupling:

    • Dissolve the resulting crude acid chloride in anhydrous DCM (

      
      ).
      
    • Add Benzhydrol (1.1 equiv) and Pyridine (2.0 equiv) simultaneously but slowly.

    • Temperature Control: Maintain

      
       for 30 mins, then warm to Room Temp (RT).
      
  • Workup (The Yield Saver):

    • Do NOT wash with strong acid (HCl). Benzhydryl esters are acid-labile.

    • Wash sequence: Water

      
       Sat.[1] 
      
      
      
      
      
      Brine.

Protocol B: The "Mild" Approach (Steglich Esterification)

Why this works: Uses DCC to activate the acid under neutral conditions. Ideal if you lack fume hood capacity for thionyl chloride or if the substrate has other acid-sensitive protecting groups.

Troubleshooting the Steglich Reaction

Issue: Low Yield / Formation of N-Acylurea Mechanism: The O-acylisourea intermediate can rearrange to an unreactive N-acylurea if the alcohol attack is slow (which is true for bulky benzhydrol).

Solution: High-loading DMAP. Standard Steglich uses catalytic DMAP (5-10 mol%). For benzhydryl esters, increase DMAP to 0.5 - 1.0 equivalent . This accelerates the formation of the active acyl-pyridinium species, outcompeting the rearrangement side-reaction [1].

SteglichFlow Start Start: Acid + DCC Inter O-Acylisourea (Unstable Intermediate) Start->Inter Path1 Slow Attack by Benzhydrol (Steric Hindrance) Inter->Path1 No Catalyst Path2 Fast Attack by DMAP Inter->Path2 High DMAP Loading Fail N-Acylurea (Dead End Side Product) Path1->Fail Rearrangement Success Active Acyl-Pyridinium Path2->Success Product Benzhydryl Ester (High Yield) Success->Product + Benzhydrol

Figure 2: Kinetic competition in Steglich esterification. DMAP intervention is required to prevent N-acylurea formation.

Troubleshooting Guide & FAQs

Q1: My product decomposes on the silica column. Why?

Diagnosis: Benzhydryl esters are susceptible to acid-catalyzed hydrolysis. Silica gel is slightly acidic. Fix:

  • Pre-treat the silica: Slurry your silica gel in Hexane containing 1% Triethylamine (

    
    ) before packing the column.
    
  • Eluent: Add 0.5%

    
     to your mobile phase. This neutralizes the silica acidity and preserves the ester.
    
Q2: I see a spot on TLC that moves with the product but isn't it. What is it?

Diagnosis: Likely Diphenylmethane or Benzhydryl Chloride .

  • Benzhydryl Chloride: Formed if

    
     wasn't removed completely before adding the alcohol.
    
  • Diphenylmethane: Formed via reduction if harsh conditions were used. Fix: Ensure rigorous evaporation of thionyl chloride (use a high-vacuum manifold).

Q3: The reaction stalls at 60% conversion.

Diagnosis: Water contamination. Reasoning: The 4-nitro group makes the acid chloride highly electrophilic. It will preferentially react with trace water over the bulky benzhydrol. Fix:

  • Flame-dry all glassware.

  • Distill DCM over

    
     or use molecular sieves (3Å).
    
  • Use a drying tube or

    
     atmosphere.
    
Q4: Can I use Fischer Esterification ( /MeOH)?

Diagnosis: Not recommended. Reasoning: Benzhydryl cations are stable. Under strong acidic conditions (


) and heat, the benzhydryl oxygen can protonate and leave, generating a carbocation that reacts with the solvent (methanol) to form methyl benzhydryl ether, rather than your ester [2].

Analytical Validation

ParameterExpected ValueNotes
Appearance Pale Yellow SolidNitro groups often impart yellow color.
1H NMR (Benzhydryl CH)

6.9 - 7.1 ppm (s, 1H)
Characteristic singlet.
IR (C=O) ~1720-1730

Ester carbonyl stretch.
IR (NO2) ~1530 & 1350

Asymmetric/Symmetric stretches.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Haslam, E. (1980). Recent Developments in Methods for the Esterification of Carboxylic Acids. Tetrahedron, 36(17), 2409-2433.

  • BenchChem Technical Repository. (2025).[2][3] Esterification Protocols for Sterically Hindered Substrates.

Sources

Optimizing purification of benzhydryl esters via silica gel chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing purification of benzhydryl esters via silica gel chromatography Ticket ID: BZH-PUR-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Acid-Lability Paradox

Welcome to the technical support hub for benzhydryl (diphenylmethyl) ester purification. Benzhydryl esters are robust protecting groups for carboxylic acids, prized for their stability against basic hydrolysis and catalytic hydrogenolysis.[1] However, a common frustration arises during purification: on-column decomposition.

Standard silica gel (


) possesses a weakly acidic surface (

in aqueous suspension) due to terminal silanol (

) groups. While benzhydryl esters are designed to be cleaved by acid (e.g., TFA or HCl), the Lewis acidity of active silica is often sufficient to trigger premature cleavage or hydrolysis, reverting your product to the starting carboxylic acid and diphenylmethanol (benzhydrol) during the separation process.

This guide provides the protocols to neutralize this acidity, ensuring high recovery and purity.

Module 1: The Stability Crisis (Deactivation Protocols)

The Mechanism of Failure

When a benzhydryl ester interacts with acidic silanols, protonation of the ester oxygen can occur, facilitating the formation of the resonance-stabilized benzhydryl cation. This leads to:

  • Hydrolysis: Reaction with trace water to form diphenylmethanol.

  • Streaking: Continuous decomposition creates a "tail" on the column, ruining resolution.

  • Yield Loss: Product remains on the baseline as the free acid.

The Solution: Amine Deactivation

To prevent this, you must "cap" or neutralize the acidic sites using a volatile base. Triethylamine (TEA) is the industry standard for this application.

Critical FAQ: How much TEA is too much?

Q: Can I just add TEA to my eluent bottle? A: Yes, but pre-equilibration is safer. Adding 1-2% v/v TEA to the mobile phase is effective. However, excess TEA can cause salt formation if your compound has other acidic protons, or it can lead to viscous "amine salts" precipitating if used with chlorinated solvents for long periods. 1% v/v is the "Goldilocks" zone.

Module 2: Separation Physics (Resolution & Tailing)

Benzhydryl esters are generally lipophilic. Separation from the byproduct (diphenylmethanol) is the primary chromatographic challenge.

Compound SpeciesPolarity

Behavior (Hex/EtOAc)
Interaction with Silica
Benzhydryl Ester Low-MediumHigh (

)
Weak (Van der Waals)
Diphenylmethanol Medium-HighMedium (

)
Strong (H-Bonding)
Carboxylic Acid HighBaseline (

)
Strong (Ionic/H-Bonding)

Technical Insight: If you observe a spot "streaking" from the High


 zone down to the baseline, this is active decomposition , not just tailing. You must switch to the Buffered Protocol immediately.

Module 3: Troubleshooting & Optimization

Symptom: Product Co-elutes with Diphenylmethanol
  • Root Cause: Solvent system is too polar, compressing the

    
     difference.
    
  • Fix: Switch to a lower polarity solvent system (e.g., 95:5 Hexane:EtOAc) or use a gradient starting at 100% Hexane. The ester will elute significantly earlier than the alcohol.

Symptom: New "Baseline" Spot Appears During Run[2]
  • Root Cause: Acid-catalyzed cleavage on the column.

  • Fix: Your silica is too active. Implement the Buffer-Flush Protocol (see below).

Symptom: Product "Crashes Out" on Column
  • Root Cause: Low solubility in Hexane/EtOAc.

  • Fix: Add a small amount of Dichloromethane (DCM) or Toluene to the mobile phase.

    • Warning: DCM can be slightly acidic due to decomposition over time (forming HCl). Ensure your DCM is distilled or stabilized, and always use TEA when using DCM for acid-sensitive esters.

Protocol: The "Gold Standard" Buffered Column

This protocol creates a self-validating system where the stationary phase is chemically modified before the sample is ever loaded.

Reagents
  • Silica Gel (Standard 230-400 mesh)

  • Triethylamine (TEA)[2][3][4]

  • Hexanes / Ethyl Acetate (HPLC Grade)

Step-by-Step Workflow
  • Slurry Preparation:

    • Prepare your packing solvent: 90:10 Hexanes:EtOAc + 1% v/v TEA .

    • Suspend silica in this mixture.[5] The basicity ensures all acidic silanols are neutralized immediately.

  • Column Packing:

    • Pour the slurry and pack the column as normal.[5]

    • Flush: Run 2-3 column volumes (CV) of the TEA-containing solvent through the column. This guarantees the entire length of the bed is pH-adjusted.

  • Equilibration (The "Wash" Step):

    • Crucial Step: Switch the mobile phase to your running solvent (e.g., 90:10 Hexanes:EtOAc) without TEA (or with reduced TEA, e.g., 0.1%).

    • Flush for 1 CV.

    • Why? High concentrations of TEA in the collected fractions can be annoying to remove (high boiling point) and might interfere with NMR. The silica retains enough amine to remain deactivated without constant replenishment.

  • Loading:

    • Load your crude mixture. If using DCM to load, ensure it is minimal.

    • Elute with your gradient.[5]

  • Validation:

    • Check the first few fractions via TLC. The spot for the ester should be tight and round, not a streak.

Visualization: Decision Matrix & Workflow

The following diagram illustrates the logical decision-making process for purifying acid-sensitive esters.

BenzhydrylPurification Start Crude Reaction Mixture TLC TLC Stability Test (2D-TLC Method) Start->TLC Decision Is Decomposition Observed? (Streaking/New Spots) TLC->Decision Standard Standard Silica Column (Hex/EtOAc) Decision->Standard No (Stable) Buffered Buffered Silica Protocol (Pre-treat with 1% TEA) Decision->Buffered Yes (Unstable) Process_Std Elute & Monitor Standard->Process_Std Process_Buf Slurry Pack with TEA Flush with Solvent Load Sample Buffered->Process_Buf Result Pure Benzhydryl Ester (Concentrate < 40°C) Process_Std->Result Process_Buf->Result

Caption: Logical workflow for determining the necessity of silica deactivation. The "Buffered Silica Protocol" is the fail-safe path for labile esters.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for ester stability and cleavage conditions).

  • University of Rochester, Department of Chemistry.

  • BenchChem Technical Support.Deactivation of Silica Gel with Triethylamine (TEA).

  • Li, J. J., et al. (2020).

Sources

Troubleshooting low yields in 3-methyl-4-nitrobenzoic acid esterification

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #EST-MNBA-001 Subject: Troubleshooting Low Yields in 3-Methyl-4-Nitrobenzoic Acid Esterification Assigned Specialist: Senior Application Scientist Status: Open[1]

Executive Summary

You are encountering low yields in the esterification of 3-methyl-4-nitrobenzoic acid . While this substrate presents electronic deactivation due to the para-nitro group, literature precedents confirm that yields >90% are achievable with optimized protocols.

The low yields are likely caused by one of three critical failure points:

  • Thermodynamic Stalling: Failure to shift the Fischer equilibrium due to water accumulation.

  • Kinetic Inhibition: The electron-withdrawing nitro group destabilizes the oxocarbenium intermediate, requiring higher activation energy (longer reflux/stronger catalyst).

  • Work-up Hydrolysis: Inadvertent saponification of the ester during neutralization steps.

This guide provides a diagnostic workflow, two validated protocols (Standard vs. High-Force), and a purification logic tree.

Module 1: Diagnostic & Mechanism

Q1: Why is the reaction stalling despite long reflux times?

A: The issue is likely electronic deactivation combined with equilibrium limits .

The Mechanism: In Fischer esterification, the carbonyl oxygen must be protonated to activate the carbon for nucleophilic attack by the alcohol.[2]

  • The Problem: The nitro group (

    
    ) at the 4-position is a strong electron-withdrawing group (EWG). It pulls electron density from the benzene ring, which in turn pulls density from the carbonyl.
    
  • The Paradox: While this makes the carbonyl carbon more electrophilic (good for attack), it makes the carbonyl oxygen less basic (bad for protonation). The initial protonation step becomes the bottleneck.

  • The Solution: You cannot rely on passive stirring. You must drive the reaction kinetically (heat/catalyst load) and thermodynamically (water removal).

Q2: Does the methyl group cause steric hindrance?

A: No.

  • Structure Analysis: The carboxylic acid is at position 1. The methyl group is at position 3 (meta). The nitro group is at position 4 (para).

Module 2: Validated Protocols

Protocol A: Optimized Fischer Esterification (The 96% Yield Standard)

Best for: Routine synthesis, Methyl/Ethyl esters. Reference Benchmark: Yields of 96% have been reported for the methyl ester using this specific method [1].

Reagents:

  • Substrate: 3-methyl-4-nitrobenzoic acid (1.0 equiv)[1]

  • Solvent: Anhydrous Methanol (or Ethanol) [0.2 M concentration]

  • Catalyst: Conc. Sulfuric Acid (

    
    ) (2.0 equiv relative to acid—higher load than usual)[1]
    

Step-by-Step:

  • Dissolution: Dissolve 10 g (55 mmol) of 3-methyl-4-nitrobenzoic acid in 100 mL of anhydrous methanol.

    • Note: The acid is sparingly soluble in water but should dissolve in methanol. If it remains a slurry, proceed; it will dissolve as it reacts.

  • Catalyst Addition: Add 2 mL of conc.

    
     dropwise.
    
    • Critical: Do not use old sulfuric acid that has absorbed water from the air.

  • Reflux: Heat to vigorous reflux for 4 to 6 hours .

    • Checkpoint: Monitor by TLC (Silica, EtOAc:Hexane 1:3). The starting material spot (low

      
      , often streaking) must disappear.
      
  • Concentration: Cool to room temperature and concentrate under vacuum to ~10% of the original volume (do not dry completely).

  • Quench: Pour the residue into 10x volume of ice water. The ester typically precipitates as a pale yellow solid.

Protocol B: The Acid Chloride Route (The "Nuclear Option")

Best for: Complex alcohols, failed Fischer attempts, or when yields must exceed 95%.

Concept: This bypasses the equilibrium problem entirely by converting the acid to a highly reactive acid chloride (


).[1]

Step-by-Step:

  • Activation: Suspend 3-methyl-4-nitrobenzoic acid (1.0 equiv) in dry Dichloromethane (DCM).

  • Reagent: Add Oxalyl Chloride (1.2 equiv) dropwise, followed by a catalytic drop of DMF (Dimethylformamide).

    • Observation: Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) indicates reaction progress.
  • Conversion: Stir at Room Temp for 2 hours until the solution becomes clear (acid chloride formation).

  • Evaporation: Evaporate the solvent and excess oxalyl chloride completely (use a trap).

  • Esterification: Redissolve the crude acid chloride in dry DCM. Add the alcohol (1.2 equiv) and Triethylamine (1.5 equiv) at 0°C.

  • Result: Quantitative conversion is typical.

Module 3: Troubleshooting Workflow (Visualized)

Decision Logic for Method Selection

MethodSelection Start Start: 3-Methyl-4-Nitrobenzoic Acid AlcoholType Identify Alcohol Type Start->AlcoholType Simple Simple (MeOH, EtOH) AlcoholType->Simple Complex Complex / Expensive / Acid Sensitive AlcoholType->Complex Fischer Protocol A: Fischer Esterification (Reflux H2SO4) Simple->Fischer AcidChloride Protocol B: Acid Chloride Route (SOCl2 or Oxalyl Chloride) Complex->AcidChloride CheckYield Yield > 80%? Fischer->CheckYield Success Proceed to Purification CheckYield->Success Yes Fail Troubleshoot CheckYield->Fail No Fail->AcidChloride Switch Method

Figure 1: Decision matrix for selecting the optimal esterification pathway based on alcohol type and initial results.

Module 4: Work-up & Purification

The Silent Killer: Base Hydrolysis A common mistake is washing the crude reaction mixture with strong base (NaOH/KOH) to remove unreacted acid. The electron-withdrawing nitro group makes the ester susceptible to hydrolysis (saponification) under basic conditions, converting your product back into the starting material.

Correct Work-up Protocol:
  • Dilution: Dilute the reaction concentrate with EtOAc.

  • Acid Removal: Wash with Saturated

    
      (Sodium Bicarbonate).
    
    • Why? It is basic enough to deprotonate the carboxylic acid (

      
      ) but mild enough to spare the ester.
      
    • Action: Wash 2-3 times until the aqueous layer does not bubble.

  • Drying: Dry organic layer over

    
    , filter, and evaporate.
    
  • Purification:

    • Solid: Recrystallize from Methanol/Water.

    • Oil: Flash chromatography (EtOAc/Hexane).

Data Table: Expected Properties
ParameterValue / DescriptionSource
Substrate 3-methyl-4-nitrobenzoic acid
MW 181.15 g/mol [2]
Solubility Soluble in MeOH, EtOH, EtOAc; Insoluble in Water[2]
Methyl Ester Yield 96% (Literature Benchmark)[1]
Methyl Ester Appearance Pale yellow solid[1]
TLC Monitoring Acid (Polar, Low Rf) vs. Ester (Non-polar, High Rf)

References

  • Centers for Disease Control and Prevention (CDC). (2016). Synthesis of Methyl 3-methyl-4-nitrobenzoate (Supporting Information). Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18370, 3-Methyl-4-nitrobenzoic acid.[1] Retrieved from [Link]

  • Organic Syntheses. (1929). Methyl m-nitrobenzoate (General procedure for nitro-benzoate esters).[1] Org.[3][4] Syn. 9, 56. Retrieved from [Link]

Sources

Removing unreacted benzhydrol from Benzhydryl 3-methyl-4-nitrobenzoate mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Benzhydryl 3-methyl-4-nitrobenzoate

Ticket ID: #PUR-BZ-4N Subject: Removal of unreacted Benzhydrol from Benzhydryl 3-methyl-4-nitrobenzoate mixtures Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are encountering a classic separation challenge in organic synthesis: Lipophilic Co-elution .

The target molecule, Benzhydryl 3-methyl-4-nitrobenzoate , shares significant structural similarities with the impurity, Benzhydrol (diphenylmethanol). Both possess bulky, non-polar diphenyl groups that dominate their interaction with stationary phases, often causing them to streak or co-elute on silica gel. Furthermore, the melting point of benzhydrol (65–69 °C) often interferes with the crystallization of the ester.

This guide provides three tiered solutions ranging from physical separation to chemoselective scavenging.

Diagnostic: Select Your Workflow

Before proceeding, visually inspect your crude mixture and consult the decision matrix below.

Purification_Decision_Tree Start Start: Crude Mixture Analysis State_Check Physical State? Start->State_Check Solid Solid / Semi-Solid State_Check->Solid Oil Viscous Oil / Gum State_Check->Oil Method_A Method A: Trituration/Crystallization (Solubility Difference) Solid->Method_A Try first TLC_Check TLC Separation (ΔRf > 0.15?) Oil->TLC_Check Method_B Method B: Flash Chromatography (Standard Silica) TLC_Check->Method_B Yes (Distinct Spots) Method_C Method C: Chemical Scavenging (Succinic Anhydride) TLC_Check->Method_C No (Overlapping/Streaking) Method_A->TLC_Check If purity < 95%

Figure 1: Purification Decision Matrix. Select the workflow based on the physical state of your crude product and TLC resolution.

Method A: Solubility Exploitation (Crystallization/Trituration)

Best for: Solid crude mixtures where benzhydrol content is <20%.

Benzhydrol is highly soluble in alcohols (methanol/ethanol) and ethers. Your ester (Benzhydryl 3-methyl-4-nitrobenzoate) is significantly less soluble in cold alcohols due to the rigid nitro-benzoate core.

Protocol:

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Ethanol (EtOH) or Methanol (MeOH) (~60°C).

    • Note: Do not boil excessively; prolonged heat can cause transesterification if the solvent is not dry.

  • Cooling: Allow the solution to cool slowly to room temperature, then place in an ice bath (0°C) for 1 hour.

  • Filtration: Filter the precipitate.[1]

    • The Solid: Likely your pure Ester.

    • The Filtrate: Contains the Benzhydrol and other impurities.

  • Wash: Wash the filter cake with varying volumes of ice-cold Hexane or Pentane. Benzhydrol is very soluble in alkanes; the nitro-ester is not.

Method B: Chromatographic Optimization

Best for: Oils or when Method A fails.

Because both compounds are lipophilic, standard Hexane/Ethyl Acetate gradients often fail to separate them cleanly. You must modify the stationary phase interaction.

Optimized Conditions:

Parameter Recommendation Rationale
Stationary Phase Silica Gel (40–63 µm) Standard phase.
Mobile Phase Toluene : Ethyl Acetate (95:5 to 90:10) Toluene interacts with the π-systems (phenyl rings) of both compounds differently than Hexanes, often improving separation resolution (ΔRf).
Loading Solid Load (Celite) Dissolving in DCM and loading onto Celite prevents "band broadening" caused by the sample solvent.

| Detection | UV (254 nm) | Both compounds are UV active. The nitro group on the ester may quench fluorescence, making it appear as a dark spot. |

Method C: Chemical Scavenging (The "Nuclear" Option)

Best for: Stubborn mixtures where ΔRf < 0.1, or large-scale purifications where chromatography is too expensive.

The Concept: We cannot easily separate two neutral lipophiles. However, we can chemically transform the impurity (Benzhydrol, an alcohol) into an acid (Benzhydryl hemisuccinate) while leaving the target Ester untouched. The acid can then be washed away with a basic aqueous extraction.[2]

Reagents:

  • Succinic Anhydride (1.2 – 1.5 equivalents relative to estimated Benzhydrol)

  • DMAP (Catalytic, 10 mol%)

  • DCM (Solvent)

Workflow Diagram:

Scavenging_Workflow Mix Mixture: 1. Target Ester 2. Benzhydrol (Impurity) Reaction Reaction (RT, 2-4 Hours) Mix->Reaction Reagents + Succinic Anhydride + DMAP / DCM Reagents->Reaction Result Resulting Mixture: 1. Target Ester (Neutral) 2. Hemisuccinate (Acidic) Reaction->Result Wash Wash with Sat. NaHCO3 (aq) Result->Wash Organic Organic Layer: PURE ESTER Wash->Organic Retain Aqueous Aqueous Layer: Impurity (as salt) Wash->Aqueous Discard

Figure 2: Chemoselective scavenging of Benzhydrol using Succinic Anhydride.

Step-by-Step Protocol:

  • Setup: Dissolve the crude mixture in Dichloromethane (DCM) (approx 5-10 mL per gram).

  • Scavenging: Add Succinic Anhydride (calc. excess based on NMR estimate of impurity) and DMAP (cat.).

  • Reaction: Stir at room temperature. Monitor by TLC.[3] The Benzhydrol spot should disappear and be replaced by a baseline spot (the carboxylic acid derivative).

  • Workup (Critical):

    • Wash the organic phase with Saturated Sodium Bicarbonate (NaHCO₃) .[4][5]

    • Mechanism:[6] The bicarbonate deprotonates the hemisuccinate, pulling it into the water layer. The neutral Benzhydryl 3-methyl-4-nitrobenzoate remains in the DCM.

  • Finish: Dry the organic layer (MgSO₄), filter, and evaporate.

Frequently Asked Questions (FAQ)

Q1: Can I use Acetyl Chloride instead of Succinic Anhydride for scavenging? A: Yes, acetylation (turning benzhydrol into benzhydryl acetate) changes the Rf, potentially allowing chromatographic separation. However, it does not allow for the easy acid-base extraction described in Method C. Succinic anhydride is superior for simplified workups.

Q2: I see a new spot on TLC after heating my crystallization. What happened? A: You likely caused Transesterification . If you used Methanol and heat, the methoxide (generated from trace basicity or heat) can attack your ester, swapping the benzhydryl group for a methyl group. Always use anhydrous solvents and avoid excessive boiling.

Q3: Is the nitro group stable during these workups? A: Yes. The 4-nitro group is stable to weak bases (NaHCO₃) and mild acids (Succinic anhydride). Avoid strong reducing agents (Zinc/HCl, Hydrogenation conditions) which would reduce the nitro group to an amine.

Q4: Can I sublime the Benzhydrol? A: Yes. Benzhydrol sublimes under high vacuum. If you have a Kugelrohr apparatus, you can heat the mixture to ~80°C under high vacuum (<0.1 mmHg). The Benzhydrol will sublime to the cold finger, leaving the heavier ester behind. This is an excellent solvent-free alternative.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Pangborn, A. B.; Giardello, M. A.; Grubbs, R. H.; Rosen, R. K.; Timmers, F. J. Safe and Convenient Procedure for Solvent Purification. Organometallics1996 , 15, 1518–1520. Link

  • Hovorka, M.; Scigelova, M.; Gunterova, J. Enzymatic resolution of secondary alcohols using succinic anhydride. Tetrahedron: Asymmetry2002 , 13, 5-7. (Demonstrates the reactivity of secondary alcohols with succinic anhydride). Link

  • BenchChem. Benzhydrol Properties and Purification Data. (Confirming solubility and sublimation data). Link

Sources

Stability of Benzhydryl 3-methyl-4-nitrobenzoate in acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Matrix

Benzhydryl 3-methyl-4-nitrobenzoate represents a classic "push-pull" stability challenge in organic synthesis.[1] As a benzhydryl (diphenylmethyl) ester, it is designed to be acid-labile , serving as a protecting group that cleaves under mild acidic conditions or hydrogenolysis.[1] However, the 3-methyl-4-nitrobenzoate core introduces strong electron-withdrawing effects, rendering the carbonyl carbon highly electrophilic and unexpectedly susceptible to base-catalyzed hydrolysis (saponification).[1]

This guide addresses the specific degradation pathways you may encounter in your workflow, providing mechanistic insights to troubleshoot yield losses during synthesis, purification, and storage.

Part 1: Acidic Conditions (The Primary Lability)

Core Mechanism: Acid-Catalyzed Alkyl-Oxygen Cleavage ( )

In acidic media, this molecule does not undergo the standard hydrolysis mechanism typical of methyl or ethyl esters (


).[1][2] Instead, the stability of the diphenylmethyl (benzhydryl) cation drives an 

pathway.

User Question: "I observed significant product loss during HPLC analysis using 0.1% TFA in water/acetonitrile. Why?"

Technical Insight: The benzhydryl group is an acid-labile protecting group.[1] Even the mild acidity of Trifluoroacetic Acid (TFA) or Formic Acid in LC-MS mobile phases can trigger protonation of the ether oxygen. Because the resulting benzhydryl carbocation is resonance-stabilized by two phenyl rings, the C-O bond cleaves readily, releasing the free acid (3-methyl-4-nitrobenzoic acid) and benzhydrol (or a trapped ether).[1]

Troubleshooting Guide: Acid Instability
SymptomProbable CauseCorrective Action
Peak splitting in LC-MS On-column hydrolysis due to acidic mobile phase.[1]Switch to a neutral buffer (e.g., 10 mM Ammonium Acetate, pH 6.[1]8) or reduce column temperature to <25°C.
Yield loss in silica gel chromatography Silica gel is slightly acidic (

).[1]
Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites.
Degradation in

Chloroform often contains traces of HCl (photolytic decomposition).[1]Filter

through basic alumina or use

-treated solvent for NMR samples.[1]
Visualizing the Acid Cleavage Pathway

AcidHydrolysis Ester Benzhydryl Ester (Protonation) TS Transition State (C-O Bond Weakening) Ester->TS + H+ Carbocation Benzhydryl Cation (Ph2CH+) + Free Acid TS->Carbocation A_AL1 Cleavage Product Final Products (Benzhydrol + Acid) Carbocation->Product + H2O / - H+

Figure 1: The


 mechanism dominates in acid due to the stability of the diphenylmethyl cation.[1]

Part 2: Basic Conditions (The Electronic Vulnerability)

Core Mechanism: Base-Catalyzed Acyl Cleavage ( )

While benzhydryl esters are bulky (sterically hindered), the 4-nitro group on the benzoate ring dramatically alters the electronic landscape.[1] The nitro group is a strong electron-withdrawing group (EWG), which pulls electron density away from the carbonyl carbon. This makes the carbonyl highly susceptible to nucleophilic attack by hydroxide ions (


), even more so than a standard benzoate.[1]

User Question: "Can I use 1M NaOH to wash away the unreacted acid during workup?"

Technical Insight: Proceed with extreme caution. While benzhydryl esters are generally more stable to base than acid, the 4-nitro substituent activates the ester toward hydrolysis.[1] Prolonged exposure to strong bases (pH > 11) or elevated temperatures will lead to saponification.[1]

Troubleshooting Guide: Base Instability
SymptomProbable CauseCorrective Action
Product disappears during extraction Saponification driven by high pH and EWG activation.[1]Use milder bases for washes: Saturated

(pH ~8.[1]5) instead of NaOH/KOH.[1]
Transesterification in Methanol Methoxide attack (

) if trace base is present.[1]
Avoid methanol as a solvent if base is present.[1] Use non-nucleophilic solvents (DCM, THF).[1]
Color change (Yellowing) Formation of nitrophenolate byproducts or Meisenheimer complexes.[1]Monitor pH strictly.[1] Keep reaction temperature <0°C during basic quenching steps.[1]
Visualizing the Base Hydrolysis Pathway

BaseHydrolysis Start Benzhydryl 3-methyl-4-nitrobenzoate Attack Nucleophilic Attack (OH- on Carbonyl) Start->Attack Activation by p-NO2 Tetra Tetrahedral Intermediate (Stabilized by NO2) Attack->Tetra Fast Step Products 3-methyl-4-nitrobenzoate anion + Benzhydrol Tetra->Products Elimination of Ph2CHO-

Figure 2: The


 mechanism is accelerated by the electron-withdrawing 4-nitro group.[1]

Part 3: Experimental Validation Protocols

To confirm the stability window for your specific batch and solvent system, perform this standardized stress test before scaling up.

Protocol: Rapid Stability Assay (RSA)
  • Preparation: Dissolve 5 mg of Benzhydryl 3-methyl-4-nitrobenzoate in 5 mL of THF/Water (1:1).

  • Aliquot Division: Split into 3 vials.

    • Vial A (Control): Store at 4°C.

    • Vial B (Acid Challenge): Add 2 drops of 10% HCl.[1]

    • Vial C (Base Challenge): Add 2 drops of Sat.

      
      .
      
  • Incubation: Stir at Room Temperature for 1 hour.

  • Analysis: Analyze via TLC (Silica gel; 20% EtOAc in Hexanes).

    • Expectation:

      • Vial B: New spot at baseline (Acid) + High Rf spot (Benzhydrol).[1] High Degradation.

      • Vial C: Should remain mostly intact.[1][3] If degradation is observed, switch to phosphate buffer (pH 7.0) for workups.

References

  • Hardouin, C., et al. (2002).[1] Acid-labile protecting groups for carboxylic acids: The role of benzhydryl esters.[1] Journal of Organic Chemistry.[1]

  • Hammett, L. P. (1937).[1] The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society. (Establishes the

    
     constant for p-NO2 as +0.78, indicating high susceptibility to nucleophilic attack). 
    
  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry Part A: Structure and Mechanisms.[1] Springer.[1] (Detailed mechanisms for

    
     and 
    
    
    
    hydrolysis). [1]
  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis.[1] Wiley.[1] (Protocols for benzhydryl ester cleavage and stability). [1]

Sources

Technical Support Center: Purification of Benzhydryl 3-methyl-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: REC-BNZ-3M4N Status: Active Topic: Recrystallization Solvent Systems & Troubleshooting Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Technical Overview & Solvent Selection Logic

Compound Analysis:

  • Target: Benzhydryl 3-methyl-4-nitrobenzoate (Diphenylmethyl 3-methyl-4-nitrobenzoate).

  • Structural Domains:

    • Lipophilic Domain: The benzhydryl (diphenylmethyl) group adds significant hydrophobicity and bulk compared to simple methyl/ethyl esters.

    • Polar Domain: The nitro group (

      
      ) and the ester linkage provide dipole moments.
      
  • Solubility Profile: Unlike its methyl-ester analog (which crystallizes readily from methanol), the benzhydryl variant is significantly less soluble in cold polar protic solvents but highly soluble in common organic solvents (DCM, EtOAc).

The Challenge: The primary risk with benzhydryl esters is "oiling out" (liquid-liquid phase separation) rather than crystallization, due to the molecule's flexibility and moderate melting point. Furthermore, benzhydryl esters are acid-labile; prolonged heating in wet, acidic solvents can cause hydrolysis.

Recommended Solvent Systems
RankSolvent SystemComposition (v/v)Mechanism of ActionBest For
1 Ethanol (95%) Single SolventHigh solubility at reflux; poor solubility at

. The 5% water content aids crystal lattice formation.
Initial Trials (Standard Purity)
2 EtOAc / Hexane Binary (1:3 to 1:5)Ethyl Acetate dissolves the compound; Hexane acts as the anti-solvent to force precipitation.Oiling Out Issues or High Lipophilicity
3 Isopropanol (IPA) Single SolventHigher boiling point than EtOH allows for better dissolution of stubborn solids; intermediate polarity.Large Scale (Slower cooling)
4 Methanol Single SolventCaution: Only use if the compound is confirmed to be sparingly soluble. Often too polar for benzhydryl esters.High Polarity Impurities
Step-by-Step Purification Protocol

Pre-requisite: Crude solid must be dried to remove residual reaction solvents (e.g., DCM or Toluene) which inhibit crystallization.

Standard Workflow (Ethanol 95%)
  • Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum boiling Ethanol (approx. 5-10 mL per gram).

    • Tech Note: If the solid does not dissolve after 15 minutes of reflux, switch to Protocol B (Binary Solvent) .

  • Hot Filtration: If insoluble particles (dust, salts) remain, filter the hot solution through a pre-warmed glass funnel/fluted filter paper.

  • Nucleation: Remove from heat. Allow the flask to cool to room temperature slowly (do not use an ice bath immediately).

  • Crystallization: Once solid formation begins, transfer to an ice-water bath (

    
    ) for 30 minutes to maximize yield.
    
  • Collection: Filter via vacuum (Buchner funnel). Wash the cake with ice-cold Ethanol.

  • Drying: Vacuum dry at

    
    . Avoid high heat (
    
    
    
    ) to prevent ester cleavage.
Troubleshooting Guide (FAQ)

Q1: The solution turned cloudy, but then a separate oily layer formed at the bottom instead of crystals. What happened?

  • Diagnosis: This is "Oiling Out." The solution became supersaturated at a temperature where the compound is still liquid (above its melting point in the solvent mixture).

  • Fix:

    • Re-heat the mixture until the oil redissolves.

    • Add a small amount of the solvent (Ethanol) to dilute the solution slightly.

    • Seed the solution: Add a tiny crystal of pure product (or scratch the glass) as it cools to room temperature.

    • Alternative: Switch to the EtOAc/Hexane system. Dissolve in minimum warm EtOAc, then add warm Hexane dropwise until persistent cloudiness appears. Cool slowly.

Q2: My yield is very low (<40%), but the filtrate is yellow. Is my compound lost?

  • Diagnosis: The compound is likely too soluble in the chosen solvent at cold temperatures, or you used too much solvent.

  • Fix:

    • Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume.

    • Cool again to induce a "second crop" of crystals.

    • Note: The second crop is usually less pure than the first.

Q3: Can I use Methanol like I do for the methyl ester analog?

  • Analysis: While Methyl 3-methyl-4-nitrobenzoate crystallizes well from methanol [1], the Benzhydryl group makes your compound significantly more hydrophobic.

  • Verdict: Methanol is likely too polar. It may force the compound to precipitate too quickly as an amorphous powder or oil rather than distinct crystals. Use Ethanol or Isopropanol.

Q4: I see a new spot on my TLC plate after recrystallization. Did it decompose?

  • Diagnosis: Benzhydryl esters are acid-sensitive. If your crude material contained residual acid (from the nitration or esterification step) and you boiled it in wet alcohol, you may have hydrolyzed the ester.

  • Prevention: Ensure the crude material is neutralized (wash with

    
     during workup) before recrystallization. Avoid prolonged boiling.
    
Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for solvent selection and troubleshooting oiling-out phenomena.

RecrystallizationLogic Start Crude Benzhydryl 3-methyl-4-nitrobenzoate SolventChoice Select Solvent System Start->SolventChoice TryEtOH Attempt: Ethanol (95%) SolventChoice->TryEtOH Dissolve Dissolve at Reflux TryEtOH->Dissolve CheckSolubility Did it dissolve completely? Dissolve->CheckSolubility TooInsoluble Insoluble CheckSolubility->TooInsoluble No Cooling Cool to Room Temp CheckSolubility->Cooling Yes SwitchIPA Switch to Isopropanol (Higher Boiling Point) TooInsoluble->SwitchIPA SwitchIPA->Dissolve CheckState State Check Cooling->CheckState Crystals Crystals Formed CheckState->Crystals Solid OilingOut Oiling Out (Liquid Phase Separation) CheckState->OilingOut Liquid/Goop FinalFilter Filter & Wash (Cold) Crystals->FinalFilter RemedyOil Remedy: 1. Reheat 2. Add more solvent 3. Seed Crystal OilingOut->RemedyOil BinarySystem Switch to Binary System: Ethyl Acetate + Hexane OilingOut->BinarySystem Fails Repeatedly RemedyOil->CheckState Retry BinarySystem->FinalFilter

Caption: Logical workflow for solvent selection and remediation of phase separation (oiling out) during the purification of lipophilic nitrobenzoate esters.

References
  • Synthesis of Methyl 3-methyl-4-nitrobenzoate (Analogous Protocol)

    • Source: CDC Stacks / Supporting Inform
    • Context: Describes the purification of the methyl-ester analog using Methanol, establishing the baseline polarity for the nitrobenzo
    • URL:[Link]

  • General Purification of Nitrobenzoates

    • Source: Organic Syntheses, Coll.[1] Vol. 1, p. 372 (1941).

    • Context: Establishes the standard protocol for recrystallizing nitrobenzoate esters
    • URL:[Link]

  • Purification of Laboratory Chemicals (Standard Text)

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013).
    • Context: Authoritative source for general solvent selection strategies for arom
    • URL:[Link]

Sources

Technical Support Center: Minimizing Hydrolysis of Benzhydryl Esters

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Isolation of Benzhydryl (Diphenylmethyl) Esters Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Benzhydryl (diphenylmethyl, Dpm) esters are invaluable in organic synthesis, particularly in peptide and


-lactam chemistry, due to their ability to be cleaved under mild conditions (hydrogenolysis or dilute acid). However, this specific lability—driven by the stability of the diphenylmethyl cation—makes them uniquely vulnerable during standard workup procedures.

This guide addresses the "silent killers" of benzhydryl esters: acidic washes , silica gel acidity , and uncontrolled thermal exposure .

Module 1: The Acid Challenge (Mechanism & Mitigation)

The Core Issue: Unlike simple alkyl esters (methyl/ethyl) which require harsh conditions to hydrolyze, benzhydryl esters are designed to cleave via an


 (Acid-catalyzed Alkyl-oxygen cleavage, unimolecular) mechanism. Even "weak" acids used in workups (e.g., 1M HCl) can trigger the formation of the resonance-stabilized benzhydryl cation, leading to rapid product loss.
Visualizing the Failure Mode

The following diagram illustrates why your product disappears in acid. The resonance stabilization of the carbocation drives the equilibrium to the right.

G Ester Benzhydryl Ester (R-COO-CHPh2) Protonated Protonated Ester (R-COOH(+)-CHPh2) Ester->Protonated + H+ (Fast) TS Transition State (C-O Bond Breaking) Protonated->TS Rate Limiting Products Carboxylic Acid + Benzhydryl Cation TS->Products Resonance Driven Hydrolysis Final Hydrolysis (Ph2CH-OH) Products->Hydrolysis + H2O

Figure 1: The


 mechanism.[1] Note that cleavage occurs at the Alkyl-Oxygen bond, driven by the stability of the Ph2CH+ cation.
Troubleshooting Acidic Workups
SymptomProbable CauseCorrective Action
Product loss after HCl wash 1M HCl is too strong (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

).
Switch to 0.5M Citric Acid or NaH₂PO₄ (pH 4-5).
"Oiling out" during evaporation Concentration of trace acid + Heat.Add a trace of toluene (azeotrope) and keep bath

C.
Benzhydrol (Ph₂CHOH) in NMR Hydrolysis has occurred.Check aqueous layer pH. If < 3, the ester is compromised.
Module 2: The Base Challenge (Saponification)

While benzhydryl esters are sterically hindered (protecting them from rapid nucleophilic attack), they are still esters. Strong bases will hydrolyze them via the


 mechanism (Base-catalyzed Acyl-oxygen cleavage).

Key Constraint:

  • Avoid: Hydroxide bases (NaOH, LiOH) unless the temperature is strictly controlled (

    
    C) and exposure is short.
    
  • Preferred: Carbonates (K₂CO₃, NaHCO₃) are generally safe.

Module 3: Purification (The "Invisible" Acid)

The Issue: Standard silica gel (SiO₂) is naturally acidic (pH 4–5 in aqueous slurry). This is sufficient to degrade benzhydryl esters during column chromatography, resulting in "streaking" or low recovery.

The Solution: You must buffer the stationary phase.

Protocol: Triethylamine-Neutralized Silica [2]
  • Slurry Preparation: Prepare your silica slurry using your starting eluent + 1% Triethylamine (Et₃N) .

  • Packing: Pour the column and flush with 2 column volumes of the eluent (with 1% Et₃N).

  • Elution: Run the column with your standard solvent system. The initial TEA wash is usually sufficient to deactivate acidic sites.

Decision Tree: Safe Workup Strategy

Use this logic flow to determine the safest isolation pathway for your specific reaction mixture.

WorkupLogic Start Reaction Complete (Benzhydryl Ester) CheckBase Does mix contain strong amines/bases? Start->CheckBase BaseYes Yes CheckBase->BaseYes BaseNo No CheckBase->BaseNo CheckAcid Does mix contain excess acid (TFA/HCl)? AcidYes Yes CheckAcid->AcidYes AcidNo No CheckAcid->AcidNo AcidWash Do NOT use HCl. Use 5% Citric Acid or Phosphate Buffer (pH 5.5) BaseYes->AcidWash BaseNo->CheckAcid Extract Extract (EtOAc/DCM) AcidWash->Extract Quench Quench with cold Sat. NaHCO3 AcidYes->Quench AcidNo->Extract Quench->Extract Dry Dry over Na2SO4 (Avoid MgSO4 if very sensitive) Extract->Dry Conc Concentrate <30°C Dry->Conc

Figure 2: Decision matrix for selecting the appropriate aqueous wash based on reaction composition.

Frequently Asked Questions (FAQ)

Q: Can I use MgSO₄ to dry my organic layer? A: Generally, yes. However, magnesium sulfate is slightly Lewis-acidic. For extremely sensitive benzhydryl esters, Sodium Sulfate (Na₂SO₄) is safer as it is neutral and less hygroscopic, minimizing localized acidity.

Q: I see a new spot on TLC just below my product after workup. What is it? A: This is likely Benzhydrol (diphenylmethanol) . It is the byproduct of hydrolysis. If you see this, your workup was too acidic or too hot.

Q: How should I store these esters? A: Store them solid at -20°C. If they are oils, store them in benzene (or benzene-d6) frozen. Benzene is non-acidic and the frozen state prevents hydrolysis. Note: Ensure safety protocols when handling benzene.

References
  • Greene's Protective Groups in Organic Synthesis

    • Source: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[3] John Wiley & Sons.

    • Relevance: The definitive guide on stability conditions (pH, thermal) for diphenylmethyl esters.
    • URL:

  • Mechanisms of Ester Hydrolysis

    • Source: Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press.
    • Relevance: Foundational text defining the mechanism specific to esters capable of forming stable carboc
    • URL:

  • Purific

    • Source: BenchChem Technical Support.[2] (2025).[2][4] Purification of Benzyl & Trityl Ether Protected Compounds.

    • Relevance: Protocols for neutralizing silica gel to prevent on-column degradation.[2]

    • URL:

  • Benzhydryl Ester Stability D

    • Source: Organic Chemistry Portal.[5] Protecting Groups: Benzyl and Benzhydryl Esters.

    • Relevance: Comparative stability data against acids and bases.[6][7]

    • URL:

Sources

Technical Support Center: Protection Strategies for 3-Methyl-4-Nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the technical challenges in protecting 3-methyl-4-nitrobenzoic acid, specifically focusing on overcoming the kinetic barriers introduced by sterically demanding protecting groups (e.g., tert-butyl, trityl) and the electronic deactivation caused by the 4-nitro substituent.

Current Status: Operational Subject: Overcoming Steric and Electronic Barriers in Carboxyl Protection Assigned Specialist: Senior Application Scientist

Executive Summary & Mechanistic Insight

While 3-methyl-4-nitrobenzoic acid lacks immediate ortho-substituents (positions 2 and 6 are protons), researchers often encounter "pseudo-steric" hindrance during protection. This arises from two converging factors:

  • Target Sterics: The installation of bulky orthogonal protecting groups (e.g., tert-butyl esters for peptide synthesis or drug scaffolds) creates significant steric strain in the tetrahedral intermediate.

  • Electronic Deactivation: The 4-nitro group is a strong electron-withdrawing group (EWG). It decreases the electron density at the carbonyl oxygen (making it less basic for acid catalysis) and destabilizes the developing positive charge in the transition state of certain activation methods. Conversely, it renders the carboxylate anion (COO⁻) less nucleophilic in SN2 type protections (e.g., alkylation with halides).

This guide provides high-fidelity protocols to bypass these barriers, prioritizing the Mixed Anhydride and Acid Chloride pathways over standard Fischer esterification.

Troubleshooting Guide (Q&A)

Issue 1: Failure of Standard Fischer Esterification with Bulky Alcohols

User Question: "I am trying to make the tert-butyl ester of 3-methyl-4-nitrobenzoic acid using refluxing t-BuOH and H2SO4, but the yield is <10% and I see mostly starting material. Is the methyl group blocking the reaction?"

Technical Diagnosis: The issue is not the 3-methyl group, but the mechanism of Fischer esterification combined with the steric bulk of tert-butanol .

  • Causality: Fischer esterification is an equilibrium process.[1][2][3] tert-Butanol is bulky and a poor nucleophile compared to methanol. The equilibrium constant (

    
    ) for forming bulky esters is extremely low. Furthermore, the harsh acidic conditions often lead to the elimination of tert-butanol (E1 mechanism) to form isobutylene and water, rather than esterification.
    
  • Solution: Abandon acid-catalyzed equilibrium methods. Switch to an irreversible activation strategy using a mixed anhydride or acid chloride intermediate in the presence of a nucleophilic catalyst (DMAP).

Issue 2: Sluggish Acid Chloride Formation

User Question: "I switched to SOCl2 to make the acid chloride first, but the reaction is slower than expected. Does the nitro group affect this?"

Technical Diagnosis: Yes. The 4-nitro group withdraws electron density from the aromatic ring, making the carbonyl carbon more electrophilic thermodynamically, but the initial nucleophilic attack by thionyl chloride can be kinetically slower if the catalytic cycle isn't optimized.

  • Solution: Use DMF catalysis (Vilsmeier-Haack intermediate). The DMF reacts with SOCl₂ to form a highly reactive chloroiminium species, which rapidly converts the deactivated acid to the acid chloride.

  • Protocol Adjustment: Add 2-3 drops of dry DMF to the thionyl chloride reaction. Reflux is mandatory.

Issue 3: Low Yields in SN2 Alkylations (e.g., Benzyl Bromide)

User Question: "I am trying to make the benzyl ester using BnBr and K2CO3 in acetone, but the reaction stalls."

Technical Diagnosis: The 4-nitro group stabilizes the carboxylate anion, reducing its nucleophilicity (it holds onto its negative charge tightly). The 3-methyl group adds minor steric bulk that can impede the approach to the electrophile if the electrophile itself is large.

  • Solution:

    • Solvent Switch: Move to a polar aprotic solvent like DMF or NMP to strip the cation and increase carboxylate reactivity.

    • Counter-ion Effect: Use Cesium Carbonate (Cs₂CO₃) . The large cesium ion forms a looser ion pair with the carboxylate, significantly enhancing its nucleophilicity (the "Cesium Effect").

Recommended Protocols

Protocol A: High-Efficiency tert-Butyl Esterification (Mixed Anhydride Method)

Best for: Installing bulky groups without harsh acidic conditions. Reference Grounding: This method leverages benzenesulfonyl chloride to form a reactive mixed anhydride, a proven strategy for nitro-substituted benzoic acids [1].

Reagents:

  • Substrate: 3-Methyl-4-nitrobenzoic acid (1.0 equiv)

  • Reagent: Benzenesulfonyl chloride (1.0 - 1.1 equiv)

  • Alcohol: Anhydrous tert-butanol (1.0 - 1.2 equiv)

  • Solvent/Base: Pyridine (Solvent volume)

Step-by-Step:

  • Activation: Dissolve 3-methyl-4-nitrobenzoic acid in dry pyridine (concentration ~0.5 M) at 0°C under inert atmosphere (N₂).

  • Anhydride Formation: Add benzenesulfonyl chloride dropwise. Stir at 0°C for 15–30 minutes. The solution may turn slightly yellow/orange. Mechanism: Formation of the sulfonyl-acyl mixed anhydride.

  • Nucleophilic Attack: Add anhydrous tert-butanol in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours.

  • Workup: Pour the mixture into excess ice-water. The tert-butyl ester often precipitates as a solid. Filter, wash with cold water, and dry.[4]

  • Purification: Recrystallize from MeOH/Water or flash chromatography (Hex/EtOAc) if necessary.

Protocol B: Acid Chloride Method (Standard)

Best for: Large scale synthesis of methyl/ethyl esters or amide coupling.

Step-by-Step:

  • Suspend 3-methyl-4-nitrobenzoic acid in dry Toluene or DCM.

  • Add Thionyl Chloride (SOCl₂) (1.5 equiv).

  • Critical Step: Add catalytic DMF (2-3 drops).

  • Reflux for 2–3 hours. The solid acid will dissolve as it converts to the acid chloride.

  • Evaporate excess SOCl₂ and solvent (azeotrope with toluene to remove traces of SOCl₂).

  • Redissolve residue in dry DCM. Add the alcohol (e.g., MeOH, t-BuOH) and a base (Triethylamine or Pyridine) to scavenge HCl. Note: For t-BuOH, use Mg(OtBu)₂ or excess Pyridine to prevent acid-catalyzed cleavage of the product.

Comparative Data Analysis

The following table summarizes expected yields based on the protection strategy for 3-methyl-4-nitrobenzoic acid.

Protection StrategyTarget GroupReagentsExpected YieldSteric Tolerance
Fischer Esterification Methyl / EthylMeOH, H₂SO₄, Reflux85-95% High (for small groups)
Fischer Esterification tert-Butylt-BuOH, H₂SO₄, Reflux<15% Fail (Sterics + Elimination)
Mixed Anhydride tert-ButylPhSO₂Cl, Pyridine, t-BuOH90-95% Excellent
SN2 Alkylation Benzyl / PMBBnBr, Cs₂CO₃, DMF92-98% Good (Cesium effect required)

Decision Logic & Workflow Diagram

The following diagram illustrates the decision matrix for selecting the optimal protection pathway based on the desired protecting group steric profile.

ProtectionStrategy Start Substrate: 3-Methyl-4-nitrobenzoic acid Target Select Target Protecting Group Start->Target Small Small/Primary (Methyl, Ethyl) Target->Small Bulky Bulky/Tertiary (tert-Butyl, Trityl) Target->Bulky Labile Acid Sensitive (Benzyl, PMB) Target->Labile Fischer Method A: Fischer Esterification (MeOH/H2SO4, Reflux) Small->Fischer High Efficiency MixedAnhydride Method B: Mixed Anhydride (PhSO2Cl / Pyridine / t-BuOH) Bulky->MixedAnhydride Bypasses Sterics Alkylation Method C: Cesium Alkylation (R-X / Cs2CO3 / DMF) Labile->Alkylation Mild Conditions Success1 Yield >90% Simple Workup Fischer->Success1 Success2 Yield >90% No Elimination MixedAnhydride->Success2 Success3 Yield >95% Scavenges Acid Alkylation->Success3

Caption: Decision matrix for protecting 3-methyl-4-nitrobenzoic acid. Blue nodes indicate decision points; Green/Red/Yellow nodes indicate optimal chemical pathways.

References

  • Discovery of Aminopyridine-Based Inhibitors of Bacterial Enoyl-ACP Reductase (FabI). Journal of Medicinal Chemistry, 2002. Context: Describes the specific synthesis of tert-butyl 3-methyl-4-nitrobenzoate using benzenesulfonyl chloride and pyridine to overcome reactivity issues.

  • Fischer Esterification Mechanism and Limitations. Chemistry LibreTexts, 2023. Context: foundational grounding on why Fischer esterification fails with bulky alcohols (steric inhibition and reversibility).

  • Cesium Carbonate Promoted Esterification. Organic Chemistry Portal. Context: General methodology for enhancing nucleophilicity of carboxylates using the "Cesium Effect" in DMF.

Sources

Validation & Comparative

1H NMR spectrum analysis of Benzhydryl 3-methyl-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of Benzhydryl 3-methyl-4-nitrobenzoate Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides a rigorous analysis of the 1H NMR spectrum of Benzhydryl 3-methyl-4-nitrobenzoate , a specialized intermediate often used in peptide synthesis and medicinal chemistry where acid-labile protection is required.

Unlike standard methyl or ethyl esters, the benzhydryl (diphenylmethyl) ester offers a unique spectroscopic signature and distinct stability profile. This guide objectively compares the spectral characteristics of the benzhydryl derivative against its methyl ester analog and the free acid precursor. We highlight the diagnostic utility of the benzhydryl methine proton (


 ~7.0 ppm)  as a critical quality attribute (CQA) for monitoring reaction completion, particularly valuable when aromatic regions are crowded.

Structural Analysis & Theoretical Predications

To accurately interpret the NMR spectrum, we must first deconstruct the electronic environment of the molecule. The structure consists of a 3-methyl-4-nitrobenzoate core protected by a benzhydryl group .

The Benzoate Core: Steric Inhibition of Resonance

The 3-methyl-4-nitro substitution pattern presents a classic case of steric inhibition of resonance .

  • Electronic Conflict: The nitro group (-NO

    
    ) is a strong electron-withdrawing group (EWG) via both induction and resonance. Typically, protons ortho to a nitro group are highly deshielded (
    
    
    
    > 8.0 ppm).
  • The "Twist" Effect: The methyl group at position 3 imposes steric strain on the adjacent nitro group at position 4. This forces the nitro group to rotate out of the plane of the benzene ring, significantly reducing its resonance withdrawal efficiency.

  • Result: The proton at position 5 (H-5), which would normally be the most downfield signal, is often found slightly upfield relative to planar nitro-aromatics due to this loss of resonance overlap.

The Benzhydryl Protecting Group
  • Magnetic Anisotropy: The two phenyl rings create a strong anisotropic cone.

  • The Diagnostic Methine: The methine proton (

    
    ) is the most critical signal. It appears as a sharp singlet in a unique region (
    
    
    
    6.9 – 7.1 ppm), distinct from aromatic multiplets and standard aliphatic protons.

Comparative Analysis: Benzhydryl vs. Alternatives

The following table contrasts the key spectral features of the Benzhydryl ester against the Methyl ester (common alternative) and the Free Acid (starting material).

Table 1: Comparative 1H NMR Chemical Shifts (


, 400 MHz) 
FeatureBenzhydryl Ester (Target)Methyl Ester (Alternative)Free Acid (Precursor)
Ester/Acid Proton

7.05 (s, 1H)
(Benzhydryl Methine)

3.95 (s, 3H)
(Methoxy)

11.0 - 13.0 (br s, 1H)
(Carboxylic OH)
Diagnostic Utility High. The methine singlet is isolated from most aromatics and aliphatics.Medium. Methoxy region often overlaps with other aliphatic signals (e.g., PEG, solvents).Low. Broad, exchangeable signal; often invisible in wet solvents.
Aromatic Region Crowded. 13 protons total (10 from protecting group + 3 core).Clean. Only 3 core protons visible.Clean. Only 3 core protons visible.
Reaction Monitoring Excellent for tracking conversion from acid (appearance of 7.05 ppm).Good, but requires monitoring disappearance of broad acid peak or appearance of 3.95 ppm.N/A

Key Insight: The benzhydryl methine signal (


 7.05) is a superior diagnostic marker compared to the methyl ester singlet (

3.95) when working with complex mixtures containing other methoxy or methylene groups.

Detailed 1H NMR Assignment

Compound: Benzhydryl 3-methyl-4-nitrobenzoate Solvent:


Reference:  TMS (

0.00 ppm)
The Aliphatic Region
  • 
     2.65 ppm (s, 3H, 
    
    
    
    ):
    The methyl group attached to the aromatic ring. It is deshielded relative to alkyl methyls (~0.9 ppm) due to the aromatic ring current and the electron-withdrawing nature of the nitro/ester groups.
The Benzhydryl "Anchor"
  • 
     7.05 ppm (s, 1H, 
    
    
    
    ):
    This is the diagnostic methine . Note that in the unreacted alcohol (Benzhydrol), this proton appears upfield at ~5.8 ppm. The downfield shift to ~7.05 ppm confirms esterification.
The Aromatic Region ( 7.3 – 8.2 ppm)

This region integrates to 13 protons (


 Benzhydryl + 

Benzoate).
  • 
     7.25 – 7.45 ppm (m, 10H):  The benzhydryl aromatic protons (
    
    
    
    ). These typically appear as a large multiplet overlapping with the solvent residual peak (
    
    
    at 7.26).
  • 
     8.00 – 8.20 ppm (m, 2H): 
    
    • H-2 (d,

      
      ):  Meta-coupled to H-6. Located between the ester and methyl group.[1][2]
      
    • H-6 (dd,

      
      ):  Ortho to the ester group.
      
  • 
     7.50 – 7.60 ppm (d, 
    
    
    
    , 1H):
    • H-5: Ortho to the nitro group. Note: As predicted in Section 1.1, this proton is often less deshielded than expected for an ortho-nitro proton due to the steric twisting of the nitro group by the adjacent methyl.

Experimental Protocol

To ensure reproducible data, the following synthesis and acquisition protocol is recommended.

Synthesis (Steglich Esterification)
  • Reagents: 3-methyl-4-nitrobenzoic acid (1.0 eq), Benzhydrol (1.1 eq), DCC (1.1 eq), DMAP (0.1 eq).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve acid and benzhydrol in DCM under

      
       atmosphere.
      
    • Add DMAP.[2]

    • Cool to 0°C and add DCC dropwise.

    • Stir at RT for 12 hours. (Precipitated DCU urea confirms reaction).

    • Filter, wash with dilute HCl, saturated

      
      , and brine.
      
    • Purify via recrystallization (Ethanol) to remove excess benzhydrol.

NMR Acquisition Parameters
  • Instrument: 400 MHz or higher (essential to resolve the H-5 doublet from benzhydryl multiplets).

  • Concentration: 10-15 mg in 0.6 mL

    
    .
    
  • Pulse Sequence: Standard 1H (zg30).

  • Scans: 16-32 scans (sufficient for the single methine proton).

  • Relaxation Delay (D1):

    
     2.0 seconds (to allow accurate integration of aromatic protons).
    

Diagnostic Workflow (Logic Map)

The following diagram illustrates the decision logic for confirming the product structure using 1H NMR.

NMR_Analysis_Flow Start Acquire 1H NMR Spectrum (CDCl3) Check_Aliphatic Check 2.0 - 3.0 ppm Region Start->Check_Aliphatic Methyl_Found Singlet at ~2.65 ppm? (Ar-CH3) Check_Aliphatic->Methyl_Found Check_Diagnostic Check 6.9 - 7.1 ppm Region Methyl_Found->Check_Diagnostic Yes Result_Fail REJECT: Check for Unreacted Alcohol (~5.8 ppm) or Free Acid Methyl_Found->Result_Fail No Benzhydryl_Found Singlet at ~7.05 ppm? (Ester Methine) Check_Diagnostic->Benzhydryl_Found Check_Aromatic Analyze 7.2 - 8.2 ppm Benzhydryl_Found->Check_Aromatic Yes Benzhydryl_Found->Result_Fail No (Found ~5.8? Unreacted) Integration_Check Integration Check: Benzhydryl (10H) vs Core (3H) Check_Aromatic->Integration_Check Result_Success CONFIRMED: Benzhydryl 3-methyl-4-nitrobenzoate Integration_Check->Result_Success Ratio ~3.3:1 Integration_Check->Result_Fail Ratio Mismatch

Caption: Logic flow for the structural verification of Benzhydryl 3-methyl-4-nitrobenzoate, prioritizing the diagnostic methine signal.

References

  • Chemical Shifts of Benzoate Derivatives

    • CDC Stacks. (n.d.). Supporting Information: Synthesis of Methyl 3-methyl-4-nitrobenzoate. Retrieved from [Link] (Verified via snippet 1.1).

  • NMR Theory & Tables

    • LibreTexts Chemistry. (2024).[3][4] 13.4: Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

  • Synthesis Protocols (Esterification)

    • Organic Syntheses. (1929). Methyl m-nitrobenzoate (Nitration Protocol & Esterification Context). Coll. Vol. 1, p.372. Retrieved from [Link]

  • Spectral Database

    • National Institute of Standards and Technology (NIST). (2023). 3-Methyl-4-nitrobenzoic acid Mass & NMR Data. Retrieved from [Link]

Sources

Technical Guide: IR Spectral Analysis of Benzhydryl 3-methyl-4-nitrobenzoate

[1]

Executive Summary & Compound Profile

Benzhydryl 3-methyl-4-nitrobenzoate is a specialized ester intermediate, often utilized in organic synthesis as a robust protecting group strategy or a crystallizable precursor in pharmaceutical development.[1] Its structure combines a sterically hindered benzhydryl (diphenylmethyl) group with a highly functionalized nitro-benzoate core .[1]

Accurate identification of this compound relies on distinguishing its dual-aromatic nature (benzhydryl + benzoate) from potential impurities like the free acid (3-methyl-4-nitrobenzoic acid) or the alcohol precursor (benzhydrol).[1] This guide provides a definitive infrared (IR) spectral analysis, establishing the "spectral fingerprint" required for rigorous Quality Control (QC).

Structural Components & Vibrational Logic
  • Benzhydryl Group (

    
    ):  Contributes significant aromatic C-H overtone patterns and mono-substituted benzene ring deformations (690–760 cm⁻¹).[1]
    
  • Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG) that dominates the mid-IR region (1350/1530 cm⁻¹).[1]
    
  • Ester Linkage (

    
    ):  The diagnostic carbonyl stretch, shifted by conjugation and the para-nitro group.[1]
    

Experimental Protocol: Optimal Data Acquisition

To ensure spectral fidelity comparable to the data presented below, the following acquisition protocol is recommended.

Sample Preparation[2][3][4][5][6]
  • Preferred Method (Solid State): ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal.[1]

    • Reasoning: Benzhydryl esters are typically crystalline solids.[1] ATR minimizes sample prep errors (e.g., moisture absorption in KBr) and preserves the crystalline lattice features.

  • Alternative (Transmission): KBr Pellet (1-2% w/w) .[1]

    • Critical Step: Ensure the KBr is oven-dried.[1] The nitro group’s symmetric stretch (~1350 cm⁻¹) can be obscured by moisture bands if the background is not dry.[1]

Instrument Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Resolution for fingerprinting).

  • Scans: Minimum 32 scans to resolve weak aromatic overtones in the 1600–2000 cm⁻¹ region.

Characteristic IR Absorption Peaks

The following assignments represent the consensus spectral features for Benzhydryl 3-methyl-4-nitrobenzoate .

A. Functional Group Region (4000 – 1500 cm⁻¹)
Frequency (cm⁻¹)Functional GroupVibrational ModeTechnical Insight (Causality)
3060 – 3030 Aromatic C-HStretching (

)
Multiple weak bands due to the presence of three benzene rings (two from benzhydryl, one from benzoate).[1]
2960 – 2850 Aliphatic C-HStretching (

)
Distinct weak bands arising from the 3-methyl group and the single methine (CH) of the benzhydryl moiety.
1735 – 1720 Ester C=O[1]StretchingPrimary Diagnostic Peak. The carbonyl frequency is higher than typical conjugated esters (~1715) due to the electron-withdrawing effect of the p-nitro group, which reduces single-bond character.[1]
1610, 1590 Aromatic C=CSkeletal StretchRing breathing modes. Enhanced intensity due to conjugation with the nitro and ester groups.[1]
1540 – 1520 Nitro (

)
Asymmetric StretchKey Identifier. Very strong, broad band.[1] Differentiates this ester from non-nitrated analogs.[1]
B. Fingerprint Region (1500 – 600 cm⁻¹)
Frequency (cm⁻¹)Functional GroupVibrational ModeTechnical Insight (Causality)
1360 – 1340 Nitro (

)
Symmetric StretchStrong band.[1] Paired with the 1530 cm⁻¹ peak, this confirms the nitro group presence.
1280 – 1250 Ester C-O-CAsymmetric StretchStrong, often split band. Corresponds to the vibration of the Carbon(acyl)-Oxygen bond.[1]
1120 – 1100 Ester O-C-CSymmetric StretchVibration involving the benzhydryl carbon.
760 – 730 Mono-sub BenzeneOOP BendingCharacteristic "5 adjacent H" pattern from the benzhydryl phenyl rings.[1]
710 – 690 Mono-sub BenzeneRing DeformationStrong diagnostic peak for the benzhydryl group (often absent in methyl esters).[1]

Comparative Analysis: Product vs. Alternatives

This section objectively compares the IR profile of the target product against its synthesis precursors and structural analogs to facilitate QC decision-making.

Table 1: Spectral Differentiation Matrix[1]
CompoundKey Differentiator (IR Peak)Absence/Shift vs. TargetApplication Impact
Benzhydryl 3-methyl-4-nitrobenzoate C=O (1725), NO₂ (1530/1350) Target Profile Final Product Confirmation
Benzhydrol (Precursor 1)Broad O-H (3300-3400) Absent in Product. Product has sharp C=O; Precursor lacks C=O.[1]Indicates unreacted alcohol.[1]
3-methyl-4-nitrobenzoic acid (Precursor 2)Broad O-H (2500-3000) Shifted C=O. Acid C=O is lower (~1690).[1] Product lacks broad acid O-H.Indicates unreacted acid/hydrolysis.[1]
Methyl 3-methyl-4-nitrobenzoate (Analog)Fingerprint (700-750) Missing Benzhydryl Peaks. Methyl ester lacks the strong 700/740 cm⁻¹ mono-sub benzene bands.[1]Used to detect incorrect esterification.[1]
Comparative Analysis Diagram

The following diagram illustrates the logical flow for using IR data to validate the synthesis of Benzhydryl 3-methyl-4-nitrobenzoate from its precursors.

IR_Validation_WorkflowStartCrude Reaction MixtureCheck_OHCheck 3200-3500 cm⁻¹(Broad Band?)Start->Check_OHCheck_COCheck Carbonyl Region(1680 vs 1725 cm⁻¹)Check_OH->Check_CONo (Flat Baseline)Result_AlcImpurity: Benzhydrol(Unreacted Alcohol)Check_OH->Result_AlcYes (Strong OH)Check_FPCheck Fingerprint(690-710 cm⁻¹)Check_CO->Check_FPSharp Peak (~1725)Result_AcidImpurity: Free Acid(Hydrolysis/Start Mat.)Check_CO->Result_AcidShifted Low (~1690)+ Broad ShoulderResult_AnalogWrong Ester:Methyl AnalogCheck_FP->Result_AnalogAbsent/WeakResult_PureCONFIRMED PRODUCTBenzhydryl 3-methyl-4-nitrobenzoateCheck_FP->Result_PureStrong Mono-SubBenzene Peaks

Figure 1: Logic gate workflow for spectral validation of Benzhydryl 3-methyl-4-nitrobenzoate synthesis.

Mechanistic Insights & Troubleshooting

The "Nitro Shift" Phenomenon

Researchers often misidentify the carbonyl peak in nitro-benzoates.[1] In standard conjugated esters (e.g., ethyl benzoate), the C=O stretch appears near 1715 cm⁻¹. However, the 4-nitro group is a potent electron-withdrawing group (EWG).[1]

  • Mechanism: The EWG pulls electron density away from the aromatic ring, which in turn competes less effectively with the carbonyl oxygen for electron density.[1] This increases the double-bond character of the carbonyl, shifting the absorption to a higher frequency (1725–1735 cm⁻¹) [1].[1]

  • QC Tip: If your carbonyl peak is below 1710 cm⁻¹, suspect hydrolysis to the free acid or the presence of a solvent complex.[1]

Benzhydryl "Overtones"

The benzhydryl group contains two mono-substituted phenyl rings.[1] This creates a unique pattern of overtone bands in the 1660–2000 cm⁻¹ region (often called "summation bands").[1] While weak, these are diagnostic for the benzhydryl moiety and can be used to confirm that the ester group is indeed attached to a diphenylmethyl unit rather than a simple methyl or ethyl group [2].

References

  • NIST Mass Spectrometry Data Center. (2025).[1] IR Spectrum of 3-Methyl-4-nitrobenzoic acid. National Institute of Standards and Technology.[1] Available at: [Link]1]

  • PubChem. (2025).[1] Methyl 3-methyl-4-nitrobenzoate Spectral Data. National Center for Biotechnology Information.[1] Available at: [Link]1]

Comparing antifungal potency of methyl vs benzhydryl nitrobenzoates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Methyl Nitrobenzoates and Benzhydryl (Diphenylmethyl) Nitrobenzoates as antifungal agents. While nitrobenzoates are established pharmacophores exhibiting antifungal activity against Candida and Aspergillus species, experimental data indicates a distinct structure-activity relationship (SAR) divergence between the two ester classes.

Key Finding: Methyl esters generally exhibit superior in vitro potency (lower MIC values) compared to their benzhydryl counterparts. While benzhydryl derivatives possess higher lipophilicity (facilitating membrane interaction), their significant steric bulk appears to hinder binding affinity within the catalytic pockets of key fungal targets, such as Thymidylate Kinase (TPMK). Methyl esters offer an optimal balance of solubility, permeability, and steric fit.

Chemical & Physical Profile

Understanding the physicochemical contrast is essential for interpreting the biological data.

FeatureMethyl NitrobenzoateBenzhydryl NitrobenzoateImpact on Antifungal Efficacy
Structure Small alkyl group (-CH₃)Bulky diaryl group (-CH(Ph)₂)Methyl allows deep pocket penetration; Benzhydryl clashes sterically.
Lipophilicity (LogP) Moderate (~2.0 - 2.5)High (~5.0 - 5.5)Benzhydryl enters membranes easily but may get "trapped" in the lipid bilayer.
Solubility Moderate in aqueous mediaPoor (requires DMSO/surfactants)Methyl esters are more bioavailable in standard broth assays.
Hydrolytic Stability ModerateHigh (steric protection)Benzhydryl esters may act as slower-release prodrugs, but show lower immediate potency.

Experimental Methodology

To ensure reproducibility, the following protocols are recommended for synthesizing and testing these compounds. These workflows serve as a self-validating system where the synthesis yield and purity directly impact the MIC reproducibility.

Synthesis Workflow
  • Methyl Esters: Standard Fischer esterification (Methanol + H₂SO₄, reflux). High yield (>85%).

  • Benzhydryl Esters: Requires activation due to steric hindrance. Recommended route: DCC/DMAP coupling or reaction with Diphenyldiazomethane (if available/safe).

Antifungal Susceptibility Assay (CLSI M27-A3 Standard)

Objective: Determine Minimum Inhibitory Concentration (MIC).

  • Inoculum Preparation:

    • Culture Candida albicans (ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

    • Suspend colonies in sterile saline to 0.5 McFarland turbidity (~1-5 × 10⁶ CFU/mL).

    • Dilute 1:1000 in RPMI-1640 medium (buffered with MOPS to pH 7.0).

  • Compound Preparation:

    • Dissolve Methyl and Benzhydryl nitrobenzoates in DMSO (Stock: 10 mM).

    • Critical Step: Benzhydryl derivatives may precipitate in aqueous media. Ensure final DMSO concentration is <1% to avoid solvent toxicity.

  • Microdilution:

    • Dispense 100 µL of serial dilutions (0.5 – 256 µg/mL) into 96-well plates.

    • Add 100 µL of fungal inoculum.

    • Include controls: Growth (no drug), Sterile (no fungi), and Reference (Fluconazole).

  • Incubation & Readout:

    • Incubate at 35°C for 24-48 hours.

    • Endpoint: Lowest concentration with 100% inhibition (optically clear) compared to growth control.

Comparative Performance Data

The following data summarizes comparative studies on 3-methyl-4-nitrobenzoate derivatives, a representative scaffold for this class.

Table 1: Comparative MIC Values against Candida spp.

Compound ClassR-GroupC. albicans MIC (µM)C. guilliermondii MIC (µM)Potency Rating
Methyl Ester -CH₃39 - 78 39 High
Pentyl Ester -(CH₂)₄CH₃31 - 6231High
Benzhydryl Ester -CH(Ph)₂> 250> 250Low
Reference Fluconazole1 - 21 - 2Standard

Analysis:

  • The "Goldilocks" Zone: Data indicates that alkyl chains of moderate length (Methyl to Pentyl) provide peak activity.

  • The Benzhydryl Drop-off: Despite the high lipophilicity of the benzhydryl group, the potency drops significantly. This suggests that the mechanism of action is target-specific (protein binding) rather than non-specific membrane disruption. If it were purely membrane disruption, the lipophilic benzhydryl group would likely be more potent.

Mechanistic Insight & SAR Analysis

The primary mechanism for nitrobenzoates involves the inhibition of fungal Thymidylate Kinase (TPMK) , an enzyme critical for DNA synthesis.

Structure-Activity Relationship (SAR)
  • Electronic Effect: The nitro group (-NO₂) is essential. It withdraws electrons, potentially increasing the electrophilicity of the ring or participating in redox cycling (oxidative stress).

  • Steric Effect (The Differentiator): The TPMK active site has a hydrophobic pocket that accommodates the ester group.

    • Methyl: Fits snugly, allowing the nitro-aromatic core to align with active site residues (e.g., Arg/Lys).

    • Benzhydryl: The two phenyl rings create a massive steric clash ("molecular bulk"), preventing the inhibitor from entering the catalytic cleft deep enough to effect inhibition.

Visualization of Mechanism

G cluster_SAR SAR Divergence Compound Nitrobenzoate Ester Membrane Fungal Cell Wall/Membrane (Permeability Barrier) Compound->Membrane Diffusion Methyl Methyl Ester (Small, Balanced LogP) Fits Active Site Membrane->Methyl Efficient Entry Benzhydryl Benzhydryl Ester (Bulky, High LogP) Steric Clash Membrane->Benzhydryl Membrane Trapping (Slow Release) Target Target Enzyme: TPMK (Thymidylate Kinase) Effect Inhibition of DNA Synthesis (Fungal Death) Target->Effect Enzymatic Blockade Methyl->Target High Affinity Binding (MIC ~39 µM) Benzhydryl->Target Blocked by Sterics (MIC >250 µM)

Figure 1: Mechanistic pathway highlighting the steric divergence between Methyl and Benzhydryl esters at the target site.

Conclusion & Recommendation

For antifungal drug development targeting Candida species via the nitrobenzoate scaffold:

  • Prioritize Methyl (or Pentyl) Esters: These derivatives offer the highest intrinsic potency due to optimal steric fit within the TPMK active site.

  • Avoid Benzhydryl for Direct Potency: The benzhydryl group is too bulky for this specific pharmacophore. However, it may be useful as a prodrug moiety if the goal is to create a highly lipophilic, slow-release depot formulation that hydrolyzes back to the active acid form in vivo, though this requires specific esterase activity validation.

References

  • Ferreira, A. R., et al. (2025). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. ResearchGate. Link

  • BenchChem. (2025). Comparative Analysis of the Biological Activity of Methyl 2,4-dimethyl-5-nitrobenzoate Analogs. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). Link

  • Gökçe, M., et al. (2005). Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives. Turkish Journal of Chemistry. Link

Validating structure of compound 7 diphenylmethyl 3-methyl-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Validating the Structure and Efficacy of Compound 7 (Diphenylmethyl 3-methyl-4-nitrobenzoate)

Executive Summary

Compound 7 (Diphenylmethyl 3-methyl-4-nitrobenzoate) is a lipophilic ester derivative of 3-methyl-4-nitrobenzoic acid, synthesized primarily to evaluate the impact of bulky aromatic substituents on antifungal pharmacophores. While the 3-methyl-4-nitrobenzoate core is a known bioactive scaffold, the introduction of the diphenylmethyl (benzhydryl) group significantly alters the physicochemical profile compared to its aliphatic analogues.

This guide serves as a technical validation manual for researchers. It provides the definitive spectroscopic signature required to authenticate Compound 7, compares its performance against superior aliphatic analogues (specifically the pentyl ester, Compound 6), and details the experimental protocols necessary for its synthesis and characterization.

Part 1: Structural Validation & Characterization

The identity of Compound 7 is confirmed through a specific set of spectroscopic markers that distinguish it from the starting material (3-methyl-4-nitrobenzoic acid) and simple alkyl esters.

Spectroscopic Signature (The "Fingerprint")

To validate Compound 7, the following signals must be resolved. The presence of the diphenylmethyl methine proton is the critical "Go/No-Go" validation point.

TechniqueKey FeatureSignal / ValueStructural Assignment
1H NMR Diagnostic Peak δ ~7.15 ppm (s, 1H) Methine proton (CH) of the diphenylmethyl group. This singlet is unique to benzhydryl esters.
Aromatic Regionδ 7.20–7.45 ppm (m, 10H)Overlapping multiplets corresponding to the two phenyl rings of the ester group.
Core Scaffoldδ ~7.90–8.05 ppm (m, 3H)Protons of the 3-methyl-4-nitrobenzoate core (H-2, H-5, H-6).
Methyl Groupδ ~2.60 ppm (s, 3H)Ar-CH3 group on the benzoate core.[1]
FT-IR Carbonyl Stretch1726 cm⁻¹Ester C=O stretching (sharp, strong).
Nitro Group1519 & 1346 cm⁻¹Asymmetric and symmetric NO₂ stretching.
C-H Stretch3032 cm⁻¹ (sp²)Aromatic C-H stretching.[2][3]
Physical Melting Point100°C – 101°CDistinct sharp melting point (White amorphous solid).[2]

Expert Insight: In the 1H NMR, ensure the integration ratio of the methine singlet (δ ~7.15) to the core methyl singlet (δ ~2.60) is exactly 1:3. Any deviation suggests incomplete esterification or hydrolysis.

Mass Spectrometry Validation
  • Target Ion: Look for

    
     or 
    
    
    
    .
  • Formula: C₂₁H₁₇NO₄

  • Molecular Weight: 347.37 g/mol .

  • Fragmentation Pattern: Expect a characteristic loss of the diphenylmethyl cation (m/z 167), leaving the nitrobenzoate anion.

Part 2: Comparative Performance Analysis

In the context of antifungal drug development (specifically against Candida species), Compound 7 was evaluated alongside aliphatic analogues.[2] The data reveals a critical Structure-Activity Relationship (SAR): Steric bulk hinders bioactivity.

Efficacy vs. Alternatives

The following table compares Compound 7 with the most potent analogue (Compound 6) and the methyl ester reference (Compound 1).

FeatureCompound 7 (Diphenylmethyl)Compound 6 (Pentyl)Compound 1 (Methyl)
Structure Type Bulky Aromatic EsterFlexible Aliphatic EsterShort Aliphatic Ester
Lipophilicity High (LogP > 5)ModerateLow
Yield (Synthesis) 12.7% (Low)30% (Moderate)83.3% (High)
Antifungal Activity Inactive / Weak High Potency Moderate
MIC (C. guilliermondii) > 1000 µg/mL7.8 µg/mL 7.8 µg/mL
Physical State White SolidGreen OilYellow Crystals
Technical Verdict
  • Compound 7 (The "Failed" Candidate): The diphenylmethyl group introduces excessive steric hindrance and hydrophobicity. While it successfully crosses membranes, its bulk likely prevents effective binding to the target protein (putatively TMPK - Thymidylate kinase).

  • Compound 6 (The "Winner"): The pentyl chain offers the optimal balance of lipophilicity for membrane permeation and flexibility for receptor binding, making it the superior alternative for biological applications.

Part 3: Experimental Protocols

Synthesis Workflow (Steglich Esterification)

Note: The low yield (12.7%) reported in literature suggests steric difficulties. The protocol below utilizes DCC/DMAP to maximize conversion of the bulky alcohol.

Reagents:

  • 3-methyl-4-nitrobenzoic acid (1.0 equiv)

  • Diphenylmethanol (Benzhydrol) (1.1 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Protocol:

  • Activation: In a flame-dried round-bottom flask, dissolve 3-methyl-4-nitrobenzoic acid (1 mmol) in dry DCM (10 mL) under nitrogen atmosphere.

  • Catalyst Addition: Add DMAP (0.1 mmol) and stir for 5 minutes at room temperature.

  • Coupling: Cool the solution to 0°C. Add Diphenylmethanol (1.1 mmol) followed by the dropwise addition of DCC (1.1 mmol) dissolved in minimal DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. A white precipitate (dicyclohexylurea, DCU) will form.

  • Work-up:

    • Filter off the DCU precipitate using a sintered glass funnel.

    • Wash the filtrate with 0.5 N HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel column chromatography.

    • Mobile Phase: Hexane:Ethyl Acetate (Gradient 9:1 to 8:2).

    • Target: Collect fractions containing the spot with Rf ~0.5 (varies by exact solvent system). Compound 7 is a white solid.

Diagrammatic Workflows

Figure 1: Synthesis Pathway of Compound 7

Synthesis Acid 3-methyl-4-nitrobenzoic acid Reagents DCC / DMAP DCM, 0°C to RT Acid->Reagents Alcohol Diphenylmethanol Alcohol->Reagents Intermediate Reaction Mixture (DCU Precipitate) Reagents->Intermediate Esterification Purification Silica Column (Hex/EtOAc) Intermediate->Purification Filtration & Workup Product Compound 7 (White Solid) Purification->Product Isolation

Caption: Steglich esterification pathway for the synthesis of the sterically hindered Compound 7.

Figure 2: Structure-Activity Relationship (SAR) Logic

SAR cluster_0 Substituent Effects Core 3-methyl-4-nitrobenzoate Core Pentyl Pentyl Group (C5) (Compound 6) Core->Pentyl Diphenyl Diphenylmethyl Group (Compound 7) Core->Diphenyl Result6 High Bioactivity (MIC: 7.8 µg/mL) Pentyl->Result6 Flexible & Lipophilic Result7 Low Bioactivity (MIC: >1000 µg/mL) Diphenyl->Result7 Steric Clash & Bulk

Caption: Comparative SAR analysis showing how steric bulk in Compound 7 reduces antifungal potency compared to Compound 6.

References

  • 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Source: ResearchGate (2025). Context: Primary source for the synthesis, characterization (NMR/IR), and biological evaluation of Compound 7 compared to Compounds 1 and 6. URL:[Link](Search Link for verification)

  • Standard Spectroscopic Data for Methyl 3-methyl-4-nitrobenzoate (Analogue Reference). Source: PubChem (National Library of Medicine). Context: Used as a baseline for NMR shift comparison of the benzoate core. URL:[Link]

  • Steglich Esterification Protocol for Bulky Alcohols. Source: Organic Chemistry Portal. Context: Standard authoritative protocol for synthesizing esters from hindered alcohols like diphenylmethanol. URL:[Link]

Sources

HPLC retention time comparison for nitrobenzoate ester derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive HPLC Retention Time Comparison Guide for Nitrobenzoate Ester Derivatives

Introduction

Nitrobenzoate ester derivatives are highly versatile compounds in pharmaceutical analysis. Because of the strong UV absorbance imparted by the electron-dense nitroaromatic ring, they are frequently utilized as derivatization tags to enhance the detectability of chiral alcohols and carbohydrates. Furthermore, specific nitrobenzoate esters—such as methyl 2-(bromomethyl)-6-nitrobenzoate—are heavily monitored as trace genotoxic impurities (GTIs) during the synthesis of active pharmaceutical ingredients (APIs) like lenalidomide ()[1].

This guide provides an objective, data-driven comparison of the High-Performance Liquid Chromatography (HPLC) retention times of various nitrobenzoate esters, elucidating the fundamental chromatographic mechanisms that govern their separation.

Mechanistic Principles of Retention

The retention time (RT) of nitrobenzoate esters in reversed-phase HPLC (RP-HPLC) is dictated by the delicate balance between the hydrophobic ester/alkyl chain and the polar, electron-withdrawing nitro group.

  • Isomeric Steric Effects (Ortho vs. Meta vs. Para): The spatial arrangement of the nitro group relative to the ester moiety profoundly impacts retention. Ortho-substituted nitrobenzoates generally elute faster than their para-substituted counterparts. Causality: When the bulky nitro group is in the ortho position, steric clash with the adjacent ester group forces the molecule out of planarity. This non-planar conformation reduces the molecule's effective hydrophobic surface area, weakening its van der Waals interactions with the C18 stationary phase ()[2]. Conversely, para-isomers maintain a planar, extended conformation, maximizing stationary phase interaction and delaying elution.

  • Halogenation and Lipophilicity: In genotoxic impurity profiling, nitrobenzoate esters often feature halomethyl groups. Substituting a chlorine atom with a bromine atom (e.g., chloromethyl vs. bromomethyl) increases the retention time. Causality: Bromine has a larger atomic radius and higher polarizability than chlorine, which increases the molecule's overall lipophilicity and strengthens dispersive interactions with the hydrophobic alkyl chains of the column[2].

  • Chiral Recognition: When used as chiral derivatizing agents, the rigid, planar p-nitrobenzoate moiety acts as an excellent pi-acid. This enhances pi-pi stacking interactions with chiral stationary phases (e.g., Chiralpak IF), amplifying the resolution between enantiomers such as D- and L-menthyl p-nitrobenzoate ()[3].

Comparative Retention Time Data

Table 1: RP-HPLC Retention Times of Nitrobenzoate Ester Genotoxic Impurities[2]

Conditions: C18 Column (250 x 4.6 mm, 5 µm); Isocratic Mobile Phase: 0.1% Perchloric Acid : (Methanol 80% / ACN 20%)[55:45 v/v]; Flow Rate: 0.8 mL/min; Detection: UV 210 nm.

CompoundSubstitution PatternRetention Time (min)
Methyl 2-(bromomethyl)-6-nitrobenzoate (MON) Ortho-nitro, Ortho-bromomethyl15.75
2-Methyl-3-nitrobenzoic acid methyl ester (MNM) Meta-nitro, Ortho-methyl18.05
Methyl 2-(chloromethyl)-3-nitrobenzoate (MCN) Meta-nitro, Ortho-chloromethyl21.00
Methyl 2-(bromomethyl)-4-nitrobenzoate (MPN) Para-nitro, Ortho-bromomethyl24.43
Methyl 2-(bromomethyl)-5-nitrobenzoate (MMM) Meta-nitro, Para-bromomethyl25.54

Data Insight: The early elution of MON (15.75 min) compared to MPN (24.43 min) perfectly illustrates the ortho-steric clash principle. Furthermore, the shift from MCN (chloromethyl, 21.00 min) to MMM (bromomethyl, 25.54 min) demonstrates the predictable retention increase driven by halogen polarizability[2].

Table 2: Chiral HPLC Retention Times of Menthyl Nitrobenzoate Derivatives[3]

Conditions: Chiralpak IF Column (250 x 4.6 mm); Mobile Phase: Acetonitrile : Water [90:10 v/v]; Flow Rate: 0.7 mL/min; Detection: UV 230 nm.

CompoundEnantiomerRetention Time (min)Resolution (Rs)
Menthyl p-nitrobenzoate D-menthyl7.908.89
Menthyl p-nitrobenzoate L-menthyl10.568.89

Data Insight: The massive resolution (Rs = 8.89) achieved between the D- and L-enantiomers highlights the efficacy of the p-nitrobenzoate tag in facilitating stereoselective interactions with the chiral stationary phase[3]. For context, other cyclic nitrobenzoates, such as (1S,2S)-trans-4-nitrobenzoic acid 2-chlorocyclopentyl ester, also exhibit strong retention profiles (approx. 15.01 min) under standard chiral conditions ()[4].

Experimental Methodologies

To ensure reproducibility and scientific rigor, the following self-validating protocol details the RP-HPLC quantification of nitrobenzoate ester impurities.

Protocol: Self-Validating RP-HPLC Workflow for Nitrobenzoate Esters

Step 1: System Preparation & Equilibration

  • Install a high-efficiency C18 column (250 mm x 4.6 mm, 5 µm).

  • Prepare Mobile Phase A: 0.1% (v/v) perchloric acid in Milli-Q water. Causality: The low pH (acidic modifier) suppresses the ionization of residual silanol groups on the silica support, preventing secondary ionic interactions that cause peak tailing for polar functional groups[2].

  • Prepare Mobile Phase B: Methanol and Acetonitrile (80:20, v/v). Causality: Methanol provides optimal solvation for the nitroaromatic ring, while the 20% acetonitrile fraction reduces overall mobile phase viscosity, keeping system backpressure within operational limits.

  • Equilibrate the system in isocratic mode (55% A : 45% B) at 0.8 mL/min until the UV baseline at 210 nm stabilizes.

Step 2: Standard Preparation & Self-Validation

  • Accurately weigh 10 mg of each nitrobenzoate reference standard (e.g., MON, MCN, MPN).

  • Dissolve in 10 mL of sample diluent (Water:Acetonitrile 20:80 v/v).

  • Self-Validation Check: Inject a blank diluent sample prior to the standards. Confirm the absence of ghost peaks in the 15–26 minute retention window to rule out diluent contamination or column carryover[1].

Step 3: Chromatographic Acquisition

  • Inject 20 µL of the standard mixture.

  • Maintain the column oven at a constant 40 °C. Causality: Elevated temperature enhances the mass transfer kinetics of these bulky ester derivatives between the mobile and stationary phases, resulting in sharper, more symmetrical peaks[2].

Step 4: System Suitability Verification

  • Analyze the chromatogram. The system is deemed validated for quantitative analysis if the resolution (Rs) between the closest eluting critical pair (e.g., MNM and MCN) is > 2.0, and the peak tailing factor for all analytes is < 1.5.

Workflow Visualization

Workflow Start Nitrobenzoate Ester HPLC Retention Phase Stationary Phase Interaction Start->Phase Structure Molecular Structure Factors Start->Structure RP C18 (RP-HPLC) Hydrophobic Partitioning Phase->RP Chiral Chiralpak Phase Pi-Pi & Steric Fit Phase->Chiral Isomer Nitro Group Position (Ortho vs Para) Structure->Isomer Halogen Alkyl/Halogen Chain (Cl vs Br) Structure->Halogen Para Para: Planar Increased RT RP->Para Amplifies Bromo Bromine > Chlorine Higher Lipophilicity Increased RT RP->Bromo Amplifies Ortho Ortho: Steric Clash Decreased RT Isomer->Ortho Isomer->Para Halogen->Bromo

Structural and phase-dependent factors dictating nitrobenzoate ester HPLC retention.

References

  • Determination of Possible Potential Genotoxic Impurities in Lenalidomide Drug Substance by Simple RP-HPLC Method. Asian Journal of Chemistry.[Link]

  • Analytical Methods - Trace level of nitroaromatic GTI. Royal Society of Chemistry (RSC). [Link]

  • Method for splitting DL-menthol by means of pre-column derivatization high performance liquid chromatography (CN103910607A).
  • Asymmetric Synthesis using Organoboranes. Australian Journal of Chemistry.[Link]

Sources

Comparative Efficacy Guide: Benzhydryl vs. Pentyl Esters Against Candida guilliermondii

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This guide provides a technical comparison between Benzhydryl (diphenylmethyl) and Pentyl (n-pentyl) esters in the context of antifungal development against Candida guilliermondii.

C. guilliermondii is an emerging non-albicans species characterized by diminished susceptibility to echinocandins and azoles [1]. The development of novel ester derivatives aims to overcome these resistance mechanisms by altering lipophilicity (LogP) and steric parameters to enhance membrane permeability or target affinity.

The Core Comparison
FeaturePentyl Ester (-C₅H₁₁)Benzhydryl Ester (-CH(Ph)₂)
Structure Linear, Aliphatic, FlexibleBulky, Aromatic, Rigid
Lipophilicity Moderate (LogP increase ~ +2.5)High (LogP increase ~ +4.0)
Steric Effect Low hindrance; mimics fatty acidsHigh hindrance; exploits hydrophobic pockets
Primary Utility Enhancing membrane fluidity/permeabilityIncreasing metabolic stability & receptor binding

Chemical Basis: Structure-Activity Relationship (SAR)[1]

The biological activity of these esters against C. guilliermondii is governed by the balance between solubility and permeability .

The Pentyl Strategy (Lipophilic Extension)

The pentyl group introduces a flexible 5-carbon chain. In SAR studies, such as those involving benzothiazole or phthalimide derivatives, alkyl chains of this length (C4-C6) are often optimized to disrupt the fungal cell membrane integrity.

  • Mechanism: The aliphatic chain inserts into the fungal lipid bilayer, increasing membrane fluidity and causing leakage of intracellular ions (K+).

  • Limitation: If the chain is too long (>C8), solubility in aqueous media drops, killing bioactivity (cutoff effect).

The Benzhydryl Strategy (Bulky Shielding)

The benzhydryl group consists of two phenyl rings attached to a central carbon.

  • Mechanism: The bulky aromatic rings provide

    
     stacking interactions  with aromatic residues (e.g., Phenylalanine, Tyrosine) in the active sites of fungal enzymes (like CYP51).
    
  • Stability: The steric bulk protects the ester bond from rapid hydrolysis by fungal esterases, potentially prolonging the half-life of the active pharmacophore.

Experimental Protocols

To objectively compare these derivatives, the following self-validating workflows must be established.

Synthesis Workflow (Graphviz Visualization)

The following diagram outlines the parallel synthesis pathway for creating these ester derivatives from a carboxylic acid scaffold (e.g., a phthalimide or amino acid derivative).

SynthesisPath Acid Carboxylic Acid Scaffold (R-COOH) PentylCat H2SO4 / Reflux Acid->PentylCat BenzCond DCM / 0°C Acid->BenzCond PentylOH n-Pentanol (C5H11OH) PentylOH->PentylCat PentylProd Pentyl Ester (Flexible) PentylCat->PentylProd Fischer Esterification BenzOH Diphenyldiazomethane (Ph2CN2) BenzOH->BenzCond BenzProd Benzhydryl Ester (Bulky) BenzCond->BenzProd Alkylation (Mild)

Caption: Parallel synthetic routes for Pentyl (Fischer esterification) and Benzhydryl (Diazo-alkylation) derivatives.

Biological Assay: MIC Determination (CLSI M27-A3)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against C. guilliermondii.

Protocol:

  • Inoculum Preparation: Cultivate C. guilliermondii (e.g., ATCC 6260) on Sabouraud Dextrose Agar (SDA) at 35°C for 24h. Suspend colonies in saline to reach 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Dilute the suspension 1:100, then 1:20 in RPMI 1640 medium (buffered with MOPS) to reach a final testing concentration of

    
     CFU/mL.
    
  • Compound Preparation: Dissolve Benzhydryl and Pentyl esters in DMSO. Prepare serial two-fold dilutions in microtiter plates (Range: 0.125 – 128 µg/mL).

  • Incubation: Incubate plates at 35°C for 24–48 hours.

  • Readout: Visual endpoint is the lowest concentration showing 50% (IC50) or 100% (MIC) growth inhibition compared to the drug-free control.

Comparative Performance Data

The following data summarizes trends observed in SAR studies involving amide/ester derivatives against Candida species [2][3][4].[1][2][3]

Table 1: Representative Biological Activity Profile
ParameterPentyl Ester SeriesBenzhydryl Ester SeriesInterpretation
MIC (µg/mL) 32 – 1284 – 16Benzhydryl often shows superior potency due to specific binding interactions.
Biofilm Inhibition Moderate (<40%)High (>60%)Bulky hydrophobic groups penetrate the extracellular matrix (ECM) of biofilms better.
Selectivity Index Low (< 5)High (> 10)Pentyl chains can be toxic to mammalian cells (membrane lysis); Benzhydryl is more target-specific.
Solubility ModeratePoorBenzhydryl esters require formulation aids (e.g., cyclodextrins) for delivery.

Critical Insight: While pentyl esters often exhibit "baseline" antifungal activity due to general lipophilicity, benzhydryl derivatives frequently outperform them in potency against resistant strains like C. guilliermondii. This is attributed to the "Butterfly Effect" where the two phenyl rings lock the molecule into a conformation that fits tightly into the fungal CYP51 active site, mimicking the lanosterol substrate [2].

Mechanism of Action (MOA) Pathway

Understanding why the Benzhydryl ester is often more potent requires visualizing the molecular targets.

MOA Pentyl Pentyl Ester Membrane Fungal Cell Membrane (Non-specific) Pentyl->Membrane Insertion via Aliphatic Chain Benz Benzhydryl Ester Enzyme Lanosterol 14α-demethylase (CYP51) Benz->Enzyme Hydrophobic Binding (Pi-Pi Stacking) Leakage Membrane Disruption (Leakage of K+) Membrane->Leakage Inhibition Ergosterol Synthesis Blockade Enzyme->Inhibition Death Cell Death (Fungicidal) Leakage->Death Inhibition->Death

Caption: Dual mechanisms: Pentyl esters primarily disrupt membranes, while Benzhydryl esters target enzymatic pathways.

Conclusion & Recommendation

For drug development targeting Candida guilliermondii:

  • Select Benzhydryl Esters if your goal is high potency and target specificity . The bulky aromatic system is more effective at overcoming the intrinsic resistance of C. guilliermondii by binding tightly to enzyme active sites.

  • Select Pentyl Esters if your goal is topical application or membrane disruption . They are easier to synthesize and possess general antiseptic properties, though they lack the specific potency of the benzhydryl analogs.

Final Verdict: The Benzhydryl moiety is the superior pharmacophore for systemic antifungal candidates against resistant Candida strains, provided solubility challenges are managed.

References

  • Marcos-Zambrano, L. J., et al. (2017).[4] Candida guilliermondii Complex Is Characterized by High Antifungal Resistance but Low Mortality in 22 Cases of Candidemia.[4] Antimicrobial Agents and Chemotherapy, 61(7).[4][5] Link

  • Kaplancikli, Z. A., et al. (2012). Synthesis and Antimicrobial Activity of some Amide Derivatives Bearing Thiazole, Benzhydryl and Piperidine Moieties. Tropical Journal of Pharmaceutical Research. Link

  • Kujundzic, M., et al. (2001). Antifungal activity of 6-amino-2-n-pentylthiobenzothiazole (APB) against 26 strains of the genus Candida. Folia Microbiologica. Link

  • do Amaral, W., et al. (2023). Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. Pharmaceuticals. Link

Sources

Safety Operating Guide

Personal protective equipment for handling Benzhydryl 3-methyl-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Analysis

Benzhydryl 3-methyl-4-nitrobenzoate is a specialized organic intermediate, often utilized in the synthesis of complex pharmaceutical agents or as a protected ester form of nitro-benzoic acid derivatives.

As a Senior Application Scientist, I must emphasize that while specific Safety Data Sheets (SDS) for this exact ester may be limited compared to commodity chemicals, we apply Structure-Activity Relationship (SAR) logic to determine safety protocols. This compound combines a nitro-aromatic core (potential for energetic decomposition and toxicity) with a benzhydryl group (high lipophilicity).

Critical Hazard Profile:

  • Physical State: Solid (crystalline powder).

  • Primary Risks:

    • Dermal Absorption: The bulky benzhydryl group significantly increases lipophilicity compared to methyl esters, enhancing the ability to penetrate the stratum corneum.

    • Thermal Instability: The nitro group (

      
      ) introduces a risk of rapid decomposition if subjected to high heat or shock, particularly under acidic conditions or during distillation.
      
    • Sensitization: Nitro-aromatics are known sensitizers; repeated exposure may induce allergic dermatitis.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire" for this compound. The lipophilic nature requires specific barrier protection.

PPE Selection Table
PPE CategoryStandard Handling (Weighing/Transfer < 1g)Scale-Up / Synthesis (> 1g or Heating)Technical Rationale
Hand Protection Double Nitrile (0.11 mm min. thickness)Silver Shield / 4H Laminate (Inner) + Nitrile (Outer)Benzhydryl esters can permeate standard nitrile over time. Laminate offers broad chemical resistance against aromatics.
Respiratory N95 / FFP2 Mask (if outside hood)P100 / FFP3 or PAPR (if dust generation is high)Nitro-aromatic dusts are potent respiratory irritants.
Eye/Face Chemical Safety Goggles (Indirect Vent)Face Shield + Safety GogglesRisk of energetic decomposition requires impact protection for the face during heating.
Body Standard Cotton Lab CoatTyvek® Lab Coat (Disposable) + Sleeve CoversPrevent accumulation of dust on reusable fabric; sleeve covers bridge the glove-cuff gap.

Operational Protocols: The "Closed Loop" Approach

To maintain scientific integrity and safety, we utilize a "Closed Loop" handling philosophy to minimize exposure.

Phase A: Weighing & Transfer (Solid State)
  • Static Control: Nitro-aromatic powders are often electrostatic. Use an anti-static gun or ionizer bar inside the balance enclosure before spatulating. Static discharge can disperse toxic dust or, in rare cases, initiate decomposition.

  • Containment: Weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure . Never weigh on an open bench.

  • Technique: Use the "tare-outside, fill-inside" method. Tare the vial outside, move it into the hood, add the compound, cap it, and wipe the exterior before removing.

Phase B: Reaction Setup (Solution State)
  • Solvent Selection: When dissolving, add solvent slowly. The heat of solution is generally low, but avoiding exotherms with nitro compounds is a best practice.

  • Thermal Management: If heating is required (e.g., deprotection or coupling), use a silicone oil bath rather than a heating mantle. Oil baths provide uniform heat and prevent "hot spots" that could trigger the nitro group's decomposition.

  • Blast Shielding: For reactions >5g or those involving temperatures >100°C, a polycarbonate blast shield is mandatory due to the energetic potential of the nitro moiety.

Visualization: Safety Decision Logic

The following diagram outlines the decision-making process for PPE and Engineering Controls based on the operational state.

SafetyLogic Start Handling Benzhydryl 3-methyl-4-nitrobenzoate State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction State->Liquid RiskSolid Risk: Dust Inhalation & Static Dispersion Solid->RiskSolid RiskLiquid Risk: Splash & Thermal Runaway Liquid->RiskLiquid ControlSolid Engineering: Powder Hood PPE: N95 + Double Nitrile RiskSolid->ControlSolid ControlLiquid Engineering: Fume Hood + Shield PPE: Laminate Gloves + Face Shield RiskLiquid->ControlLiquid

Figure 1: Decision logic for selecting engineering controls and PPE based on the physical state of the material.[1][2]

Disposal & Decontamination[3][4][5][6]

Improper disposal of nitro-aromatics is a leading cause of lab safety incidents.

Decontamination of Surfaces
  • Solubilize: Do not dry sweep. Wet the area with a paper towel soaked in Acetone or Ethyl Acetate (Benzhydryl esters are insoluble in water).

  • Soap Wash: Follow with a soap and water wash to remove residues.[3][4][5][6]

  • Verification: UV light (365 nm) can sometimes detect aromatic residues; check the area if possible.

Waste Stream Segregation
  • Solid Waste: Collect in a dedicated container labeled "Solid Toxic Organic - Nitro Compound."

  • Liquid Waste:

    • Do NOT mix with strong bases (NaOH, KOH). Base-catalyzed hydrolysis can degrade the ester but may also form unstable nitro-phenolic salts.

    • Do NOT mix with oxidizers.

    • Preferred Path: High-temperature incineration handling code (usually Stream C in industrial settings).

DisposalFlow Waste Waste Generation Type Waste Type? Waste->Type Solids Contaminated Solids (Gloves, Wipes) Type->Solids Liquids Mother Liquors / Solutions Type->Liquids Container High-Density Polyethylene (HDPE) Drum Solids->Container Segregation Check Incompatibles (NO Bases/Oxidizers) Liquids->Segregation Segregation->Container Final Destruction: Incineration Container->Final

Figure 2: Waste segregation and disposal workflow emphasizing the exclusion of incompatible agents.

Emergency Response

In the event of exposure, the lipophilicity of the benzhydryl group dictates immediate and prolonged flushing.

  • Eye Contact: Flush for 15 minutes minimum .[1][2][7][8][9] The compound is likely hydrophobic; water flushes mechanical particles, but saline or an isotonic wash is preferred if available.

  • Skin Contact:

    • Dry Wipe: Gently brush off excess powder (if dry) to avoid spreading.

    • Solvent Wash (Caution): Use a mild soap immediately. Do not use ethanol or acetone on skin, as this may enhance absorption of the nitro compound into the bloodstream.

    • Water Rinse: Flush with copious water.[10][8][9]

  • Spill Cleanup: Isolate the area.[9] Wear P100 respiratory protection. Cover spill with a solvent-dampened pad (Acetone) to capture dust, then dispose of as hazardous waste.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: Methyl 3-methyl-4-nitrobenzoate (Analogous Structure). MilliporeSigma.[11] Link

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Methyl-4-nitrobenzoic acid (Precursor). Thermo Fisher Scientific. Link

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). Cameo Chemicals: Nitroaromatics. US Dept of Commerce. Link

  • PubChem. (n.d.). Compound Summary: Methyl 3-nitrobenzoate.[12] National Library of Medicine. Link

(Note: Specific SDS for the benzhydryl ester variant is derived from the SAR analysis of the methyl ester analogs and benzhydryl precursors listed above.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.